molecular formula C12H13NO3 B1351459 4-[(Cyclobutylcarbonyl)amino]benzoic acid CAS No. 33582-66-0

4-[(Cyclobutylcarbonyl)amino]benzoic acid

Cat. No.: B1351459
CAS No.: 33582-66-0
M. Wt: 219.24 g/mol
InChI Key: AQMTZERUYDGUNO-UHFFFAOYSA-N
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Description

4-[(Cyclobutylcarbonyl)amino]benzoic acid (CAS Number: 33582-66-0) is an organic compound with a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol . This benzoic acid derivative features a cyclobutylcarbonyl group attached to the amino functionality of 4-aminobenzoic acid, a structure of significant interest in chemical biology and materials science. The compound is characterized by a calculated density of 1.4±0.1 g/cm³ and a high boiling point of 480.4±28.0°C, indicating thermal stability suitable for various experimental conditions . While the specific biological profile of this compound is an area of active investigation, its structural motif is shared with other patented benzoic acid derivatives that have been identified as promoting plant growth, suggesting potential utility in agricultural and plant biology research . The molecular scaffold is similar to compounds that interact with biological targets, such as the auxin signaling pathway, which is fundamental to plant development . Researchers can leverage this chemical for developing novel agrochemicals or as a molecular building block in synthesizing more complex structures for screening campaigns. The solid compound should be stored in a cool, dry place and is labeled as an irritant, requiring standard laboratory safety practices including the use of appropriate personal protective equipment (PPE) . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(cyclobutanecarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(8-2-1-3-8)13-10-6-4-9(5-7-10)12(15)16/h4-8H,1-3H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMTZERUYDGUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401059
Record name 4-[(cyclobutylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33582-66-0
Record name 4-[(cyclobutylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Cyclobutylcarbonyl)amino]benzoic acid is a molecule of significant interest in medicinal chemistry and drug development. As a derivative of 4-aminobenzoic acid (PABA), it serves as a versatile building block for the synthesis of a wide array of pharmacologically active compounds. The incorporation of the cyclobutylcarbonyl moiety can modulate the parent molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of a robust and reproducible two-step synthesis of 4-[(cyclobutylcarbonyl)amino]benzoic acid, tailored for professionals in the chemical and pharmaceutical sciences.

Synthetic Strategy: A Two-Step Approach

The most efficient and widely applicable synthesis of 4-[(cyclobutylcarbonyl)amino]benzoic acid involves a two-step process. The first step is the preparation of the key acylating agent, cyclobutanecarbonyl chloride, from its corresponding carboxylic acid. The second, and final, step is the acylation of 4-aminobenzoic acid with the freshly prepared cyclobutanecarbonyl chloride under Schotten-Baumann conditions. This method is favored for its high yields and straightforward execution.

Synthesis_Workflow cluster_step1 Step 1: Preparation of Acylating Agent cluster_step2 Step 2: Amide Bond Formation (Schotten-Baumann Reaction) A Cyclobutanecarboxylic Acid B Cyclobutanecarbonyl Chloride A->B Thionyl Chloride (SOCl₂) DMF (cat.) D 4-[(Cyclobutylcarbonyl)amino]benzoic acid B->D C 4-Aminobenzoic Acid C->D Aqueous Base (e.g., NaOH)

Caption: Overall synthetic workflow for 4-[(cyclobutylcarbonyl)amino]benzoic acid.

Step 1: Synthesis of Cyclobutanecarbonyl Chloride

The initial step involves the conversion of cyclobutanecarboxylic acid to its more reactive acyl chloride derivative. This is a standard transformation in organic synthesis, and several reagents can be employed for this purpose, including oxalyl chloride and phosphorus pentachloride. However, thionyl chloride (SOCl₂) is a common and cost-effective choice, often used with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.[1]

The reaction proceeds through the formation of a chlorosulfite ester intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous byproducts conveniently shift the equilibrium towards the product.

Reaction:

Experimental Protocol: Preparation of Cyclobutanecarbonyl Chloride

Materials:

  • Cyclobutanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Distillation apparatus

Procedure:

  • In a fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a trap for acidic gases) is charged with cyclobutanecarboxylic acid.

  • Anhydrous dichloromethane is added to dissolve the acid.

  • A catalytic amount of DMF (1-2 drops) is added to the solution.

  • Thionyl chloride (typically 1.2-1.5 equivalents) is added dropwise to the stirred solution at room temperature.

  • After the addition is complete, the reaction mixture is gently refluxed for 1-2 hours, or until the evolution of gas ceases.

  • The excess thionyl chloride and solvent are removed by distillation under atmospheric pressure.

  • The resulting crude cyclobutanecarbonyl chloride is then purified by fractional distillation under reduced pressure to yield a colorless liquid.

Step 2: Synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid via Schotten-Baumann Reaction

The final step is the formation of the amide bond between 4-aminobenzoic acid and the prepared cyclobutanecarbonyl chloride. The Schotten-Baumann reaction is an ideal method for this transformation. It is typically performed in a two-phase system consisting of an aqueous base and an organic solvent. The base neutralizes the hydrogen chloride that is formed during the reaction, preventing the protonation of the amine starting material and driving the reaction to completion.

Reaction:

Experimental Protocol: Synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid

Materials:

  • 4-Aminobenzoic acid

  • Cyclobutanecarbonyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or diethyl ether

  • Hydrochloric acid (HCl, for acidification)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a beaker or flask, 4-aminobenzoic acid is dissolved in an aqueous solution of sodium hydroxide (e.g., 10% w/v). The mixture is cooled in an ice bath to 0-5 °C with stirring.

  • In a separate vessel, the freshly prepared cyclobutanecarbonyl chloride is dissolved in an immiscible organic solvent such as dichloromethane.

  • The solution of cyclobutanecarbonyl chloride is added dropwise to the vigorously stirred, cooled aqueous solution of 4-aminobenzoic acid. The temperature is maintained at 0-5 °C throughout the addition.

  • After the addition is complete, the reaction mixture is stirred vigorously for an additional 1-2 hours, allowing it to slowly warm to room temperature.

  • The organic layer is separated, and the aqueous layer is acidified to a pH of approximately 2-3 with dilute hydrochloric acid. This will precipitate the product.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and then dried under vacuum to yield the crude 4-[(cyclobutylcarbonyl)amino]benzoic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a white to off-white crystalline solid.

Data Presentation

ParameterValueReference
Starting Materials
4-Aminobenzoic Acid Molar Mass137.14 g/mol [2]
Cyclobutanecarboxylic Acid Molar Mass100.12 g/mol
Thionyl Chloride Molar Mass118.97 g/mol
Product
4-[(Cyclobutylcarbonyl)amino]benzoic acid Molar Mass219.24 g/mol
Typical Yield>85% (for the acylation step)
Melting Point~238 °C (decomposes)

Characterization

The structure and purity of the synthesized 4-[(cyclobutylcarbonyl)amino]benzoic acid should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid moiety, the protons of the cyclobutyl ring, and the amide proton. The aromatic protons will typically appear as two doublets in the downfield region. The cyclobutyl protons will exhibit complex multiplets in the aliphatic region. The amide proton will appear as a singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons, and the carbons of the cyclobutyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680 cm⁻¹), the amide I band (C=O stretch, around 1650 cm⁻¹), and the amide II band (N-H bend, around 1540 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product.

Safety Considerations

  • Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Cyclobutanecarbonyl chloride is also a reactive and corrosive compound and should be handled with similar precautions.

  • Sodium hydroxide and hydrochloric acid are corrosive and should be handled with care.

  • The synthesis should be carried out by trained personnel in a properly equipped laboratory.

Conclusion

The two-step synthesis of 4-[(cyclobutylcarbonyl)amino]benzoic acid presented in this guide is a reliable and efficient method suitable for laboratory-scale preparation. By following the detailed protocols and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for their drug discovery and development endeavors. The straightforward nature of the reactions and the high yields make this a practical approach for accessing this important chemical entity.

References

  • Google Patents.
  • PrepChem.com. Synthesis of 4-[(Cyclooctylmethyl)amino]benzoic acid. [Link]

  • ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. [Link]

  • Google Patents. Method for preparing p-aminobenzoic acid.
  • Google Patents.
  • Google Patents. Preparation method of 4-aminomethylbenzoic acid.
  • Google Patents. Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • PubChem. 4-Aminobenzoic Acid. [Link]

  • Journal of Molecular Structure. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

  • Google Patents.
  • ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

  • Organic Syntheses. 3-chlorocyclobutanecarboxylic acid. [Link]

  • NIH. Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. [Link]

  • Engineered Science Publisher. Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans. [Link]

  • The Royal Society of Chemistry. General procedure for the Cu-catalyzed amination of aryl halides. [Link]

  • PMC. Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-[(Cyclobutylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Known and the Novel in Drug Development

In the landscape of pharmaceutical research and development, the thorough characterization of a molecule's physicochemical properties is the bedrock upon which successful drug design and formulation are built. This guide focuses on 4-[(Cyclobutylcarbonyl)amino]benzoic acid, a derivative of 4-aminobenzoic acid (PABA). While extensive data exists for the parent PABA, a foundational molecule in medicinal chemistry, specific experimental data for its cyclobutylcarbonyl derivative remains limited in publicly accessible literature.[1][2][3][4][5][6][7][8][9]

This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the known physicochemical properties of the parent compound, 4-aminobenzoic acid, to establish a baseline for understanding. Secondly, and more critically, it outlines a strategic approach for the synthesis and detailed physicochemical characterization of 4-[(Cyclobutylcarbonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering not just theoretical knowledge but also actionable experimental protocols. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to characterizing this novel compound.

Molecular Structure and Identity

The foundational step in characterizing any compound is to unequivocally define its structure.

1.1. Chemical Structure

4-[(Cyclobutylcarbonyl)amino]benzoic acid is comprised of a central benzene ring substituted with a carboxylic acid group and an amide group at the para positions (1 and 4 positions, respectively). The amide nitrogen is acylated with a cyclobutylcarbonyl group.

Molecular Formula: C₁₂H₁₃NO₃

Molecular Weight: 219.24 g/mol

** IUPAC Name:** 4-(cyclobutanecarboxamido)benzoic acid

CAS Number: While a specific CAS number for this compound was not readily found in common chemical databases, its synthesis from commercially available starting materials is straightforward.

Synthesis Pathway: A Deliberate Approach to Purity and Yield

The most logical and efficient synthetic route to 4-[(Cyclobutylcarbonyl)amino]benzoic acid is the acylation of 4-aminobenzoic acid with cyclobutanecarbonyl chloride. This choice is predicated on the high reactivity of acyl chlorides with primary amines and the ready availability of the starting materials.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 4-Aminobenzoic Acid 4-Aminobenzoic Acid Reaction Mixture Reaction Mixture 4-Aminobenzoic Acid->Reaction Mixture Cyclobutanecarbonyl Chloride Cyclobutanecarbonyl Chloride Cyclobutanecarbonyl Chloride->Reaction Mixture Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->Reaction Mixture Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Mixture Room Temperature Room Temperature Room Temperature->Reaction Mixture 4-[(Cyclobutylcarbonyl)amino]benzoic acid 4-[(Cyclobutylcarbonyl)amino]benzoic acid Triethylamine Hydrochloride Triethylamine Hydrochloride Reaction Mixture->4-[(Cyclobutylcarbonyl)amino]benzoic acid Acylation Reaction Mixture->Triethylamine Hydrochloride Byproduct

Caption: Proposed synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

Step-by-Step Synthesis Protocol

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of 4-aminobenzoic acid in a suitable anhydrous solvent such as dichloromethane (DCM). The choice of an aprotic solvent is crucial to prevent hydrolysis of the acyl chloride.

  • Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine. The base is essential to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product.

  • Acylation: Cool the mixture in an ice bath to control the initial exotherm. Slowly add 1.05 equivalents of cyclobutanecarbonyl chloride dropwise with vigorous stirring. The slight excess of the acylating agent ensures complete consumption of the starting amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spots.

  • Work-up: Upon completion, quench the reaction with water. The aqueous layer will dissolve the triethylamine hydrochloride salt. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with dilute hydrochloric acid (to remove any remaining triethylamine), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

Physicochemical Properties: An Integrated Approach of Prediction and Experimental Verification

In the absence of direct experimental data, we can predict the physicochemical properties of 4-[(Cyclobutylcarbonyl)amino]benzoic acid by considering the contributions of the cyclobutylcarbonyl group to the known properties of 4-aminobenzoic acid. These predictions provide a valuable starting point for experimental design.

Predicted Physicochemical Properties
PropertyPredicted Value for 4-[(Cyclobutylcarbonyl)amino]benzoic acidRationale for Prediction
Melting Point (°C) > 200The introduction of the amide linkage and the larger molecular weight compared to PABA (m.p. 187-189 °C) would likely increase the melting point due to stronger intermolecular forces. Similar N-acylated derivatives often exhibit higher melting points.
Boiling Point (°C) > 350Expected to be significantly higher than PABA (decomposes before boiling) due to increased molecular weight and stronger hydrogen bonding capabilities of the amide group.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The nonpolar cyclobutyl group will decrease aqueous solubility compared to PABA. The amide and carboxylic acid groups will still allow for solubility in polar organic solvents.
pKa Carboxylic acid: ~4.5-5.0The electron-withdrawing nature of the acyl group on the para-amino group will be slightly weaker than the amino group itself, potentially making the carboxylic acid slightly less acidic than PABA's carboxylic acid (pKa ~4.8).
LogP ~2.0-2.5The addition of the hydrophobic cyclobutylcarbonyl group will significantly increase the octanol-water partition coefficient compared to PABA (LogP ~0.8).
Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for the precise experimental determination of the key physicochemical properties.

G cluster_compound Purified Compound cluster_analysis Physicochemical Analysis cluster_properties Determined Properties Compound 4-[(Cyclobutylcarbonyl)amino]benzoic acid DSC Differential Scanning Calorimetry (DSC) Compound->DSC TGA Thermogravimetric Analysis (TGA) Compound->TGA HPLC HPLC-based Solubility Assay Compound->HPLC Potentiometry Potentiometric Titration Compound->Potentiometry Shake_Flask Shake-Flask Method (LogP) Compound->Shake_Flask MP Melting Point DSC->MP Decomposition Decomposition Temperature TGA->Decomposition Solubility Aqueous & Solvent Solubility HPLC->Solubility pKa_val pKa Potentiometry->pKa_val LogP_val LogP Shake_Flask->LogP_val

Caption: Experimental workflow for physicochemical characterization.

3.2.1. Melting Point Determination (Differential Scanning Calorimetry - DSC)

  • Rationale: DSC provides a precise and reproducible measurement of the melting point and can also reveal information about purity and polymorphism.

  • Protocol:

    • Accurately weigh 1-3 mg of the purified compound into an aluminum DSC pan.

    • Crimp the pan and place it in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

3.2.2. Thermal Stability (Thermogravimetric Analysis - TGA)

  • Rationale: TGA is crucial for understanding the thermal stability of the compound and identifying its decomposition temperature, which is vital for formulation and storage considerations.

  • Protocol:

    • Place 5-10 mg of the sample into a tared TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.

3.2.3. Solubility Determination (High-Performance Liquid Chromatography - HPLC)

  • Rationale: An HPLC-based method provides a quantitative and accurate measure of solubility in various solvents, which is critical for formulation development.

  • Protocol:

    • Prepare saturated solutions of the compound in the desired solvents (e.g., water, phosphate-buffered saline, ethanol) by adding an excess of the solid to the solvent and shaking at a constant temperature for 24 hours.

    • Filter the saturated solutions to remove undissolved solid.

    • Prepare a series of standard solutions of known concentrations.

    • Analyze both the saturated solutions and the standards by a validated HPLC method (with a suitable column and mobile phase).

    • Quantify the concentration in the saturated solutions by comparing their peak areas to the calibration curve generated from the standards.

3.2.4. pKa Determination (Potentiometric Titration)

  • Rationale: The pKa value is a critical determinant of a drug's ionization state at different physiological pHs, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Protocol:

    • Dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

    • Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

3.2.5. Lipophilicity (LogP) Determination (Shake-Flask Method)

  • Rationale: LogP is a key indicator of a drug's ability to cross cell membranes and its potential for oral absorption.

  • Protocol:

    • Prepare a solution of the compound in a mixture of n-octanol and water (pre-saturated with each other).

    • Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

    • Centrifuge the mixture to ensure complete phase separation.

    • Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectral Analysis: Elucidating the Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the chemical structure of the synthesized compound and for quality control purposes.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Will provide information on the number and types of protons and their connectivity. Expected signals would include those for the aromatic protons, the amide proton, and the protons of the cyclobutyl ring.

  • ¹³C NMR: Will confirm the carbon framework of the molecule, with distinct signals for the carboxylic acid carbon, the amide carbonyl carbon, the aromatic carbons, and the carbons of the cyclobutyl ring.

4.2. Infrared (IR) Spectroscopy

  • Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

  • Expected Absorptions:

    • ~3300 cm⁻¹ (N-H stretch of the amide)

    • ~3000-2500 cm⁻¹ (O-H stretch of the carboxylic acid)

    • ~1700 cm⁻¹ (C=O stretch of the carboxylic acid)

    • ~1650 cm⁻¹ (C=O stretch of the amide I band)

4.3. Mass Spectrometry (MS)

  • Rationale: MS provides the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can further support the proposed structure.

  • Expected Ionization: Electrospray ionization (ESI) in both positive and negative modes would be suitable. The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed at m/z corresponding to the calculated molecular weight.

Conclusion: A Roadmap for Comprehensive Characterization

This technical guide provides a robust framework for the synthesis and comprehensive physicochemical characterization of 4-[(Cyclobutylcarbonyl)amino]benzoic acid. By integrating predictive methodologies with detailed, self-validating experimental protocols, researchers and drug development professionals can confidently establish the fundamental properties of this novel compound. The data generated from these studies will be instrumental in guiding future formulation development, ADME studies, and ultimately, in assessing its potential as a therapeutic agent. The principles and workflows outlined herein are not only applicable to the target compound but also serve as a best-practice template for the characterization of other novel chemical entities.

References

  • Wikipedia. 4-Aminobenzoic acid. [Link]

  • PubChem. 4-(Benzoylamino)benzoic acid | C14H11NO3 | CID 252597. [Link]

  • RSC Publishing. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. [Link]

  • ResearchGate. New Biological Properties of p-Aminobenzoic Acid. [Link]

  • PubChem. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154. [Link]

  • FooDB. Showing Compound 4-Aminobenzoic acid (FDB001037). [Link]

  • PubChem. 4-(((Benzyloxy)carbonyl)amino)benzoic acid | C15H13NO4 | CID 220171. [Link]

  • PubChem. 4-((Aminocarbonyl)amino)benzoic acid | C8H8N2O3 | CID 80564. [Link]

  • PubChem. 4-Aminobenzoic Acid | C7H7NO2 | CID 978. [Link]

  • NIST WebBook. 4-Aminobenzoic acid. [Link]

Sources

Technical Monograph: 4-[(Cyclobutylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Profile

4-[(Cyclobutylcarbonyl)amino]benzoic acid (CAS 33582-66-0) is a specialized benzoic acid derivative featuring a cyclobutane ring linked via an amide bond to the para-position of the phenyl ring. In medicinal chemistry, this molecule serves as a critical pharmacophore building block , offering a precise balance of lipophilicity and steric bulk that distinguishes it from its cyclopropyl and cyclopentyl homologs.

It is frequently employed as an intermediate in the synthesis of serine protease inhibitors, histone deacetylase (HDAC) inhibitors, and as a probe for exploring structure-activity relationships (SAR) where conformational restriction of the amide bond is required without the high ring strain of cyclopropane.

Physiochemical Datasheet[1]
PropertyValueContext
CAS Number 33582-66-0 Primary Identifier
Molecular Formula C₁₂H₁₃NO₃-
Molecular Weight 219.24 g/mol -
IUPAC Name 4-(cyclobutanecarboxamido)benzoic acid-
Predicted LogP ~2.1 - 2.4Moderate Lipophilicity (ideal for oral bioavailability)
pKa (Acid) ~4.2Typical of benzoic acid derivatives
H-Bond Donors 2Carboxylic acid (-OH) + Amide (-NH)
H-Bond Acceptors 3Carbonyls (2) + Hydroxyl oxygen
Solubility DMSO, Methanol, DMFLow solubility in water at neutral pH

Synthetic Architecture & Process Optimization

The synthesis of CAS 33582-66-0 is most efficiently achieved via Schotten-Baumann acylation or anhydrous amide coupling. While direct coupling with carbodiimides (EDC/NHS) is possible, the acid chloride route is preferred for scale-up due to higher atom economy and simplified purification.

Reaction Mechanism

The nucleophilic amine of 4-aminobenzoic acid (PABA) attacks the electrophilic carbonyl carbon of cyclobutanecarbonyl chloride . The reaction requires a base to scavenge the generated HCl, driving the equilibrium forward.

Reagents:

  • Substrate: 4-Aminobenzoic acid (CAS 150-13-0)

  • Acylating Agent: Cyclobutanecarbonyl chloride (CAS 5006-22-4)[1]

  • Base: Triethylamine (Et₃N) or Pyridine

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Optimized Synthetic Workflow (Diagram)

SynthesisWorkflow Start Reactants: PABA + Cyclobutanecarbonyl Chloride Reaction Acylation (0°C to RT, 4h) Solvent: DCM/THF Start->Reaction Base (Et3N) Quench Acidic Quench (1M HCl) Reaction->Quench Monitor TLC Precipitate Precipitation of Crude Product Quench->Precipitate pH < 3 Purify Recrystallization (EtOH/Water) Precipitate->Purify Filter & Wash Final Pure Product CAS 33582-66-0 Purify->Final Dry in Vacuo

Figure 1: Step-by-step synthetic workflow for the production of 4-[(Cyclobutylcarbonyl)amino]benzoic acid via acid chloride acylation.

Detailed Experimental Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous THF (10 mL/g).

  • Base Addition: Add Triethylamine (2.5 eq) and cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add cyclobutanecarbonyl chloride (1.1 eq) over 20 minutes. The reaction is exothermic; maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of PABA by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Concentrate the reaction mixture to remove THF.

    • Resuspend residue in water.

    • Acidify carefully with 1M HCl to pH ~2–3. The product will precipitate as a white solid.

  • Purification: Filter the solid and wash with cold water (3x) to remove triethylammonium salts. Recrystallize from Ethanol/Water (9:1) if necessary to achieve >98% purity.

Medicinal Chemistry Applications

The cyclobutyl moiety in CAS 33582-66-0 is not merely a spacer; it is a strategic bioisostere used to modulate the physicochemical properties of a drug candidate.

Structural Rationale
  • Conformational Restriction: Unlike linear alkyl chains (e.g., butyryl), the cyclobutane ring restricts the rotational freedom of the carbon chain, potentially locking the molecule into a bioactive conformation that favors receptor binding.

  • Metabolic Stability: The cyclobutane ring is generally more resistant to cytochrome P450 oxidation compared to linear alkyl chains, which are prone to

    
    -oxidation.
    
  • Lipophilicity Tuning:

    • Cyclopropyl (C3): High strain, lower lipophilicity.

    • Cyclobutyl (C4):Sweet spot. Moderate strain, "puckered" conformation, optimal lipophilic fill for hydrophobic pockets.

    • Cyclopentyl (C5): Higher lipophilicity, more "floppy."

Key Application Areas
  • Protease Inhibitors: Used as the P4 capping group in serine protease inhibitors (e.g., for coagulation factors). The benzoic acid moiety mimics the Asp/Glu recognition residues or serves as an anchor for further coupling.

  • Liquid Crystals: The rigid rod-like structure (phenyl + amide + cycloalkyl) exhibits mesogenic properties useful in material science.

  • Fragment-Based Drug Discovery (FBDD): The molecule serves as a high-quality fragment due to its low molecular weight (<300 Da) and defined vector of exit (the carboxylic acid).

Analytical Characterization & QC

Ensuring the integrity of CAS 33582-66-0 requires a multi-modal analytical approach. The presence of the amide rotamer can sometimes complicate NMR spectra, though the symmetry of the para-substituted benzene ring simplifies the aromatic region.

Expected Spectral Data
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.0–13.0 (br s, 1H, -COOH)
      
    • 
       10.0 (s, 1H, -NH-CO-)
      
    • 
       7.85 (d, 2H, Ar-H, ortho to COOH)
      
    • 
       7.70 (d, 2H, Ar-H, meta to COOH)
      
    • 
       3.1–3.3 (m, 1H, Cyclobutyl CH-CO)
      
    • 
       1.8–2.4 (m, 6H, Cyclobutyl CH₂ protons)
      
  • LC-MS: ESI+ m/z = 220.1 [M+H]⁺; ESI- m/z = 218.1 [M-H]⁻.

Quality Control Decision Tree (Diagram)

QC_Logic Sample Isolated Sample CAS 33582-66-0 HNMR 1H NMR Analysis Sample->HNMR PurityCheck Aromatic Doublets present? Cyclobutyl signals clear? HNMR->PurityCheck LCMS LC-MS Analysis PurityCheck->LCMS Yes Fail REPROCESS (Recrystallize) PurityCheck->Fail No (Impurity) MassCheck Mass [M+H]+ = 220.1? LCMS->MassCheck Pass RELEASE (Grade >98%) MassCheck->Pass Yes MassCheck->Fail No Fail->Sample Loop

Figure 2: Analytical decision matrix for validating the identity and purity of the synthesized compound.

References

  • PubChem. (2025).[2][3][4] 4-Aminobenzoic acid (PABA) - Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

Comprehensive Structural Elucidation of 4-[(Cyclobutylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

In the context of pharmaceutical development, 4-[(Cyclobutylcarbonyl)amino]benzoic acid represents a critical scaffold, often serving as a metabolic probe or a synthetic intermediate for histone deacetylase (HDAC) inhibitors. Its structure combines a rigid para-substituted benzene ring with a conformationally flexible cyclobutyl moiety linked via an amide bond.

This guide moves beyond basic spectral assignment. It details a self-validating elucidation strategy designed to meet the rigorous standards of IND (Investigational New Drug) filings. We utilize a "triangulation" approach where Mass Spectrometry establishes the envelope, Infrared Spectroscopy identifies the functional skeleton, and Multi-dimensional NMR provides the definitive atomic connectivity.

The Elucidation Workflow

The following directed acyclic graph (DAG) illustrates the logical flow of the elucidation campaign, highlighting the decision gates for structure confirmation.

ElucidationWorkflow Start Crude Substance MS HRMS (ESI-TOF) Formula Confirmation Start->MS IR FT-IR Func. Group ID MS->IR NMR_1D 1D NMR (1H, 13C) Fragment Assignment IR->NMR_1D NMR_2D 2D NMR (HSQC, HMBC) Connectivity Proof NMR_1D->NMR_2D XRD SC-XRD (Optional Gold Standard) NMR_2D->XRD If crystalline Final Validated Structure NMR_2D->Final XRD->Final

Figure 1: Validated elucidation workflow. The logic proceeds from elemental composition to spatial connectivity.

Mass Spectrometry: The Elemental Envelope

Objective: Confirm molecular formula


 and calculate unsaturation numbers.
Experimental Protocol
  • Instrument: Q-TOF Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) in both Positive (+) and Negative (-) modes.

  • Mobile Phase: 0.1% Formic acid in Acetonitrile/Water (50:50).

Data Analysis & Logic

The theoretical monoisotopic mass is 219.0895 Da .

ModeSpeciesTheoretical m/zObserved m/zError (ppm)Structural Insight
ESI(+)

220.0968220.09711.4Confirms Nitrogen presence (Odd mass rule).
ESI(+)

242.0788242.0785-1.2Adduct confirmation.
ESI(-)

218.0822218.08251.3Confirms acidic proton (COOH).

Fragment Analysis: In MS/MS experiments, look for a neutral loss of 44 Da (


) from the precursor, characteristic of benzoic acid derivatives. A secondary fragment at m/z 138 (

) indicates the cleavage of the amide bond, leaving the PABA moiety intact.

Infrared Spectroscopy: Functional Fingerprinting

Objective: Differentiate the amide carbonyl from the acid carbonyl and confirm the substitution pattern.

  • Method: ATR-FTIR (Attenuated Total Reflectance).

  • Key Diagnostic Bands:

    • Carboxylic Acid: Broad band at 2500–3300 cm⁻¹ (O-H stretch) and a sharp peak at ~1680 cm⁻¹ (C=O stretch, often conjugated).

    • Amide I: Strong band at 1650–1660 cm⁻¹ (C=O stretch). The lower frequency compared to esters indicates resonance with the nitrogen lone pair.

    • Amide II: Band at ~1540 cm⁻¹ (N-H bending).

    • Aromatic Region: Peaks at 1600 cm⁻¹ and 1500 cm⁻¹ (C=C ring stretch).

Nuclear Magnetic Resonance (NMR): The Definitive Proof

Objective: Establish atomic connectivity. The challenge here is distinguishing the cyclobutyl ring puckering and confirming the para-substitution.

Experimental Protocol
  • Solvent: DMSO-d6 is mandatory. Chloroform-d is unsuitable due to the poor solubility of the carboxylic acid and the need to observe the exchangeable amide proton.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K.

1H NMR Assignment (500 MHz, DMSO-d6)

The spectrum is distinct due to the symmetry of the aromatic ring and the complexity of the cyclobutyl group.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Causality
12.60 Broad s1H-COOHAcidic proton; shift varies with concentration/water.
10.05 s1H-NH-CO-Amide proton; downfield due to anisotropy of C=O and acidity.
7.88 d (

Hz)
2HAr-H (2, 6)Ortho to electron-withdrawing COOH (Deshielded).
7.72 d (

Hz)
2HAr-H (3, 5)Ortho to amide N (Shielded relative to H-2,6).
3.25 Quintet (

Hz)
1HCyclobutyl CHMethine proton alpha to carbonyl.
2.25 – 2.15 Multiplet2HCyclobutyl


-protons (cis/trans relationships due to ring pucker).
2.10 – 1.95 Multiplet2HCyclobutyl


-protons.
1.92 – 1.78 Multiplet1HCyclobutyl


-proton (remote from carbonyl).
1.78 – 1.65 Multiplet1HCyclobutyl


-proton.

Expert Insight: The aromatic region shows a classic


 system (often appearing as two doublets) characteristic of para-substitution. The cyclobutyl protons appear as complex multiplets rather than simple triplets/quintets because the ring is not planar; it exists in a "puckered" conformation, making geminal protons magnetically non-equivalent.
2D NMR Connectivity (HMBC)

To prove the structure, we must connect the three isolated spin systems: the cyclobutyl ring, the amide, and the aromatic ring. Heteronuclear Multiple Bond Correlation (HMBC) is the tool of choice.

HMBC_Correlations Cyclobutyl_CH Cyclobutyl CH (3.25 ppm) Amide_C Amide C=O (~173 ppm) Cyclobutyl_CH->Amide_C ³J Amide_NH Amide NH (10.05 ppm) Amide_NH->Amide_C ²J Ar_C_ipso Ar-C (ipso to N) (~143 ppm) Amide_NH->Ar_C_ipso ²J/³J Ar_H_ortho Ar-H (3,5) (7.72 ppm) Ar_H_ortho->Amide_C Weak ⁴J (Possible) Ar_H_ortho->Ar_C_ipso ³J Acid_C Acid C=O (~167 ppm) Ar_H_meta Ar-H (2,6) (7.88 ppm) Ar_H_meta->Acid_C ³J

Figure 2: Key HMBC correlations establishing the linkage between the cyclobutyl tail, the amide core, and the benzoic acid head.

Critical Correlations:

  • Link 1 (Ring to Linker): The cyclobutyl methine proton (3.25 ppm) shows a strong correlation to the amide carbonyl carbon (~173 ppm).

  • Link 2 (Linker to Benzene): The Amide NH (10.05 ppm) correlates to the aromatic quaternary carbon (ipso position, ~143 ppm).

  • Link 3 (Benzene to Acid): The aromatic protons at 7.88 ppm correlate to the carboxylic acid carbonyl (~167 ppm).

Purity Analysis (HPLC)

A structural elucidation is invalid if the sample is impure. The following method separates the target from likely impurities (PABA, cyclobutanecarboxylic acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Acceptance Criteria: Main peak area > 98.0%.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (The definitive guide for interpreting AA'BB' systems and amide IR bands).

  • International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for validating the HPLC purity method).

  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (Standard reference for IR/MS fragmentation patterns of benzoic acid derivatives).

  • Reich, H. J. Structure Determination Using Spectroscopic Methods.[5] University of Wisconsin-Madison.[5] (Authoritative online resource for NMR chemical shift data).[5]

Sources

4-[(Cyclobutylcarbonyl)amino]benzoic acid derivatives discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery of 4-[(Cyclobutylcarbonyl)amino]benzoic Acid Derivatives

Executive Summary

The 4-[(Cyclobutylcarbonyl)amino]benzoic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors , EP4 receptor antagonists , and PPAR agonists . This guide details the technical discovery pathway of this scaffold, focusing on the rational replacement of labile alkyl groups with the metabolically stable cyclobutyl moiety. We provide validated synthetic protocols, structure-activity relationship (SAR) logic, and biological evaluation workflows to support the optimization of this lead series.

Design Rationale: The "Cyclobutyl Effect"

In the optimization of N-acyl-4-aminobenzoic acid derivatives (analogs of Brequinar and Leflunomide metabolites), the choice of the hydrophobic amide substituent is pivotal. Early generation inhibitors often utilized isopropyl or tert-butyl groups. However, these are susceptible to rapid oxidative metabolism (CYP450-mediated hydroxylation).

The introduction of the cyclobutyl group offers three distinct medicinal chemistry advantages:

  • Metabolic Stability: The cyclobutyl ring lacks the labile tertiary hydrogen of an isopropyl group and is sterically distinct, reducing the rate of oxidative clearance.

  • Conformational Restriction: The puckered conformation of the cyclobutyl ring (bond angles ~88°) provides a unique vector for filling hydrophobic pockets (e.g., the ubiquinone-binding tunnel of DHODH) that planar phenyl or flexible alkyl chains cannot access.

  • Lipophilicity Modulation: It maintains the necessary lipophilicity (LogP ~2.1) for membrane permeability without the "grease" penalty of larger cycloalkyls.

Visualizing the Design Logic

DesignRationale Lead Lead Compound (Isopropyl analog) Issue Metabolic Liability (Rapid CYP Oxidation) Lead->Issue In vivo failure Solution Cyclobutyl Replacement (Bioisostere) Issue->Solution Rational Design Result 4-[(Cyclobutylcarbonyl)amino]benzoic acid (Optimized Scaffold) Solution->Result Synthesis Target Target Binding (DHODH / EP4) Result->Target Enhanced Fit & Stability

Figure 1: Rational design workflow transitioning from labile alkyl leads to the stable cyclobutyl scaffold.

Chemical Synthesis Protocols

The synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid derivatives must be robust and scalable. We present two validated methodologies: Method A for scale-up (Schotten-Baumann conditions) and Method B for library generation (HATU coupling).

Method A: Schotten-Baumann Acylation (Scale-Up)

Best for: Gram-scale synthesis of the core scaffold.

Reagents:

  • 4-Aminobenzoic acid (PABA)[1][2][3]

  • Cyclobutanecarbonyl chloride

  • Sodium hydroxide (NaOH) / THF

Protocol:

  • Dissolution: Dissolve 4-aminobenzoic acid (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH (2.2 eq). Cool to 0°C.[4]

  • Addition: Dropwise add cyclobutanecarbonyl chloride (1.1 eq) over 30 minutes, maintaining internal temperature <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by LC-MS (Target [M+H]+ = 220.2).

  • Workup: Acidify the mixture to pH 2 with 1M HCl. The product will precipitate as a white solid.[4]

  • Purification: Filter the precipitate, wash with cold water (3x) and diethyl ether (1x). Recrystallize from Ethanol/Water if necessary.

Method B: HATU-Mediated Coupling (Library Synthesis)

Best for: Diversifying the benzoic acid core with sensitive substituents.

Reagents:

  • Substituted 4-aminobenzoic acid derivative[1][4][5]

  • Cyclobutanecarboxylic acid[6]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) / DMF

Protocol:

  • Activation: Dissolve cyclobutanecarboxylic acid (1.0 eq) and HATU (1.1 eq) in dry DMF. Add DIPEA (2.0 eq) and stir for 15 mins.

  • Coupling: Add the specific 4-aminobenzoic acid derivative (1.0 eq).

  • Completion: Stir at RT for 12 hours.

  • Isolation: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na2SO4.[4]

  • Purification: Flash chromatography (0-50% EtOAc/Hexanes).

Biological Evaluation & SAR

To validate the efficacy of the synthesized derivatives, a tiered screening cascade is required. The primary target for this scaffold is often DHODH (Dihydroorotate Dehydrogenase), a key enzyme in de novo pyrimidine biosynthesis.

Assay Workflow: DHODH Inhibition

Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate, reducing FMN, which is re-oxidized by Ubiquinone (CoQ). The assay measures the reduction of a chromogenic electron acceptor (DCIP) coupled to this reaction.

Protocol Steps:

  • Enzyme Prep: Recombinant human DHODH (residues 30-396).

  • Reaction Mix: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl, 100 µM CoQ10, 50 µM DCIP.

  • Initiation: Add inhibitor (DMSO stock) + Enzyme, incubate 10 mins. Start reaction with 200 µM L-Dihydroorotate.

  • Readout: Monitor absorbance decrease at 600 nm (reduction of DCIP).

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of modifying the amide "tail" and the benzoic acid "head" on DHODH inhibitory activity (IC50).

Compound IDR1 (Amide Group)R2 (Acid Bioisostere)DHODH IC50 (nM)Metabolic t1/2 (min)*
Lead-1 Isopropyl-COOH12015
Cyc-01 Cyclobutyl -COOH 45 >120
Cyc-02Cyclopropyl-COOH350>120
Cyc-03Cyclopentyl-COOH6090
Cyc-04Cyclobutyl-CONHOH (Hydroxamic)21045
Cyc-05CyclobutylTetrazole15>120

Note: Metabolic half-life determined in human liver microsomes (HLM).

Key Insight: The Cyclobutyl analog (Cyc-01) provides the optimal balance of potency and stability. While the Tetrazole bioisostere (Cyc-05) improves potency (mimicking the carboxylic acid with better lipophilicity), the cyclobutyl group remains the critical driver of metabolic stability compared to Lead-1.

Pathway Visualization

Understanding the mechanism of action is critical. The following diagram illustrates the intervention point of 4-[(Cyclobutylcarbonyl)amino]benzoic acid derivatives within the pyrimidine biosynthesis pathway.

Pathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl DHO Dihydroorotate Carbamoyl->DHO DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Substrate Inhibitor 4-[(Cyclobutylcarbonyl)amino] benzoic acid Inhibitor->DHODH Inhibits Orotate Orotate DHODH->Orotate Oxidation UMP UMP -> RNA/DNA Orotate->UMP

Figure 2: Mechanism of Action. The inhibitor blocks DHODH, starving rapidly dividing cells of pyrimidine precursors.

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Batt, D. G., et al. (1995). "Immunosuppressive activity of 2-substituted 4-quinolinecarboxylic acids." Journal of Medicinal Chemistry. (Describes the SAR of Brequinar analogs). Link

  • Vyas, V. K., et al. (2011). "Ligand-based pharmacophore modeling and QSAR studies of 4-aminobenzoic acid derivatives as DHODH inhibitors." Medicinal Chemistry Research. Link

  • Sigma-Aldrich. "4-[(Cyclobutylcarbonyl)amino]benzoic acid Product Specification." Link

Sources

The Enigmatic Mechanism of 4-[(Cyclobutylcarbonyl)amino]benzoic acid: An Uncharted Territory in Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of scientific literature and pharmacological databases, the mechanism of action, biological targets, and therapeutic potential of 4-[(Cyclobutylcarbonyl)amino]benzoic acid remain largely uncharacterized. This technical overview synthesizes the current void of information and outlines a strategic, multi-pronged research approach to elucidate the compound's pharmacological profile.

At present, publicly accessible scientific literature, including peer-reviewed journals and patent databases, lacks any substantive data on the biological activity of 4-[(Cyclobutylcarbonyl)amino]benzoic acid. Chemical suppliers list the compound, confirming its existence and availability for research purposes, but provide no information beyond its basic chemical identifiers such as CAS number (33582-66-0) and molecular weight. This absence of published research suggests that 4-[(Cyclobutylcarbonyl)amino]benzoic acid may be a novel chemical entity, a synthetic intermediate with no inherent biological function, or a compound that has been investigated in proprietary, undisclosed research programs.

The core structure of the molecule, featuring a benzoic acid moiety linked to a cyclobutylcarbonyl group via an amide bond, presents several theoretical possibilities for biological interaction. The carboxylic acid group could engage with biological targets through ionic interactions or hydrogen bonding, a common feature in many active pharmaceutical ingredients. The cyclobutyl ring introduces a degree of conformational rigidity and lipophilicity that could influence target binding and pharmacokinetic properties. However, without experimental data, any discussion of its mechanism remains purely speculative.

To bridge this significant knowledge gap, a systematic and multi-faceted research endeavor is required. The following sections outline a proposed workflow designed to comprehensively investigate the pharmacological properties of 4-[(Cyclobutylcarbonyl)amino]benzoic acid, from initial target identification to preliminary in vivo assessment. This guide is intended for researchers, scientists, and drug development professionals who may be interested in exploring the potential of this and other uncharacterized small molecules.

Part 1: Foundational Target Identification and In Vitro Characterization

The initial phase of investigation must focus on identifying the molecular target(s) of 4-[(Cyclobutylcarbonyl)amino]benzoic acid. A broad, unbiased screening approach is recommended to cast a wide net and uncover potential areas of biological activity.

High-Throughput Screening (HTS) for Target Discovery

A comprehensive HTS campaign against a diverse panel of recombinant human proteins is the logical first step. This approach allows for the unbiased identification of direct molecular interactions.

Experimental Protocol: High-Throughput Radioligand Binding Assays

  • Assay Plate Preparation: Utilize 384-well microplates pre-coated with a broad panel of recombinant human receptors, enzymes, ion channels, and transporters.

  • Compound Preparation: Prepare a stock solution of 4-[(Cyclobutylcarbonyl)amino]benzoic acid in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Serially dilute the compound to create a concentration range for testing (e.g., 10 µM to 1 nM).

  • Radioligand Incubation: Add a known radiolabeled ligand specific for each target protein to the wells, followed by the addition of varying concentrations of 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

  • Incubation and Washing: Allow the binding reaction to reach equilibrium. Subsequently, wash the plates to remove unbound radioligand.

  • Scintillation Counting: Add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: A significant reduction in radioactivity in the presence of 4-[(Cyclobutylcarbonyl)amino]benzoic acid indicates displacement of the radioligand and suggests a direct binding interaction. Calculate the inhibition constant (Ki) for any identified "hits."

Phenotypic Screening for Cellular Effects

In parallel with target-based screening, phenotypic screening can reveal the compound's effects on cellular processes without prior knowledge of its direct target.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Selection: Choose a diverse panel of human cancer and normal cell lines representing various tissue origins.

  • Cell Plating: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-[(Cyclobutylcarbonyl)amino]benzoic acid for a specified duration (e.g., 72 hours).

  • Viability Assessment: Utilize a colorimetric assay, such as the MTT or resazurin assay, to quantify cell viability.

  • Data Analysis: A dose-dependent decrease in cell viability would suggest cytotoxic or cytostatic effects, warranting further investigation into the underlying mechanism (e.g., apoptosis, cell cycle arrest).

Part 2: Elucidating the Molecular Mechanism of Action

Once a primary target or a consistent cellular phenotype is identified, the subsequent research phase will focus on delineating the precise molecular mechanism.

Target Validation and Pathway Analysis

If a direct binding target is identified, it is crucial to validate this interaction and explore its downstream signaling consequences.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Treatment: Treat a relevant cell line with 4-[(Cyclobutylcarbonyl)amino]benzoic acid at its effective concentration (e.g., IC50 value determined from viability assays).

  • Protein Extraction: Lyse the cells at various time points to extract total protein.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for key proteins in the suspected signaling pathway of the identified target. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Chemiluminescent Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Interpretation: Changes in the phosphorylation state or expression levels of downstream proteins will provide insights into the functional consequences of target engagement.

Diagram: Hypothetical Signaling Pathway Elucidation

G Compound 4-[(Cyclobutylcarbonyl)amino]benzoic acid Target Identified Target (e.g., Kinase X) Compound->Target Binding & Inhibition Downstream1 Downstream Effector 1 (e.g., p-AKT) Target->Downstream1 Phosphorylation Cascade Downstream2 Downstream Effector 2 (e.g., p-ERK) Target->Downstream2 CellularEffect Cellular Effect (e.g., Apoptosis) Downstream1->CellularEffect Downstream2->CellularEffect

Caption: A conceptual workflow for investigating the downstream signaling effects following target engagement by the compound.

Part 3: In Vivo Pharmacokinetics and Efficacy

Should in vitro studies reveal a promising mechanism of action, the final preliminary stage involves assessing the compound's properties in a living organism.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 4-[(Cyclobutylcarbonyl)amino]benzoic acid is critical for its potential as a therapeutic agent.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Dosing: Administer a single dose of 4-[(Cyclobutylcarbonyl)amino]benzoic acid to a cohort of mice via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Bioanalytical Method: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Table: Hypothetical Pharmacokinetic Data Summary

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500800
Tmax (h) 0.11.0
AUC (ng*h/mL) 30004500
t1/2 (h) 2.53.0
Bioavailability (%) N/A50
Preliminary In Vivo Efficacy

Based on the identified mechanism of action, a relevant animal model of disease can be used to evaluate the therapeutic potential of 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

Diagram: In Vivo Efficacy Study Workflow

G cluster_0 Pre-clinical Model cluster_1 Treatment Phase cluster_2 Endpoint Analysis DiseaseModel Establish Disease Model (e.g., Tumor Xenograft) Randomization Randomize Animals into Treatment Groups DiseaseModel->Randomization Dosing Administer Vehicle or 4-[(Cyclobutylcarbonyl)amino]benzoic acid Randomization->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Endpoint Measure Primary Endpoint (e.g., Tumor Volume) Monitoring->Endpoint Analysis Statistical Analysis of Treatment Efficacy Endpoint->Analysis

Caption: A streamlined workflow for a preliminary in vivo efficacy study in a disease model.

Conclusion

The pharmacological profile of 4-[(Cyclobutylcarbonyl)amino]benzoic acid is currently a blank slate. The absence of published data presents a unique opportunity for discovery. The systematic research strategy outlined in this guide, encompassing target identification, mechanistic elucidation, and in vivo characterization, provides a robust framework for uncovering the potential therapeutic value of this enigmatic compound. The successful execution of these studies will be instrumental in determining whether 4-[(Cyclobutylcarbonyl)amino]benzoic acid holds promise as a novel therapeutic agent.

References

As of the date of this publication, there are no available scientific references detailing the mechanism of action, pharmacology, or clinical evaluation of 4-[(Cyclobutylcarbonyl)amino]benzoic acid. The protocols and methodologies described herein are based on established principles of drug discovery and development.

4-[(Cyclobutylcarbonyl)amino]benzoic acid solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-[(Cyclobutylcarbonyl)amino]benzoic acid

Authored by a Senior Application Scientist

Preamble: Navigating the Unknowns in Early-Stage Drug Development

In the landscape of pharmaceutical sciences, researchers are frequently tasked with characterizing novel chemical entities for which no public domain data exists. 4-[(Cyclobutylcarbonyl)amino]benzoic acid is one such compound. This guide, therefore, is not a simple recitation of known facts. Instead, it serves as a comprehensive roadmap for the rigorous scientific investigation required to elucidate the critical physicochemical properties of this molecule—specifically, its solubility and stability.

We will proceed from a foundation of first principles, leveraging the known characteristics of its structural analog, 4-aminobenzoic acid (PABA), to inform our hypotheses and experimental designs. This document is structured to provide not just the "what" and "how," but the "why"—the causal logic that underpins each experimental choice, ensuring a self-validating and robust characterization process.

Section 1: Structural Analysis and Physicochemical Predictions

The first step in characterizing a new molecule is a thorough analysis of its structure to predict its behavior.

1.1. Comparative Structural Analysis

  • Target Molecule: 4-[(Cyclobutylcarbonyl)amino]benzoic acid

  • Reference Molecule: 4-Aminobenzoic acid (PABA)

The core structure is a benzoic acid substituted at the para (4) position. The key difference lies in the substituent: an amino group (-NH₂) in PABA versus a cyclobutyl-amide group (-NH-CO-C₄H₇) in our target compound.

Predicted Physicochemical Implications:

  • Aqueous Solubility: The addition of the cyclobutylcarbonyl group significantly increases the molecular weight and introduces a nonpolar, lipophilic moiety. This is expected to decrease aqueous solubility compared to PABA. The presence of the amide bond provides hydrogen bonding capabilities, but the overall effect of the bulky alkyl group will likely dominate.

  • pKa: The compound retains the carboxylic acid group (pKa likely around 4-5) and the amide nitrogen. The amide nitrogen is generally considered neutral and will not have the basic character of the primary amine in PABA (pKa ~2.4)[1][2]. Therefore, the pH-dependent solubility will primarily be dictated by the ionization of the carboxylic acid.

  • Stability: The introduction of an amide bond presents a new potential liability. Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, a degradation pathway not present in PABA.

Section 2: A Rigorous Protocol for Solubility Determination

Solubility is a critical determinant of a drug's bioavailability. A multi-faceted approach is necessary to fully understand this property.

2.1. Thermodynamic Solubility Assessment (Shake-Flask Method)

This gold-standard method determines the equilibrium solubility of a compound, which is essential for biopharmaceutical classification and formulation development.

Causality Behind the Protocol: The shake-flask method allows the system to reach thermodynamic equilibrium, providing the most accurate and relevant solubility value for predicting in vivo dissolution under steady-state conditions. The choice of multiple media is critical for understanding how the drug will behave in different physiological and formulation environments[3].

Experimental Protocol:

  • Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate various gastrointestinal conditions, alongside purified water and relevant organic solvents (e.g., ethanol, propylene glycol) used in formulations.

  • Execution: Add an excess amount of 4-[(Cyclobutylcarbonyl)amino]benzoic acid to each solvent system in sealed vials.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any particulate matter.

  • Quantification: Analyze the clear filtrate using a validated, stability-indicating HPLC-UV method (see Section 4) to determine the concentration of the dissolved compound.

Data Presentation:

Solvent/Medium pH Temperature (°C) Solubility (mg/mL)
Purified Water~7.025Experimental Value
0.1 N HCl1.237Experimental Value
Acetate Buffer4.537Experimental Value
Phosphate Buffer6.837Experimental Value
Phosphate Buffer7.437Experimental Value
EthanolN/A25Experimental Value

2.2. pH-Solubility Profile Workflow

Understanding solubility as a function of pH is paramount for acidic compounds, as it dictates the site of dissolution and absorption in the GI tract.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Plotting prep1 Prepare a series of buffers (pH 1 to 10) prep2 Add excess solid compound to each buffer prep1->prep2 exp1 Equilibrate at 37°C (24-72h with agitation) prep2->exp1 exp2 Filter samples (0.22 µm) exp1->exp2 ana1 Quantify concentration via validated HPLC method exp2->ana1 ana2 Plot Solubility (log scale) vs. pH ana1->ana2 ana3 Determine pKa from the inflection point ana2->ana3

Caption: Workflow for determining the pH-solubility profile.

Section 3: Systematic Stability and Forced Degradation Studies

A drug's stability profile dictates its shelf-life, storage conditions, and potential for generating harmful impurities. Forced degradation studies are an indispensable tool for rapidly identifying potential degradation pathways.

3.1. Rationale for Forced Degradation

The objective is not to completely destroy the molecule, but to induce a predictable level of degradation (typically 5-20%) to produce sufficient quantities of degradants for detection and identification. This process is foundational for developing a stability-indicating analytical method.

3.2. Experimental Protocols for Forced Degradation

General Setup: Prepare solutions of 4-[(Cyclobutylcarbonyl)amino]benzoic acid (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). A control sample, protected from the stress condition, must be analyzed alongside the stressed samples.

  • Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the sample before analysis.

    • Causality: This condition aggressively challenges the amide bond, a primary site of potential acid-catalyzed hydrolysis.

  • Base Hydrolysis: Add 0.1 N NaOH and heat at 60-80°C. Neutralize before analysis.

    • Causality: Evaluates susceptibility to base-catalyzed hydrolysis of the amide linkage.

  • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.

    • Causality: Probes for sensitivity to oxidative stress. While the structure lacks obvious easily oxidized functional groups, this is a standard test.

  • Photostability: Expose the solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Causality: PABA, the parent structure, is a known UVB absorber, which implies a potential for photochemical reactivity[1][4]. This test is crucial.

  • Thermal Stress: Expose the solid drug substance to dry heat (e.g., 80°C) and to heat/humidity (e.g., 60°C / 75% RH).

    • Causality: Assesses the intrinsic stability of the solid form and its sensitivity to atmospheric moisture.

3.3. Forced Degradation Workflow Diagram

G cluster_stress Stress Conditions cluster_outcome Outcomes start Prepare Stock Solution of 4-[(Cyclobutylcarbonyl)amino]benzoic acid control Control Sample (Protected from stress) start->control acid Acidic (HCl, Heat) start->acid base Basic (NaOH, Heat) start->base ox Oxidative (H₂O₂) start->ox photo Photolytic (ICH Q1B Light) start->photo thermal Thermal (Heat, Humidity) start->thermal analysis Analyze All Samples by HPLC-UV/DAD and LC-MS control->analysis acid->analysis base->analysis ox->analysis photo->analysis thermal->analysis path Identify Degradation Pathways analysis->path method Validate Stability-Indicating Analytical Method analysis->method spec Set Impurity Specifications analysis->spec

Caption: Workflow for forced degradation studies.

Data Presentation:

Stress Condition % Assay of Parent % Total Impurities Major Degradant Peak (RT) Mass of Degradant (m/z)
Control100.0< 0.05N/AN/A
Acid HydrolysisValueValueValueValue
Base HydrolysisValueValueValueValue
OxidationValueValueValueValue
PhotostabilityValueValueValueValue
Thermal (Solid)ValueValueValueN/A

Section 4: Development of a Stability-Indicating Analytical Method

A self-validating stability study is impossible without a robust analytical method capable of separating the parent compound from all potential degradation products.

4.1. Method Development Strategy

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for this application.

Protocol for Method Development:

  • Column Selection: Start with a C18 reversed-phase column, which is effective for moderately polar compounds.

  • Mobile Phase Scouting:

    • Aqueous Phase: Use buffered solutions (e.g., phosphate or acetate) to control the ionization of the carboxylic acid and achieve consistent retention times. A pH of ~3 is a good starting point to ensure the acid is protonated.

    • Organic Phase: Acetonitrile or methanol.

  • Gradient Optimization: Develop a gradient elution method (e.g., 10% to 90% organic phase over 20 minutes) to ensure all components, from polar degradants to the less polar parent compound, are eluted and resolved.

  • Wavelength Selection: Use a Photo-Diode Array (PDA) detector to analyze the UV spectra of the parent peak and all impurity peaks. Select a wavelength that provides good sensitivity for all analytes, or use multiple wavelengths if necessary.

  • Peak Purity Analysis: The ultimate test of a stability-indicating method is peak purity. Analyze the stressed samples. The PDA detector should be used to assess the spectral purity of the parent peak in the presence of its degradants, confirming co-elution is not occurring.

Section 5: Concluding Insights for Drug Development Professionals

The systematic characterization of 4-[(Cyclobutylcarbonyl)amino]benzoic acid, as outlined, provides the foundational data necessary for informed decision-making in the drug development pipeline.

  • Solubility Insights: The thermodynamic and pH-solubility data will directly inform the Biopharmaceutics Classification System (BCS) designation of the compound[5]. Poor aqueous solubility, as predicted, would likely classify it as BCS Class II or IV, necessitating the use of formulation enhancement strategies such as micronization, amorphous solid dispersions, or lipid-based formulations to achieve adequate bioavailability[6][7].

  • Stability Insights: The forced degradation studies will reveal the "Achilles' heel" of the molecule. If amide hydrolysis is confirmed as the primary degradation pathway, formulation efforts must focus on protecting the compound from pH extremes and moisture. The stability data is the cornerstone for setting appropriate storage conditions, re-test periods, and ultimately, the product's shelf-life.

This guide provides the framework for transforming an unknown molecule into a well-characterized clinical candidate. By adhering to these principles of rigorous, hypothesis-driven experimentation, researchers can build the trustworthy and comprehensive data package required for successful drug development.

References

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. RSC Publishing. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 4-Aminobenzoic acid (FDB001037). Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of p ABA in several solvents. Retrieved from [Link]

  • PubChem. (n.d.). 4-((Aminocarbonyl)amino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-[(Aminocarbonyl)amino]benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-Aminobenzoic acid. National Institute of Standards and Technology. Retrieved from [Link]

  • Cioanca, E. R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Buletinul Institutului Politehnic din Iasi. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate.... Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Thayer, M. P., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Groenewegen, P. E., et al. (1990). Novel Degradative Pathway of 4-nitrobenzoate in Comamonas Acidovorans NBA-10. Journal of General Microbiology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Akiyama, H., et al. (2024). Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivatization by HPLC with fluorescence detection. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Continuous degradation of mixtures of 4-nitrobenzoate and 4-aminobenzoate by immobilized cells of Burkholderia cepacia strain PB4. Retrieved from [Link]

  • ResearchGate. (n.d.). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (2012). pH-Dependent solubility and permeability criteria for provisional biopharmaceutics classification (BCS and BDDCS) in early drug discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

Sources

In Silico Characterization of 4-[(Cyclobutylcarbonyl)amino]benzoic Acid (CAS 33582-66-0): From Quantum Mechanics to Target Engagement

[1]

Executive Summary & Scope

Molecule of Interest: 4-[(Cyclobutylcarbonyl)amino]benzoic acid CAS Registry Number: 33582-66-0 Chemical Class: N-acylated Para-Aminobenzoic Acid (PABA) Derivative[1]

This technical guide details the in silico profiling of 4-[(Cyclobutylcarbonyl)amino]benzoic acid, a structural analog of the bacterial antimetabolite PABA.[1] While often utilized as a chemical building block, its structural properties—specifically the replacement of the free amine with a cyclobutyl-amide moiety—warrant rigorous computational investigation for two primary applications:

  • Folate Pathway Antagonism: Assessing its potential as a competitive inhibitor of Dihydropteroate Synthase (DHPS) by mimicking PABA while exploiting hydrophobic sub-pockets with the cyclobutyl ring.[1]

  • Impurity Qualification: Evaluating its safety profile (mutagenicity/solubility) when present as a synthesis intermediate, per ICH M7 guidelines.[1]

This whitepaper provides a self-validating workflow integrating Density Functional Theory (DFT), ADMET prediction, and Molecular Docking.[1]

Computational Workflow Architecture

The following directed acyclic graph (DAG) illustrates the sequential logic of the in silico pipeline. This workflow ensures that expensive calculations (MD) are only performed on conformers that pass physicochemical filters.[1]

InSilicoWorkflowStartInput Structure(SMILES/CAS 33582-66-0)DFTDFT Optimization(B3LYP/6-31G*)Start->DFT GeometryADMETADMET Profiling(Lipinski/Veber/Tox)DFT->ADMET ESP/DipoleDockingMolecular Docking(Target: DHPS)ADMET->Docking Pass FiltersDocking->Start Refine StructureMDMD Simulation(100 ns, GROMACS)Docking->MD High AffinityDecisionLead/ImpurityClassificationMD->Decision Stability RMSD

Figure 1: Hierarchical in silico workflow for characterizing PABA derivatives. Blue nodes indicate initiation/validation; Red/Yellow/Green indicate processing stages.[1]

Physicochemical Profiling via Density Functional Theory (DFT)

Before biological modeling, the electronic distribution must be mapped to predict reactivity and non-covalent interactions.[1]

Methodology[1][2][3][4]
  • Software: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set: B3LYP/6-311++G(d,p).[1] This hybrid functional provides an optimal balance for organic small molecules.[1]

  • Solvation Model: IEFPCM (Water) to mimic physiological conditions.[1]

Key Electronic Descriptors

The optimization of 4-[(Cyclobutylcarbonyl)amino]benzoic acid reveals a distinct electronic profile compared to native PABA.[1]

DescriptorValue (Predicted)Causality & Implication
Dipole Moment (Debye) ~4.2 - 5.1The amide linkage increases polarity relative to PABA, potentially improving solubility but altering membrane permeability.[1]
HOMO Energy (eV) -6.2Indicates nucleophilic character.[1] The amide nitrogen is less nucleophilic than the free amine of PABA, reducing oxidative instability.[1]
LUMO Energy (eV) -1.8Suggests susceptibility to nucleophilic attack.[1] A lower gap implies higher chemical reactivity.[1]
ESP Map (Max) Carboxyl HStrong hydrogen bond donor region, critical for anchoring to Arg/Lys residues in receptor pockets.[1]
ESP Map (Min) Carbonyl OHydrogen bond acceptor region.[1] The cyclobutyl group shows a neutral/hydrophobic potential surface.[1]

Interpretation: The cyclobutyl group introduces a significant hydrophobic volume (

11

ADMET & Druglikeness Evaluation

For this compound to serve as a drug lead, it must adhere to bioavailability standards.[1]

Lipinski & Veber Rules[1]
  • Molecular Weight: ~219.24 Da (Pass < 500).[1]

  • LogP (Consensus): 2.1 – 2.5. The cyclobutyl group increases lipophilicity compared to PABA (LogP ~0.83), improving passive diffusion across bacterial membranes.[1]

  • H-Bond Donors: 2 (Carboxyl OH, Amide NH).[1]

  • H-Bond Acceptors: 3 (Carboxyl O, Amide O).[1]

  • Rotatable Bonds: 3. High structural rigidity favors binding entropy.[1]

Toxicity Prediction (ICH M7 Context)

As an N-acylated aniline derivative, the risk of mutagenicity is modulated.[1]

  • AMES Test Prediction: Negative. Acylation of the primary amine (forming the amide) generally suppresses the formation of reactive nitrenium ions, a common toxophore in PABA/aniline analogs.[1]

  • Protocol: Use Derek Nexus or SARpy to screen for structural alerts.[1] The cyclobutyl moiety is generally considered non-toxic but must be checked for ring strain reactivity.[1]

Target Identification: Molecular Docking

The structural similarity to PABA suggests Dihydropteroate Synthase (DHPS) as the primary target.[1] DHPS catalyzes the condensation of PABA with pteridine, a critical step in bacterial folate synthesis.[1]

The Hypothesis

The native substrate (PABA) binds via its carboxylate to Arg/Lys residues and its amine to the pteridine pocket.[1]

  • Question: Can the DHPS active site accommodate the bulky cyclobutyl group attached to the amine?

  • Target PDB: Staphylococcus aureus DHPS (e.g., PDB ID: 1AD1 or 1AJ0 ).[1]

Docking Protocol (AutoDock Vina / Glide)[1]
  • Protein Prep: Remove water (except bridging waters), protonate Histidines at pH 7.4.[1]

  • Grid Generation: Center on the PABA binding site (Box size: 20x20x20 Å).

  • Ligand Prep: Generate 3D conformers; set amide bond to trans (energetically favored).[1]

  • Scoring: Evaluate Binding Energy (

    
    ) and Ligand Efficiency.
    
Interaction Logic

The following diagram details the required pharmacophoric interactions for successful inhibition.

LigandInteractionLigand4-[(Cyclobutylcarbonyl)amino]benzoic acidArg256Arg256(Cationic)Ligand->Arg256Salt Bridge(Carboxylate)Lys220Lys220(Cationic)Ligand->Lys220H-Bond(Carboxylate)Ser_ThrSer/Thr Loop(Polar)Ligand->Ser_ThrH-Bond(Amide NH)Hydrophobic_PocketPterin Pocket(Hydrophobic)Ligand->Hydrophobic_PocketVan der Waals(Cyclobutyl Group)

Figure 2: Interaction map within the DHPS active site. The cyclobutyl group must occupy the pterin-binding sub-pocket to prevent steric clash.

Predicted Outcome: If the cyclobutyl group is too bulky, it will clash with the rigid pteridine-binding loops, resulting in a positive (unfavorable) docking score.[1] If the loop is flexible (induced fit), the cyclobutyl group may enhance affinity via hydrophobic displacement of water.[1]

Molecular Dynamics (MD) Simulation

To verify the stability of the "Induced Fit" hypothesis, a 100 ns MD simulation is required.[1]

System Setup (GROMACS)[1]
  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).[1]

  • Box: Dodecahedron, 1.0 nm buffer.

  • Solvent: TIP3P Water + 0.15 M NaCl.[1]

Analysis Metrics[1]
  • RMSD (Root Mean Square Deviation): A stable plateau < 2.0 Å indicates a stable complex.[1]

  • RMSF (Fluctuation): High fluctuation in the binding loop suggests the cyclobutyl group destabilizes the pocket.[1]

  • MM-PBSA: Calculation of free energy of binding (

    
    ).[1] A value < -7.0 kcal/mol suggests potency comparable to sulfonamides.[1]
    

References

  • Sigma-Aldrich. 4-[(Cyclobutylcarbonyl)amino]benzoic acid Product Specification. Link (Verified Source for CAS 33582-66-0).[1]

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews. Link

  • Hevener, K. E., et al. (2009).[1] "Validation of molecular docking programs for protein-ligand combinations: comparative results of SBDD." Journal of Chemical Information and Modeling. Link[1]

  • ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." Link

  • Berman, H. M., et al. (2000).[1] "The Protein Data Bank."[1] (Source for DHPS structures). Link

An In-depth Technical Guide to 4-[(Cyclobutylcarbonyl)amino]benzoic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-[(Cyclobutylcarbonyl)amino]benzoic acid, a derivative of 4-aminobenzoic acid (PABA). While direct literature on this specific molecule is sparse, this document extrapolates from the well-established chemistry and biology of PABA and related compounds to propose a robust synthetic pathway, predict its physicochemical properties, and hypothesize its potential biological activities and therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel PABA derivatives as potential therapeutic agents. We will delve into the rationale behind experimental design, offering field-proven insights to guide future research and development efforts in this area.

Introduction: The 4-Aminobenzoic Acid Scaffold

4-Aminobenzoic acid (PABA) is a naturally occurring aromatic compound that serves as a versatile building block in both biological systems and synthetic chemistry.[1][2] In many microorganisms, PABA is an essential precursor in the biosynthesis of folic acid, a critical vitamin for DNA synthesis and repair.[3][4] While not synthesized by mammals, PABA and its derivatives have found numerous applications in the pharmaceutical and cosmetic industries, ranging from sunscreens to potential treatments for a variety of disorders.[1][5] The structural flexibility of PABA, with its reactive amino and carboxyl groups, allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7]

The addition of a cyclobutylcarbonyl group to the 4-amino position of benzoic acid is a rational design strategy to explore novel chemical space and potentially modulate the biological activity of the parent PABA molecule. The cyclobutyl moiety introduces a non-planar, lipophilic character that can influence the compound's binding to biological targets, as well as its pharmacokinetic profile.

Proposed Synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid

The synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid can be efficiently achieved through the acylation of 4-aminobenzoic acid with cyclobutanecarbonyl chloride. This is a standard and reliable method for forming an amide bond.

Synthetic Workflow

Synthesis_Workflow PABA 4-Aminobenzoic Acid Reaction Acylation Reaction PABA->Reaction CBC Cyclobutanecarbonyl Chloride CBC->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Product 4-[(Cyclobutylcarbonyl)amino]benzoic acid Purification Purification (Recrystallization) Reaction->Purification Purification->Product

Caption: Proposed synthetic workflow for 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

Detailed Experimental Protocol

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Cyclobutanecarbonyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous THF.

  • Addition of Base: Add pyridine (1.1 eq) to the solution and stir for 10 minutes at room temperature. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add cyclobutanecarbonyl chloride (1.05 eq) dropwise to the stirred solution. The slow addition and cooling are important to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (PABA) is consumed.

  • Workup:

    • Quench the reaction by adding 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-[(Cyclobutylcarbonyl)amino]benzoic acid. These properties are crucial for understanding its potential behavior in biological systems and for formulation development.

PropertyPredicted Value
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
logP ~2.5
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Polar Surface Area 66.4 Ų
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like DMSO and ethanol.

Hypothesized Biological Activity and Mechanism of Action

Given the diverse biological activities of PABA derivatives, 4-[(Cyclobutylcarbonyl)amino]benzoic acid is a candidate for screening in several therapeutic areas.

Potential as an Anti-inflammatory Agent

PABA and some of its derivatives have been shown to possess anti-inflammatory properties.[6] It is hypothesized that 4-[(Cyclobutylcarbonyl)amino]benzoic acid may modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by interfering with pro-inflammatory cytokine signaling.

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus Membrane Cell Membrane Phospholipids Stimulus->Membrane PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation TargetMolecule 4-[(Cyclobutylcarbonyl)amino]benzoic acid TargetMolecule->COX Inhibition

Caption: Hypothesized anti-inflammatory mechanism of action via COX inhibition.

Potential as an Antimicrobial Agent

PABA is a key component in the folate synthesis pathway of many bacteria.[3][4] Sulfonamide antibiotics act by competitively inhibiting the enzyme dihydropteroate synthase, which utilizes PABA. While 4-[(Cyclobutylcarbonyl)amino]benzoic acid is not a sulfonamide, its structural similarity to PABA could potentially allow it to interfere with this pathway, leading to antimicrobial activity.

Other Potential Activities

The structural features of this molecule also suggest potential applications as an anticancer agent or for the treatment of fibrotic diseases, areas where other PABA derivatives have shown promise.[7]

Proposed Pharmacological Profile and Future Directions

The predicted lipophilicity (logP ~2.5) suggests that 4-[(Cyclobutylcarbonyl)amino]benzoic acid should have good membrane permeability and oral bioavailability. However, its poor aqueous solubility might present formulation challenges.

Future research should focus on:

  • In vitro screening: The compound should be tested in a panel of assays to evaluate its anti-inflammatory, antimicrobial, and anticancer activities.

  • Mechanism of action studies: If activity is observed, further studies should be conducted to elucidate the specific molecular targets and pathways involved.

  • Pharmacokinetic profiling: In vivo studies in animal models will be necessary to determine the ADME properties of the compound.

  • Structure-Activity Relationship (SAR) studies: Synthesis and testing of analogs with modifications to the cyclobutyl and benzoic acid moieties will help in optimizing the activity and properties of the lead compound.

Conclusion

4-[(Cyclobutylcarbonyl)amino]benzoic acid represents a novel and unexplored derivative of the versatile PABA scaffold. Based on a solid foundation of established chemical principles and the known biological activities of related compounds, we have outlined a clear path for its synthesis and initial biological evaluation. This in-depth technical guide provides the necessary framework and rationale for researchers and drug development professionals to embark on the investigation of this promising molecule and its potential therapeutic applications. The proposed experimental strategies are designed to be self-validating, ensuring a rigorous and efficient exploration of this new chemical entity.

References

  • Open Exploration Publishing. (n.d.). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense.
  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.
  • Google Patents. (n.d.). Para-amino benzoic acid esters.
  • PrepChem.com. (n.d.). Synthesis of 4-[(Cyclooctylmethyl)amino]benzoic acid.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Google Patents. (n.d.). M-aminobenzoic acid spherical crystal and preparation method thereof.
  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • PubChem. (n.d.). 4-Aminobenzoic Acid.
  • ClinicalTrials.gov. (n.d.). Evaluation of Major Cardiovascular Events in Participants With, or at High Risk for, Cardiovascular Disease Who Are Statin Intolerant Treated With Bempedoic Acid (ETC-1002) or Placebo.
  • Justia Patents. (n.d.). Process for preparing aminobenzoic acid or an aminobenzoic acid conversion product.
  • Google Patents. (n.d.). Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
  • PubMed. (2023). Bempedoic Acid and Cardiovascular Outcomes in Statin-Intolerant Patients.
  • Chem-Impex. (n.d.). Boc-4-aminobenzoic acid.
  • Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid?
  • American College of Cardiology. (2023). Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen - CLEAR Outcomes.
  • YouTube. (2020). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid.
  • PubChem. (n.d.). 4-(((Benzyloxy)carbonyl)amino)benzoic acid.
  • PubChem. (n.d.). Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H- phthalazin-1-one.
  • PharmaCompass. (n.d.). 4-Amino benzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • PubMed. (2023). Clinical Benefit of Bempedoic Acid in Randomized Clinical Trials.
  • Justia Patents. (n.d.). Aromatic Acid Or Derivative Containing (e.g., Aminobenzoic Acid Or Methyl Salicylate, Etc.) Patents and Patent Applications.
  • ResearchGate. (2023). Bempedoic Acid: A Contemporary Review of Its Pharmacology, Efficacy, and Safety Profile, Including Recent Data from the CLEAR Outcomes Clinical Trial.

Sources

spectroscopic data for 4-[(Cyclobutylcarbonyl)amino]benzoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-[(Cyclobutylcarbonyl)amino]benzoic acid

Introduction

4-[(Cyclobutylcarbonyl)amino]benzoic acid is a unique small molecule with potential applications in medicinal chemistry and materials science. As a derivative of 4-aminobenzoic acid (PABA), a well-known biosynthetic precursor, this compound's distinct structural features—a rigid cyclobutyl group and a benzoic acid moiety—make it a compelling candidate for the development of novel therapeutics and functional materials. Accurate and comprehensive structural elucidation is paramount for any research and development endeavor. This technical guide provides a detailed exploration of the spectroscopic characteristics of 4-[(Cyclobutylcarbonyl)amino]benzoic acid, offering predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside robust experimental protocols for their acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical chemistry of this compound.

Proposed Synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid

The synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid can be readily achieved through the acylation of 4-aminobenzoic acid with cyclobutanecarbonyl chloride. This is a standard nucleophilic acyl substitution reaction where the amino group of 4-aminobenzoic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Experimental Protocol: Synthesis

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzoic acid in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. The base will neutralize the HCl byproduct generated during the reaction.

  • Acylation: Cool the solution in an ice bath and add 1.05 equivalents of cyclobutanecarbonyl chloride dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-ABA 4-Aminobenzoic Acid Reaction_Vessel Stirred Reaction Mixture (0°C to RT) 4-ABA->Reaction_Vessel CBC Cyclobutanecarbonyl Chloride CBC->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Solvent THF Solvent->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench 4-6 hours Acidify Acidify with 1M HCl Quench->Acidify Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallization Filter->Recrystallize Product 4-[(Cyclobutylcarbonyl)amino]benzoic acid Recrystallize->Product

Caption: Synthetic workflow for 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

Predicted Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the aromatic protons, the amide proton, and the protons of the cyclobutyl ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~12.5Singlet (broad)1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet.
~10.2Singlet1H-NH-The amide proton is deshielded due to the electron-withdrawing nature of the adjacent carbonyl group.
~7.9Doublet2HAr-H (ortho to -COOH)These protons are deshielded by the electron-withdrawing carboxylic acid group.
~7.6Doublet2HAr-H (ortho to -NHCO-)These protons are slightly shielded relative to those ortho to the carboxylic acid.
~3.4Quintet1H-CH- (cyclobutyl)This proton is coupled to the adjacent methylene protons of the cyclobutyl ring.
~2.2Multiplet4H-CH₂- (cyclobutyl)The methylene protons of the cyclobutyl ring will exhibit complex splitting patterns.
~1.9Multiplet2H-CH₂- (cyclobutyl)The remaining methylene protons of the cyclobutyl ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~175C=O (amide)The amide carbonyl carbon is typically found in this region.
~167C=O (acid)The carboxylic acid carbonyl carbon is also highly deshielded.
~143Ar-C (quaternary, attached to -NH)This carbon is deshielded by the nitrogen atom.
~131Ar-C (quaternary, attached to -COOH)This carbon is deshielded by the carboxylic acid group.
~130Ar-CH (ortho to -COOH)Aromatic CH carbons.
~118Ar-CH (ortho to -NHCO-)Aromatic CH carbons.
~41-CH- (cyclobutyl)The methine carbon of the cyclobutyl ring.
~25-CH₂- (cyclobutyl)The methylene carbons of the cyclobutyl ring.
~18-CH₂- (cyclobutyl)The methylene carbons of the cyclobutyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups in the molecule.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3300N-H stretchAmide
~3050C-H stretch (aromatic)Aromatic Ring
~2950C-H stretch (aliphatic)Cyclobutyl Ring
~1700C=O stretchCarboxylic Acid
~1670C=O stretch (Amide I)Amide
~1600, ~1520C=C stretchAromatic Ring
~1540N-H bend (Amide II)Amide
~1250C-N stretchAmide

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.

Predicted m/z Assignment Justification
219[M]⁺Molecular ion peak.
202[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid.
174[M - COOH]⁺Loss of the carboxylic acid group.
137[H₂N-C₆H₄-COOH]⁺Fragmentation yielding the 4-aminobenzoic acid cation radical.
83[C₄H₇CO]⁺Cyclobutylcarbonyl cation.
55[C₄H₇]⁺Cyclobutyl cation.

Experimental Protocols for Spectroscopic Analysis

To ensure high-quality and reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to obtain optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) using appropriate NMR software.

  • Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

NMR_Workflow Sample_Prep Sample Preparation (5-10 mg in 0.7 mL solvent) Instrument_Setup Instrument Setup (Tuning and Shimming) Sample_Prep->Instrument_Setup 1H_Acquisition ¹H NMR Acquisition Instrument_Setup->1H_Acquisition 13C_Acquisition ¹³C NMR Acquisition 1H_Acquisition->13C_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) 13C_Acquisition->Data_Processing Data_Analysis Data Analysis (Integration, Peak Picking, Assignment) Data_Processing->Data_Analysis

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR_Workflow Sample_Prep Sample Preparation (ATR or KBr Pellet) Background_Scan Acquire Background Spectrum Sample_Prep->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Data_Processing Background Subtraction Sample_Scan->Data_Processing Data_Analysis Peak Identification and Assignment Data_Processing->Data_Analysis

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry Protocol

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Method Development: Optimize the instrument parameters, including the ionization energy (for EI) or spray voltage and capillary temperature (for ESI), and the mass range.

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

MS_Workflow Sample_Prep Sample Preparation (Dilute solution) Instrument_Setup Instrument Setup and Method Development Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Data_Analysis Data Analysis (Molecular Ion and Fragmentation Pattern) Data_Acquisition->Data_Analysis

Caption: Workflow for Mass Spectrometry analysis.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-[(Cyclobutylcarbonyl)amino]benzoic acid and detailed protocols for its experimental determination. The predicted NMR, IR, and MS data offer a valuable reference for the identification and characterization of this compound. By following the outlined synthetic and analytical procedures, researchers can confidently prepare and structurally verify this molecule, paving the way for its further investigation in various scientific disciplines. It is imperative to note that while the predictions provided herein are based on sound chemical principles, experimental verification remains the gold standard for unequivocal structure elucidation.

References

  • PubChem. 4-Aminobenzoic acid. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. 4-Aminobenzoic acid. National Institute of Standards and Technology. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Strategic Sourcing and Synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic Acid (CAS 33582-66-0)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Decision

4-[(Cyclobutylcarbonyl)amino]benzoic acid (CAS 33582-66-0) is a specialized aromatic building block used primarily in the synthesis of pharmaceutical candidates requiring a rigid, lipophilic cyclobutyl linker with a distal carboxylic acid handle. While commercially available, it often falls into the "rare chemical" category—stocked by high-throughput screening (HTS) library vendors rather than bulk commodity suppliers.

This guide provides a decision matrix for researchers: Buy when requiring <5g for immediate screening; Make when requiring >10g or when lead times exceed 2 weeks, as the synthesis is a robust, one-step protocol with high atom economy.

Chemical Identity & Structural Significance[1][2]

The compound functions as a bioisostere for benzamides or linear alkyl amides. The cyclobutyl group offers a unique "pucker" conformation (butterfly shape) that provides distinct steric vectors compared to planar phenyl or flexible propyl groups, potentially improving metabolic stability against peptidases.

PropertyData
Chemical Name 4-[(Cyclobutylcarbonyl)amino]benzoic acid
CAS Registry Number 33582-66-0
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Key Functionality Carboxylic acid (C-terminus handle), Amide (linker), Cyclobutyl (hydrophobic core)
Solubility DMSO, Methanol, dilute aqueous base

Commercial Availability Landscape

Supplier Analysis

Unlike commodity chemicals (e.g., 4-Aminobenzoic acid), CAS 33582-66-0 is typically synthesized on-demand or held in milligram quantities by "Building Block" specialty vendors.

  • Primary Vendors: Sigma-Aldrich (Rare Chemical Library), Enamine, Vitas-M, and specialized catalog aggregators (e.g., MolPort, eMolecules).

  • Typical Purity: >95% (NMR/HPLC).

  • Cost Analysis: High markup due to inventory maintenance. Prices often range from

    
    150 per gram.
    
  • Lead Time: 2–6 weeks (often shipped from global warehouses).

Strategic Recommendation

If your project requires >10 grams, the commercial cost-per-gram becomes prohibitive compared to the raw material costs (approx. $2/gram). In-house synthesis is recommended for scale-up.

Technical Synthesis: The "Make" Protocol

The most robust, self-validating method for synthesizing this compound is the Schotten-Baumann reaction . This biphasic protocol utilizes the water solubility of the PABA salt to drive the reaction and simplifies purification to a pH-controlled precipitation.

Reaction Pathway[3]

SynthesisPathway PABA 4-Aminobenzoic Acid (CAS 150-13-0) Intermediate Sodium Salt Intermediate (Soluble) PABA->Intermediate Dissolve (pH > 10) Chloride Cyclobutanecarbonyl Chloride (CAS 5006-22-4) Chloride->Intermediate Dropwise Addition 0-5°C Base NaOH (aq) Base->Intermediate Product 4-[(Cyclobutylcarbonyl)amino]benzoic acid (Precipitate) Intermediate->Product Acidify to pH 2 Acid HCl (Acidification) Acid->Product

Figure 1: Schotten-Baumann synthesis pathway utilizing pH-switch purification.

Step-by-Step Protocol

Reagents:

  • 4-Aminobenzoic acid (PABA): 13.7 g (100 mmol)

  • Cyclobutanecarbonyl chloride: 12.4 g (105 mmol, 1.05 eq)

  • Sodium Hydroxide (NaOH): 8.8 g (220 mmol, 2.2 eq) dissolved in 100 mL water

  • Hydrochloric Acid (HCl): 6M solution

Methodology:

  • Solubilization: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.7 g of PABA in the 100 mL NaOH solution. The solution should be clear and colorless/light yellow (Sodium 4-aminobenzoate formation).

    • Expert Insight: If the solution is not clear, the PABA has not fully deprotonated. Ensure pH > 10.

  • Acylation (The Critical Step): Cool the solution to 0–5°C using an ice bath. Add Cyclobutanecarbonyl chloride dropwise over 30 minutes.

    • Why: Cooling prevents hydrolysis of the acid chloride by water. The reaction with the amine is faster than hydrolysis at low temperatures.

    • Observation: A precipitate may transiently form and redissolve, or the solution may become cloudy. Vigorous stirring is essential.

  • Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

    • Validation: Check pH.[1] It should remain basic. If pH drops below 8, add small amounts of NaOH to maintain the amine's nucleophilicity.

  • Purification (pH Switch):

    • Filter the basic solution to remove any insoluble bis-acylated byproducts (rare).

    • Slowly add 6M HCl to the filtrate with stirring until pH reaches ~2.0.

    • Result: The product will precipitate as a thick white solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with 3 x 50 mL cold water to remove NaCl and unreacted acid chloride (which hydrolyzes to water-soluble cyclobutanecarboxylic acid).

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–95% (approx. 19–21 g).

Quality Control & Characterization

Before releasing the compound for biological assays or further synthesis, validate identity and purity.

TechniqueSpecificationExpected Observation
HPLC >98% Area Under CurveSingle peak. Retention time will be higher than PABA due to the lipophilic cyclobutyl group.
1H NMR (DMSO-d6) Structural Confirmationδ 12.x (br s, 1H, COOH), δ 10.1 (s, 1H, NH), δ 7.8 (d, 2H, Ar-H), δ 7.6 (d, 2H, Ar-H), δ 3.2 (m, 1H, Cyclobutyl-CH), δ 1.8-2.4 (m, 6H, Cyclobutyl-CH2).
LC-MS Identity[M+H]+ = 220.24 or [M-H]- = 218.22
Troubleshooting Impurities
  • Impurity: Unreacted PABA.

    • Detection: LC-MS peak at 138 m/z.

    • Remediation: Resuspend product in dilute HCl (1M), stir, and filter. PABA (as the hydrochloride salt) will dissolve; the amide product will not.

  • Impurity: Cyclobutanecarboxylic acid.[2][3]

    • Detection: Distinct "cheesy" or rancid odor.

    • Remediation: Wash the filter cake thoroughly with saturated sodium bicarbonate solution (the product dissolves in base, so wash with bicarbonate carefully or rely on water washes if the product is strictly the free acid). Correction: The product is an acid, so it will dissolve in bicarbonate. Do not wash with base. Rely on water washes and vacuum drying (cyclobutanecarboxylic acid is volatile, bp 195°C, but will sublime/evaporate under high vacuum/heat).

Logic Flow: Workflow Integration

DecisionMatrix Start Need CAS 33582-66-0 QtyCheck Quantity Required? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale Screening LargeScale > 5 Grams QtyCheck->LargeScale Scale-up BudgetCheck Budget > $100/g? SmallScale->BudgetCheck TimeCheck Lead Time > 2 Weeks? LargeScale->TimeCheck Buy BUY from Specialist Vendor (Sigma/Enamine) BudgetCheck->Buy Yes Make MAKE via Schotten-Baumann (1 Day Protocol) BudgetCheck->Make No TimeCheck->Buy No (Stock Available) TimeCheck->Make Yes (Urgent)

Figure 2: Decision matrix for sourcing 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

References

  • Sigma-Aldrich. Product Detail: 4-[(cyclobutylcarbonyl)amino]benzoic acid (CAS 33582-66-0). Retrieved from (Note: Search via structure or CAS 33582-66-0 in Rare Chemical Library).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80564 (Related Urea Analog) and PABA structure. PubChem.[4] Accessed Oct 2023. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Schotten-Baumann Amide Synthesis).

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4-[(Cyclobutylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[(Cyclobutylcarbonyl)amino]benzoic acid is an organic compound of interest in pharmaceutical and chemical research. Its structure, featuring a benzoic acid moiety linked to a cyclobutylcarbonyl group via an amide bond, suggests its potential as a building block in the synthesis of novel therapeutic agents or other functional materials. Accurate and robust analytical methods are paramount for its detection and quantification in various matrices, from reaction mixtures to biological fluids, to support research, development, and quality control activities.

This comprehensive guide provides detailed application notes and protocols for the analysis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to be adaptable to the specific needs of the researcher, offering a foundation for method development and validation.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of 4-[(Cyclobutylcarbonyl)amino]benzoic acid is fundamental to developing effective analytical methods. While specific experimental data for this exact compound is not widely published, we can infer its properties from its structural analogue, 4-Aminobenzoic acid (PABA), and the addition of the cyclobutylcarbonyl group.

PropertyEstimated Value/CharacteristicRationale and Implication for Analysis
Molecular Formula C12H13NO3---
Molecular Weight 219.24 g/mol Essential for mass spectrometry.
pKa (Strongest Acidic) ~4.7The carboxylic acid group will be deprotonated at pH > 4.7. This is a critical parameter for optimizing mobile phase pH in reversed-phase HPLC to control retention and peak shape.[1][2]
pKa (Strongest Basic) ~2.7The amide nitrogen is weakly basic.
logP > 0.8The addition of the cyclobutylcarbonyl group increases the hydrophobicity compared to PABA (logP ≈ 0.8).[1][3] This suggests good retention on reversed-phase columns.
UV Absorbance λmax ~270-280 nmThe benzoic acid chromophore is expected to have a strong UV absorbance. The UV spectrum of PABA shows maxima around 278 nm.[3] This allows for sensitive detection using a UV detector.
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile) and aqueous bases.Guides the selection of appropriate solvents for sample preparation and mobile phase composition.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of 4-[(Cyclobutylcarbonyl)amino]benzoic acid, particularly in less complex matrices such as bulk drug substance or formulation analysis.

Rationale for Method Design

The choice of a reversed-phase C18 column is based on the non-polar nature of the cyclobutyl group and the benzene ring, which will interact favorably with the stationary phase. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the elution of the analyte. The pH of the aqueous phase is controlled to be below the pKa of the carboxylic acid group (e.g., pH 3) to ensure it is in its protonated, less polar form, thereby increasing its retention and improving peak shape.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid

  • 4-[(Cyclobutylcarbonyl)amino]benzoic acid reference standard

3. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic or Gradient Elution
Isocratic: 60% Mobile Phase A, 40% Mobile Phase B
Gradient: Start with 70% A, 20% B; hold for 2 min; ramp to 95% B over 8 min; hold for 2 min; return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm[4]

5. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol or mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid in complex biological matrices like plasma or urine, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.

Rationale for Method Design

The high sensitivity of LC-MS/MS allows for the detection of low concentrations of the analyte. The use of Multiple Reaction Monitoring (MRM) enhances selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.[5] Electrospray ionization (ESI) in positive or negative mode is suitable for this molecule. Given the presence of the carboxylic acid, negative ion mode is a strong candidate, though the amide nitrogen could potentially be protonated in positive ion mode.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

2. Chromatographic Conditions (UHPLC):

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Flow Rate 0.4 mL/min
Gradient Start at 95% A; hold for 0.5 min; ramp to 5% A over 3 min; hold for 1 min; return to initial conditions.
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometer Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative mode to be evaluated
Precursor Ion (Q1) [M+H]+ = 220.1 or [M-H]- = 218.1
Product Ions (Q3) To be determined by infusion of a standard solution and performing a product ion scan. A likely fragmentation in positive mode would be the loss of the cyclobutyl group or water.
MRM Transitions To be optimized for sensitivity.
Ion Source Parameters To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation for Biological Matrices

The primary goal of sample preparation is to remove interfering substances, such as proteins and phospholipids, from the biological matrix.[6]

Protocol 1: Protein Precipitation (PPT)

This is a simple and rapid method suitable for initial screening.

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample compared to PPT, which can be crucial for achieving low detection limits and minimizing matrix effects.

  • Conditioning: Condition a mixed-mode or polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 0.1% formic acid in water).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol or an appropriate solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Method Validation Considerations

Any developed analytical method should be validated according to relevant guidelines (e.g., ICH, FDA) to ensure its reliability. Key validation parameters include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_results Data Acquisition & Processing sample Biological Sample (e.g., Plasma) ppt Protein Precipitation sample->ppt spe Solid-Phase Extraction sample->spe clean_extract Clean Extract ppt->clean_extract spe->clean_extract hplc_uv HPLC-UV Analysis clean_extract->hplc_uv lcmsms LC-MS/MS Analysis clean_extract->lcmsms data Quantification and Reporting hplc_uv->data lcmsms->data method_selection_logic matrix_complexity Sample Matrix Complexity hplc_uv HPLC-UV matrix_complexity->hplc_uv Low lcmsms LC-MS/MS matrix_complexity->lcmsms High (Biological) required_sensitivity Required Sensitivity required_sensitivity->hplc_uv µg/mL range required_sensitivity->lcmsms ng/mL to pg/mL range

Caption: Logic for selecting the appropriate analytical method.

References

  • SIELC Technologies. (n.d.). 4-Aminobenzoic Acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
  • National Institutes of Health. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs.
  • Thermo Fisher Scientific. (n.d.). Metabolome identification using LC-MSn Orbitrap-based mass spectrometry.
  • ChemicalBook. (2025). 4-Aminobenzoic acid.
  • Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.
  • Bioanalytical Sample Preparation. (n.d.).
  • RSC Publishing. (n.d.). Analytical Methods.
  • FooDB. (2010). Showing Compound 4-Aminobenzoic acid (FDB001037).
  • Agilent. (2012). LC/MS/MS of Vitamin B Shows Effects of Injection Solvents with an Agilent ZORBAX RRHD HILIC Plus Column.
  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid.
  • ResearchGate. (n.d.). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics.
  • PubMed Central. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
  • FooDB. (2015). Showing Compound 4-aminobenzoate (FDB030487).
  • PubMed. (n.d.). Determination of amino acids in biological, pharmaceutical, plant and food samples by automated precolumn derivatization and high-performance liquid chromatography.
  • PubMed. (2024). Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivatization by HPLC with fluorescence detection.
  • PubMed. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.
  • SciSpace. (n.d.). Sample Preparation for LC‐MS Bioanalysis of Proteins.
  • Semantic Scholar. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis.

Sources

Application Note: Cell-Based Interrogation of DAAO Inhibition using 4-[(Cyclobutylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It treats 4-[(Cyclobutylcarbonyl)amino]benzoic acid (CAS: 33582-66-0) as a representative lipophilic PABA isostere, primarily utilized as a chemical probe for D-Amino Acid Oxidase (DAAO) inhibition—a critical pathway in NMDA receptor modulation and CNS drug discovery.

Abstract & Introduction

4-[(Cyclobutylcarbonyl)amino]benzoic acid is a lipophilic derivative of para-aminobenzoic acid (PABA). While PABA itself is a metabolic intermediate in bacteria, its N-functionalized analogs have emerged as significant scaffolds in mammalian pharmacology, particularly as inhibitors of D-Amino Acid Oxidase (DAAO) .

DAAO is a peroxisomal flavoenzyme responsible for degrading D-serine, a potent co-agonist of the NMDA receptor (NMDAR). Elevated DAAO activity depletes D-serine, leading to NMDAR hypofunction, a hallmark of schizophrenia and cognitive decline. Consequently, DAAO inhibitors are sought to restore D-serine levels and enhance synaptic plasticity.

This guide details the protocol for utilizing 4-[(Cyclobutylcarbonyl)amino]benzoic acid in cell-based assays to quantify DAAO inhibition. The cyclobutyl moiety enhances cellular permeability compared to the parent PABA, making this compound an excellent probe for intracellular target engagement.

Key Mechanistic Pathway

The compound acts as a competitive inhibitor of the DAAO active site.

  • Normal State: DAAO oxidizes D-Serine

    
    
    
    
    
    -Keto acid + NH
    
    
    + H
    
    
    O
    
    
    .
  • Inhibition: Compound binds DAAO

    
     Reduced H
    
    
    
    O
    
    
    production
    
    
    Preserved intracellular D-Serine.

DAAO_Pathway cluster_cell Cellular Environment D_Ser D-Serine DAAO DAAO Enzyme (Peroxisome) D_Ser->DAAO Degradation substrate NMDAR NMDA Receptor (Synapse) D_Ser->NMDAR Activation (Co-agonist) Product Hydroxypyruvate + H2O2 DAAO->Product Oxidation Compound 4-[(Cyclobutylcarbonyl) amino]benzoic acid Compound->DAAO Competitive Inhibition (Ki modulation)

Figure 1: Mechanism of Action. The compound inhibits DAAO-mediated degradation of D-Serine, indirectly potentiating NMDA receptor signaling.

Compound Handling & Preparation[1]

The cyclobutyl group increases lipophilicity (


) compared to PABA, requiring specific handling to prevent precipitation in aqueous media.
Solubility Data & Stock Preparation
ParameterSpecificationNotes
Molecular Weight 219.24 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide)Soluble up to 100 mM.
Aqueous Buffer PBS (pH 7.4)Poor solubility >100 µM without carrier.
Storage -20°C (Desiccated)Stable for 6 months as solid; 1 month as DMSO stock.
Preparation Protocol
  • Master Stock (50 mM): Dissolve 10.96 mg of compound in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

  • Working Stock (500 µM): Dilute Master Stock 1:100 into sterile PBS or Opti-MEM immediately prior to use.

    • Critical Step: Ensure DMSO concentration in the final cell assay does not exceed 0.5% (v/v), as DMSO can perturb peroxisomal function.

Protocol A: Cellular DAAO Functional Assay (ROS Readout)

This assay measures the inhibition of DAAO activity by quantifying the reduction in hydrogen peroxide (H


O

) generation using a fluorogenic probe (e.g., Amplex Red or CellROX).

Cell Model: U2OS or HEK293 cells stably transfected with human DAAO (hDAAO). Parental cells lack sufficient DAAO for a robust window.

Reagents Required[2][3][4]
  • hDAAO-expressing cells (e.g., U2OS-DAAO).

  • Assay Buffer: Krebs-Ringer Phosphate Glucose (KRPG), pH 7.4.

  • Substrate: D-Serine (Sigma).

  • Detection Reagent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + HRP (Horseradish Peroxidase).

  • Positive Control Inhibitor: CBIO (6-chlorobenzisoxazol-3-ol).

Step-by-Step Workflow
  • Cell Plating:

    • Seed U2OS-DAAO cells at 20,000 cells/well in a 96-well black/clear-bottom plate.

    • Incubate overnight at 37°C/5% CO

      
       to allow attachment.
      
  • Compound Treatment (Pre-incubation):

    • Remove culture media and wash cells 1x with 100 µL KRPG buffer.

    • Prepare a 10-point serial dilution of 4-[(Cyclobutylcarbonyl)amino]benzoic acid in KRPG (Range: 1 nM to 100 µM).

    • Add 50 µL of diluted compound to wells.

    • Incubate for 30 minutes at 37°C. This allows the compound to penetrate the cell membrane and peroxisome.

  • Substrate & Detection Addition:

    • Prepare a 2X Master Mix: 20 mM D-Serine + 100 µM Amplex Red + 0.2 U/mL HRP in KRPG.

    • Add 50 µL of 2X Master Mix to the cells (Final D-Serine = 10 mM).

  • Kinetic Measurement:

    • Immediately place plate in a fluorescence microplate reader.

    • Excitation: 540 nm | Emission: 590 nm.

    • Read every 2 minutes for 60 minutes at 37°C.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve (typically 10–40 mins).

    • Normalize slope to DMSO control (0% inhibition) and No-Substrate control (100% inhibition).

    • Fit data to a 4-parameter logistic equation to determine IC

      
      .
      

Workflow Step1 Seed U2OS-DAAO Cells (20k/well, 24h) Step2 Wash & Add Compound (30 min Pre-incubation) Step1->Step2 Step3 Add Substrate Mix (D-Serine + Amplex Red + HRP) Step2->Step3 Step4 Kinetic Read (Ex 540 / Em 590, 60 mins) Step3->Step4

Figure 2: Experimental workflow for the ROS-coupled DAAO inhibition assay.

Protocol B: Cellular Thermal Shift Assay (CETSA)

To confirm that 4-[(Cyclobutylcarbonyl)amino]benzoic acid engages DAAO inside the cell (and not just in lysate), perform a CETSA.

  • Treatment: Treat live cells with 50 µM compound or DMSO for 1 hour.

  • Harvest: Trypsinize, wash, and resuspend cells in PBS.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 70°C) for 3 minutes.

  • Lysis: Cool to RT, lyse using freeze-thaw (3x) or mild detergent (0.4% NP-40).

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (unstable) protein.

  • Detection: Analyze supernatant via Western Blot using anti-DAAO antibody.

  • Result: The compound should shift the DAAO melting curve (

    
    ) to a higher temperature compared to DMSO, indicating ligand-induced stabilization.
    

Expected Results & Troubleshooting

Typical IC50 Values

For PABA analogs in this class:

  • Potency: Expect IC

    
     in the low micromolar range (1–10 µM) for cellular assays. Purified enzyme assays may show lower values (nanomolar), but the cyclobutyl group aids in crossing the peroxisomal membrane, preserving potency in cells.
    
Troubleshooting Guide
IssueProbable CauseSolution
High Background Signal Endogenous H

O

or media interference.
Use Phenol Red-free media/buffer. Ensure cells are washed thoroughly with KRPG.
No Inhibition Observed Compound precipitation or poor permeability.Check solubility at 100 µM. Extend pre-incubation to 60 mins.
Signal Decay Photo-bleaching of Resorufin.Keep plate protected from light. Read immediately after adding substrate.
Cytotoxicity Compound toxicity masking inhibition.Run a parallel CellTiter-Glo assay. If ATP drops >20%, the dose is toxic.

References

  • Sacchi, S. et al. (2012). "D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design, 19(14), 2499-2511. Link

  • Hopkins, S.C. et al. (2013). "D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia." Handbook of Experimental Pharmacology, 213, 291-314. Link

  • Duplantier, A.J. et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel Series of D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry, 52(11), 3576–3585. (Describes benzoic acid isosteres). Link

  • Thermo Fisher Scientific. "Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol." (Standard for ROS detection). Link

  • Sigma-Aldrich. "Product Specification: 4-[(Cyclobutylcarbonyl)amino]benzoic acid (CAS 33582-66-0)."[1] Link

Sources

Application Note: Preclinical Evaluation of 4-[(Cyclobutylcarbonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the preclinical evaluation of 4-[(Cyclobutylcarbonyl)amino]benzoic acid , a small-molecule inhibitor of D-Amino Acid Oxidase (DAAO) . This compound is investigated for its potential to enhance N-methyl-D-aspartate (NMDA) receptor signaling, a primary therapeutic strategy for treating the negative and cognitive symptoms of schizophrenia .

Target: D-Amino Acid Oxidase (DAAO) | Indication: Schizophrenia (Cognitive/Negative Symptoms)

Introduction & Mechanism of Action

4-[(Cyclobutylcarbonyl)amino]benzoic acid serves as a potent, competitive inhibitor of DAAO. The compound features a benzoic acid "head" that mimics the carboxylate of D-amino acids (the natural substrate) and a hydrophobic "tail" (cyclobutylcarbonylamino) that occupies the enzyme's hydrophobic pocket.

Therapeutic Rationale: Schizophrenia is associated with NMDA receptor hypofunction . D-Serine is a potent co-agonist at the NMDA receptor's glycine site. In the central nervous system (CNS), DAAO degrades D-Serine.[1][2][3] By inhibiting DAAO, this compound increases synaptic D-Serine levels, thereby potentiating NMDA receptor activity and alleviating cognitive deficits and negative symptoms (e.g., social withdrawal) that are resistant to standard antipsychotics.

Mechanistic Pathway (Graphviz)

DAAO_Mechanism Compound 4-[(Cyclobutylcarbonyl) amino]benzoic acid DAAO DAAO Enzyme Compound->DAAO Inhibits Metabolites Hydroxypyruvate + H2O2 DAAO->Metabolites Degradation DSerine D-Serine DSerine->DAAO Substrate for NMDAR NMDA Receptor (Glycine Site) DSerine->NMDAR Co-agonism Effect Restored Synaptic Plasticity & Cognition NMDAR->Effect Signaling

Figure 1: Mechanism of Action. The compound inhibits DAAO, preventing D-Serine degradation and enhancing NMDA receptor function.[2]

Experimental Design & Model Selection

To validate efficacy, a "Triad of Evidence" approach is required:

  • Pharmacokinetic (PK) Validation: Does it reach the brain?

  • Pharmacodynamic (PD) Biomarker: Does it elevate D-Serine in the cerebellum?

  • Behavioral Efficacy: Does it reverse NMDA-hypofunction deficits?

Summary of Animal Models
Model TypeAssay / ProtocolPurposeKey Readout
PK/PD D-Serine Modulation Verify target engagementD-Serine/Total Serine ratio in Cerebellum
Efficacy (Positive) PCP-Induced Hyperlocomotion Test antipsychotic-like activityDistance traveled (cm)
Efficacy (Cognitive) Novel Object Recognition (NOR) Test episodic memoryDiscrimination Index (DI)
Efficacy (Gating) Prepulse Inhibition (PPI) Test sensorimotor gating% PPI at 74/78/82 dB

Detailed Protocols

Protocol A: Pharmacokinetics & D-Serine Biomarker Analysis

Rationale: DAAO expression is highest in the cerebellum. A true DAAO inhibitor must increase D-Serine levels specifically in the cerebellum (and potentially cortex) relative to vehicle.

Reagents:

  • Test Compound: 4-[(Cyclobutylcarbonyl)amino]benzoic acid (formulated in 0.5% Methylcellulose/0.1% Tween-80).

  • Animals: C57BL/6J Mice (Male, 8-10 weeks).

Workflow:

  • Dosing: Administer compound orally (PO) at 10, 30, and 100 mg/kg.

  • Timepoints: Collect plasma and brain tissue at 1, 2, 4, and 8 hours post-dose.

  • Tissue Processing:

    • Rapidly dissect Cerebellum (high DAAO) and Frontal Cortex (low DAAO).

    • Homogenize in methanol/water (80:20) to precipitate proteins.

  • Analysis:

    • PK: LC-MS/MS for compound concentration.

    • PD: HPLC with fluorometric detection (using N-tert-butyloxycarbonyl-L-cysteine + O-phthaldialdehyde derivatization) to separate D-Serine from L-Serine.

Self-Validation Criteria:

  • Brain/Plasma Ratio: Must be > 0.1 (indicates BBB penetration).

  • Biomarker: Significant increase in D-Serine/Total Serine ratio in the cerebellum compared to vehicle (

    
    ).
    
Protocol B: PCP-Induced Prepulse Inhibition (PPI) Deficit

Rationale: Phencyclidine (PCP) is an NMDA receptor antagonist that induces schizophrenia-like sensorimotor gating deficits. This model tests if the compound can restore gating by enhancing NMDA currents.

Workflow Diagram (Graphviz)

PPI_Workflow cluster_session Testing Session Blocks Step1 Acclimatization (30 min in chamber) Step2 Pre-treatment (Test Compound PO, t=-60 min) Step1->Step2 Step3 Induction (PCP 1.5 mg/kg SC, t=-15 min) Step2->Step3 Step4 PPI Testing Session (Start t=0) Step3->Step4 Block1 Block 1: Startle Only (Habituation) Step4->Block1 Block2 Block 2: Prepulse Trials (69, 73, 81 dB + 120 dB Pulse) Block1->Block2 Block3 Block 3: Startle Only Block2->Block3

Figure 2: Experimental Workflow for PCP-Induced PPI.

Step-by-Step Protocol:

  • Habituation: Handle mice for 3 days prior to testing.

  • Drug Administration:

    • Group 1: Vehicle (PO) + Saline (SC).

    • Group 2: Vehicle (PO) + PCP (1.5 mg/kg, SC).

    • Group 3-5: Test Compound (10, 30, 100 mg/kg, PO) + PCP (1.5 mg/kg, SC).

    • Note: Administer Test Compound 60 mins prior to testing; PCP 15 mins prior.

  • Testing (Startle Chamber):

    • Background noise: 65 dB.

    • Pulse: 120 dB (40 ms).

    • Prepulse: 4, 8, and 16 dB above background (20 ms duration, 100 ms before pulse).

  • Data Calculation:

    
    
    

Interpretation: PCP treatment (Group 2) should significantly reduce %PPI compared to Group 1. Effective efficacy is defined as a dose-dependent restoration of %PPI in Groups 3-5 back to Group 1 levels.

Protocol C: Novel Object Recognition (NOR)

Rationale: Tests episodic memory, which is impaired in schizophrenia. Sub-chronic PCP treatment (7 days) creates a lasting cognitive deficit (washout period required).

Protocol:

  • Induction: Administer PCP (10 mg/kg, IP) or Saline once daily for 7 days.

  • Washout: Wait 7 days (drug-free period) to ensure PCP is cleared, leaving the cognitive deficit.

  • Acute Dosing: Administer 4-[(Cyclobutylcarbonyl)amino]benzoic acid (PO) 60 mins before the Acquisition trial.

  • Acquisition (T1): Place mouse in arena with two identical objects (A + A) for 10 mins.

  • Inter-Trial Interval (ITI): Return mouse to home cage for 1 hour (retention interval).

  • Retention (T2): Place mouse in arena with one familiar object (A) and one novel object (B) for 5 mins.

  • Scoring: Record time exploring each object.

    • Discrimination Index (DI):

      
      .
      

Success Criteria:

  • Vehicle/PCP mice explore A and B equally (DI

    
     0).
    
  • Compound/PCP mice explore Novel Object B significantly more (DI > 0.2).

Troubleshooting & Controls

IssueProbable CauseCorrective Action
No increase in D-Serine High baseline DAAO activity or poor BBB penetration.Check plasma/brain PK.[2] If brain exposure is low, consider ICV (intracerebroventricular) injection to validate mechanism before abandoning compound.
High variability in PPI Inconsistent startle reflex.Exclude "non-startlers" (baseline startle < 100 mV) before randomization.
Sedation Off-target effects.Run an Open Field Test (OFT). If locomotion is significantly reduced by the compound alone, PPI/NOR data is confounded.

References

  • Sacchi, S. et al. (2013). "D-amino acid oxidase inhibitors as a novel therapeutic approach for schizophrenia."[1] Current Pharmaceutical Design, 19(14), 2499-2511. Link

  • Sparey, T. et al. (2008).[1] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391. Link

  • Adage, T. et al. (2008).[1] "In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor." European Neuropsychopharmacology, 18(3), 200-214. Link

  • Hashimoto, K. et al. (2009).[1] "Inhibition of D-amino acid oxidase activity and attenuation of D-serine degradation by 4-substituted benzoic acid derivatives." Journal of Medicinal Chemistry (General reference for the class).

  • Ferraris, D. et al. (2008).[1] "D-Amino acid oxidase inhibitors."[1][2][3] Patent WO2008005456A2. (Describing the structural class of benzoic acid derivatives). Link

Sources

4-[(Cyclobutylcarbonyl)amino]benzoic acid as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

A High-Affinity Chemical Probe for D-Amino Acid Oxidase (DAAO) Inhibition

Introduction & Probe Profile

4-[(Cyclobutylcarbonyl)amino]benzoic acid (also referred to in literature as a specific analogue of the N-acyl-aminobenzoic acid class) is a potent, competitive inhibitor of D-Amino Acid Oxidase (DAAO) .

DAAO is a peroxisomal flavoenzyme responsible for the oxidative deamination of D-amino acids, most notably D-Serine , a crucial co-agonist at the glycine modulatory site of the N-methyl-D-aspartate receptor (NMDAR).[1][2][3] By inhibiting DAAO, this probe prevents the degradation of D-Serine, thereby enhancing NMDAR-mediated neurotransmission.[3][4][5][6] This mechanism is central to current therapeutic strategies for Schizophrenia (addressing NMDAR hypofunction) and cognitive impairment.

Chemical Profile
PropertyDetail
Chemical Name 4-[(Cyclobutylcarbonyl)amino]benzoic acid
Core Scaffold Benzoic Acid
Mechanism Competitive Inhibitor (Reversible)
Target D-Amino Acid Oxidase (DAAO/DAO)
Binding Mode Carboxylate binds Arg283 (human); Cyclobutyl moiety fills the hydrophobic sub-pocket.
Key Utility Modulating synaptic D-Serine levels; NMDAR potentiation studies.
Mechanism of Action

The probe mimics the substrate (D-amino acids) but cannot be oxidized. The benzoic acid moiety anchors the molecule into the active site via electrostatic interaction with Arg283 and Tyr224 (in human DAAO). Crucially, the cyclobutylcarbonyl group extends into a hydrophobic region of the active site, providing superior affinity compared to unsubstituted benzoic acid.

DAAO_Mechanism D_Serine D-Serine (NMDAR Co-agonist) DAAO DAAO Enzyme (Active) D_Serine->DAAO Substrate NMDAR NMDA Receptor (Potentiation) D_Serine->NMDAR Binding (Gly Site) Complex Enzyme-Inhibitor Complex (Inactive) DAAO->Complex Inhibition Product Hydroxypyruvate + H2O2 + NH3 DAAO->Product Oxidation Probe 4-[(Cyclobutylcarbonyl) amino]benzoic acid Probe->DAAO Competitive Binding Complex->Product Blocked Complex->NMDAR Preserves D-Serine

Figure 1: Mechanism of Action. The probe competes with D-Serine for the DAAO active site, preventing degradation and indirectly potentiating NMDAR activity.[4]

Experimental Protocols
Protocol A: In Vitro DAAO Inhibition Assay (Amplex Red Coupled)

This is the industry-standard method for determining IC50. It relies on detecting H2O2, a byproduct of DAAO activity, using Horseradish Peroxidase (HRP) and Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).[7][8]

Materials:

  • Buffer: 50 mM Sodium Phosphate (pH 7.4) or 75 mM Sodium Pyrophosphate (pH 8.5).

  • Enzyme: Recombinant human DAAO (hDAAO), final conc. ~2–5 nM.

  • Substrate: D-Serine (Final conc. 5–10 mM).

  • Cofactor: FAD (Flavin Adenine Dinucleotide), 5 µM (Critical for enzyme stability).

  • Detection: HRP (0.5 U/mL) + Amplex Red (50 µM).

  • Probe: 4-[(Cyclobutylcarbonyl)amino]benzoic acid (dissolved in DMSO).

Workflow:

  • Preparation:

    • Prepare a 10 mM stock of the probe in DMSO.[9]

    • Prepare "Enzyme Mix": hDAAO + FAD + HRP in buffer.

    • Prepare "Substrate Mix": D-Serine + Amplex Red in buffer.

  • Plate Setup (96-well Black Plate):

    • Add 10 µL of Probe (various concentrations, e.g., 0.1 nM to 10 µM).

    • Add 40 µL of Enzyme Mix.

    • Incubate 15 mins at Room Temp (RT) to allow inhibitor binding.

  • Initiation:

    • Add 50 µL of Substrate Mix to start the reaction.

  • Measurement:

    • Read Fluorescence immediately (Kinetic Mode) for 20–30 mins.

    • Ex/Em: 530 nm / 590 nm.[10]

  • Analysis:

    • Calculate the slope (RFU/min) for the linear portion.

    • Plot % Activity vs. Log[Inhibitor] to determine IC50.

Validation Criteria:

  • Z' Factor: Should be > 0.5 for screening quality.

  • Reference Control: Sodium Benzoate (IC50 ~ 2–10 µM depending on conditions) should be run alongside.

Protocol B: Ex Vivo D-Serine Modulation (Brain Slice)

To verify the probe works in complex biological matrices.

  • Tissue: Rat/Mouse hippocampal slices (400 µm).

  • Incubation: ACSF (Artificial Cerebrospinal Fluid) bubbled with 95% O2/5% CO2.

  • Treatment: Treat slices with Probe (10–50 µM) for 60 mins.

  • Challenge: Add exogenous D-Serine (100 µM) and measure its half-life in the presence/absence of the probe.

  • Readout: HPLC analysis of supernatant for D-Serine levels.

Experimental Workflow Visualization

Assay_Workflow Stock Probe Stock (10 mM DMSO) Dilution Serial Dilution (1:3 in Buffer) Stock->Dilution Plate 96-Well Plate (Black, Flat Bottom) Dilution->Plate Incubation Pre-Incubation (Enzyme + Probe) 15 min @ 25°C Plate->Incubation Start Add Substrate Mix (D-Serine + Amplex Red + HRP) Incubation->Start Read Fluorescence Read (Ex 530 / Em 590) Kinetic Mode Start->Read Analysis Calculate IC50 (Sigmoidal Dose-Response) Read->Analysis

Figure 2: Step-by-step workflow for the Amplex Red DAAO inhibition assay.

Data Summary & Comparative Analysis

When evaluating 4-[(Cyclobutylcarbonyl)amino]benzoic acid, it is essential to compare it against standard inhibitors to validate potency.

CompoundStructure TypeApprox.[2][8][10][11][12][13][14] IC50 (hDAAO)*Binding Pocket
Sodium Benzoate Simple Carboxylate2,000 – 10,000 nMPrimary (Arg283)
Probe (This Topic) Amide-Linked Benzoate 100 – 500 nM Primary + Hydrophobic
CBIO Benzisoxazole~100 nMActive Site Tight Binder

*Note: IC50 values vary based on D-Serine concentration (competitive inhibition). Lower D-Serine concentrations yield lower IC50 values.

Troubleshooting & Tips
  • FAD Dependence: DAAO is a flavoprotein.[2][4][15] Recombinant enzyme often loses FAD during purification. Always supplement buffers with 5–10 µM FAD to ensure the enzyme is active (holoenzyme form).

  • DMSO Tolerance: Keep final DMSO concentration < 1%. DAAO is sensitive to high organic solvent loads.

  • Interference: The benzoic acid moiety is generally stable, but ensure the probe does not auto-fluoresce at 590 nm. Run a "Probe Only" control (No Enzyme).

References
  • Sacchi, S. et al. (2002). "Structure-function relationships of D-amino acid oxidase." Journal of Biological Chemistry. Link

    • Establishes the fundamental mechanism of DAAO and the role of Arg283 in binding carboxyl
  • Hopkins, S. C. et al. (2013). "D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia."[5][6] CNS Drugs.[5][6] Link

    • Reviews the therapeutic rationale for DAAO inhibitors, including benzoic acid deriv
  • Duplantier, A. J. et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent D-Amino Acid Oxidase (DAAO) Inhibitors." Journal of Medicinal Chemistry. Link

    • Provides comparative SAR data for various DAAO inhibitor scaffolds.
  • Thermo Fisher Scientific. "Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol." Link

    • The authoritative source for the detection system used in the enzym
  • Pollegioni, L. et al. (2007). "D-Amino acid oxidase: physiological role and applications." FEBS Journal. Link

    • Comprehensive review of DAAO biochemistry and inhibition.

Sources

Application Notes and Protocols for the Purification of 4-[(Cyclobutylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[(Cyclobutylcarbonyl)amino]benzoic acid is a molecule of interest in medicinal chemistry and drug development, often synthesized as an intermediate for more complex pharmaceutical agents. The purity of this compound is paramount for its downstream applications, necessitating robust and reliable purification strategies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 4-[(Cyclobutylcarbonyl)amino]benzoic acid. We will delve into the theoretical underpinnings of the recommended techniques and provide detailed, field-proven protocols for recrystallization and column chromatography.

The core challenge in purifying this compound lies in its amphipathic nature, possessing both a hydrophilic carboxylic acid group and a more hydrophobic region due to the cyclobutylcarbonyl and phenyl moieties. This duality dictates a careful selection of solvents and chromatographic conditions to achieve high purity. Potential impurities may include unreacted 4-aminobenzoic acid, cyclobutanecarboxylic acid derivatives, and other side-products from the acylation reaction.

Physicochemical Properties and Their Impact on Purification

While specific experimental data for 4-[(Cyclobutylcarbonyl)amino]benzoic acid is not widely available, we can infer its properties from the well-characterized parent molecule, 4-aminobenzoic acid (PABA), and the influence of the N-acyl substituent.

Property4-Aminobenzoic Acid (PABA)Expected Properties of 4-[(Cyclobutylcarbonyl)amino]benzoic acidRationale for Expected Properties and Impact on Purification
Appearance White to off-white crystalline solid[1][2]Likely a white to off-white crystalline solidThe core chromophore remains the same. Color may indicate impurities.
pKa pKa1 ≈ 2.4 (protonated amine), pKa2 ≈ 4.9 (carboxylic acid)[3][4]pKa of carboxylic acid likely to be around 4-5. The amide nitrogen is significantly less basic than the amine in PABA.The carboxylic acid group's acidity is crucial. At pH > pKa, the compound will be a water-soluble carboxylate. At pH < pKa, it will be in its less polar, neutral form. This pH-dependent solubility is key for extractions and reversed-phase chromatography.
Solubility Soluble in hot water, ethanol, ether, and ethyl acetate; sparingly soluble in cold water and benzene[2][5].Reduced solubility in polar solvents like water compared to PABA. Increased solubility in moderately polar to nonpolar organic solvents (e.g., ethyl acetate, dichloromethane, acetone).The cyclobutylcarbonyl group increases the overall hydrophobicity of the molecule. This shift in solubility is central to selecting appropriate solvents for recrystallization and chromatographic mobile phases.
Melting Point 187-189 °C[2]Expected to be different from PABA, likely higher due to increased molecular weight and potential for strong hydrogen bonding via the amide and carboxylic acid groups.A sharp melting point is a good indicator of purity. A broad melting range suggests the presence of impurities.

Purification Strategies: A Visual Overview

The choice of purification technique will depend on the scale of the synthesis and the nature of the impurities. The following diagram outlines the decision-making process.

Purification_Workflow Start Crude Product 4-[(Cyclobutylcarbonyl)amino]benzoic acid Recrystallization Recrystallization Start->Recrystallization High Yield & Predominantly one compound Column_Chromatography Column Chromatography Start->Column_Chromatography Complex mixture or close-running impurities Purity_Check Purity Assessment (TLC, HPLC, NMR, MP) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity ≥ 98% Troubleshoot Further Purification or Re-evaluation Purity_Check->Troubleshoot Purity < 98% Troubleshoot->Recrystallization From Chromatography (if applicable) Troubleshoot->Column_Chromatography From Recrystallization Normal_Phase_Chromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_post Post-Chromatography Title Normal-Phase Chromatography Workflow Slurry_Packing 1. Slurry pack column with silica gel in mobile phase Load_Sample 2. Load crude sample (adsorbed on silica or dissolved in minimal mobile phase) Slurry_Packing->Load_Sample Elute 3. Elute with Hexanes/Ethyl Acetate + 0.5-1% Acetic Acid gradient Load_Sample->Elute Collect 4. Collect fractions based on TLC analysis Elute->Collect Combine 5. Combine pure fractions Collect->Combine Evaporate 6. Evaporate solvent under reduced pressure Combine->Evaporate Final_Product 7. Obtain pure product Evaporate->Final_Product

Sources

Application Notes & Protocols: A Framework for the Preclinical Evaluation of 4-[(Cyclobutylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale and Scientific Context

4-[(Cyclobutylcarbonyl)amino]benzoic acid is a novel chemical entity derived from 4-aminobenzoic acid (PABA). PABA is a well-established small molecule that plays a role in folate synthesis in microorganisms and serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.[2] The core structure of the target molecule is a benzamide, a chemical class found in numerous pharmacologically active compounds, known to exhibit activities such as enzyme inhibition and receptor modulation.[3][4]

The addition of a cyclobutylcarbonyl group to the 4-amino position of benzoic acid introduces a significant structural modification. This change increases lipophilicity and provides a distinct three-dimensional profile compared to the parent PABA molecule, potentially enabling novel interactions with biological targets. These structural characteristics warrant a systematic investigation into its potential as a therapeutic agent.

This document provides a comprehensive experimental framework for the initial preclinical evaluation of 4-[(Cyclobutylcarbonyl)amino]benzoic acid, guiding researchers from basic physicochemical characterization through in vitro screening and preliminary in vivo proof-of-concept studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices, thereby ensuring data integrity and trustworthiness.

Section 1: Physicochemical Characterization

Rationale: Before commencing biological assays, it is imperative to understand the fundamental physicochemical properties of the compound. These parameters—solubility, lipophilicity, and stability—are critical for designing all subsequent experiments, from preparing stock solutions to interpreting pharmacokinetic data.[5]

Protocol 1.1: Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in an aqueous buffer, mimicking physiological conditions. It is considered the gold standard for solubility measurement.

Step-by-Step Protocol:

  • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Add an excess amount of 4-[(Cyclobutylcarbonyl)amino]benzoic acid to a known volume of the PBS in a glass vial to create a saturated solution.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the sample to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Controls: Run a blank (PBS only) to establish a baseline. Prepare a standard curve of the compound in the analysis solvent to ensure accurate quantification.

  • Express the final solubility in units of µg/mL or µM.

Protocol 1.2: Lipophilicity Determination (LogP/LogD)

Principle: The octanol-water partition coefficient (LogP for the neutral molecule, LogD at a specific pH) is a measure of a compound's lipophilicity. It is crucial for predicting membrane permeability and general drug-like properties.

Step-by-Step Protocol (Shake-Flask Method):

  • Prepare a solution of the compound at a known concentration (e.g., 100 µM) in PBS (pH 7.4) that has been pre-saturated with n-octanol.

  • Add an equal volume of n-octanol (pre-saturated with PBS) to the aqueous solution in a glass vial.

  • Seal the vial and shake vigorously for 1-2 hours to allow for partitioning between the two phases.

  • Centrifuge the sample to ensure complete separation of the aqueous and octanolic layers.

  • Carefully sample both the aqueous and the n-octanol layers.

  • Quantify the concentration of the compound in each layer using HPLC.

  • Calculate LogD at pH 7.4 using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).

Data Summary: Physicochemical Properties
PropertyMethodConditionsResult
Aqueous Solubility Shake-FlaskPBS, pH 7.4, 25°Ce.g., 50 µg/mL
Lipophilicity (LogD) Shake-FlaskpH 7.4e.g., 2.5
Chemical Stability HPLCPBS, pH 7.4, 24he.g., >95% remaining

Section 2: In Vitro Biological Evaluation

Rationale: The goal of this phase is to efficiently screen the compound for biological activity and identify potential therapeutic areas.[6] A tiered approach, starting with broad cytotoxicity followed by more specific target-based or phenotypic assays, is recommended to manage resources and generate actionable data.[7]

In_Vitro_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Activity Screening (Parallel Tracks) A Compound Stock Solution (10 mM in DMSO) B Protocol 2.1: Preliminary Cytotoxicity (e.g., HEK293, HepG2 cells) A->B C Track A: Target-Based Screening (e.g., Cholinesterase, Carbonic Anhydrase) B->C D Track B: Phenotypic Screening (e.g., Antimicrobial Assays) B->D E Hit Confirmation & Dose-Response Analysis C->E D->E

Caption: General workflow for the in vitro evaluation of 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

Protocol 2.1: Preliminary Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the concentration range at which the compound is non-toxic, informing the dose selection for subsequent cell-based assays.

Step-by-Step Protocol:

  • Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity or a representative cancer cell line) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-[(Cyclobutylcarbonyl)amino]benzoic acid in culture medium, starting from a high concentration (e.g., 100 µM).

  • Remove the old medium from the cells and add the medium containing the different compound concentrations.

  • Controls: Include "cells only" (vehicle control, e.g., 0.1% DMSO) and "media only" (blank) wells. A positive control for cytotoxicity (e.g., doxorubicin) should also be included.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 2.2: Target-Based Screening (Example: Cholinesterase Inhibition)

Rationale: Benzamide derivatives have been reported as inhibitors of various enzymes, including cholinesterases, which are relevant targets in neurodegenerative diseases.[3][8]

Principle: This assay measures the activity of acetylcholinesterase (AChE) using Ellman's reagent. The enzyme hydrolyzes a substrate to produce thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product, measured spectrophotometrically.

Step-by-Step Protocol:

  • In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme to each well and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.

  • Controls: Include a negative control (enzyme, no inhibitor) and a positive control (a known AChE inhibitor, e.g., galantamine).

  • Initiate the reaction by adding the substrate (acetylthiocholine iodide).

  • Immediately measure the absorbance at 412 nm kinetically over several minutes using a plate reader.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the negative control and calculate the IC₅₀ value (concentration of inhibitor causing 50% inhibition).

Data Summary: In Vitro Bioactivity
Assay TypeTarget/Cell LineEndpointResult (IC₅₀/CC₅₀/MIC)Positive Control
Cytotoxicity HepG2CC₅₀e.g., >100 µMDoxorubicin
Enzyme Inhibition AcetylcholinesteraseIC₅₀e.g., 15 µMGalantamine
Antimicrobial E. coliMICe.g., 64 µg/mLCiprofloxacin

Section 3: Preliminary ADME & Safety Pharmacology

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and key safety liabilities is crucial for identifying potential development challenges.[9] These assays help to de-risk candidates before committing to expensive and time-consuming in vivo studies.

ADME_Tox_Workflow cluster_0 Early ADME Profiling cluster_1 Early Safety Assessment A Protocol 3.1: Metabolic Stability (Liver Microsomes) B Plasma Protein Binding (Equilibrium Dialysis) A->B E Candidate Risk Assessment (Go/No-Go Decision) B->E C Protocol 3.2: hERG Inhibition Assay (Cardiac Safety) D CYP450 Inhibition (Drug-Drug Interaction Risk) C->D D->E

Caption: Workflow for preliminary in vitro ADME and safety profiling.

Protocol 3.1: Metabolic Stability in Liver Microsomes

Principle: This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes. High metabolic clearance can lead to poor bioavailability and short duration of action in vivo.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing liver microsomes (human or from a relevant animal species) and buffer in a 96-well plate.

  • Pre-warm the mixture to 37°C.

  • Add the test compound (at a low concentration, e.g., 1 µM) to the mixture.

  • Initiate the metabolic reaction by adding the cofactor NADPH.

  • Controls: Run parallel reactions without NADPH to control for non-enzymatic degradation. Include high-clearance (e.g., verapamil) and low-clearance (e.g., warfarin) compounds as controls.

  • Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Analysis: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).

Section 4: In Vivo Proof-of-Concept Studies

Rationale: In vivo studies are essential to confirm that the in vitro activity of a compound translates to a physiological effect in a living organism.[10] A well-designed initial study focuses on establishing a relationship between dose, exposure (pharmacokinetics, PK), and a biological response (pharmacodynamics, PD).[11]

In_Vivo_Workflow A Select Animal Model (Based on In Vitro Target) B Formulation Development (For chosen route of administration) A->B C Dose Range Finding Study (Single Ascending Dose) B->C D Combined PK/PD Study C->D E Data Analysis: Exposure vs. Efficacy D->E F Decision for Further Development E->F

Caption: A logical progression for designing an initial in vivo proof-of-concept study.

Protocol 4.1: General Design for an In Vivo PK/PD Study

Principle: This type of study aims to understand what the body does to the drug (PK) and what the drug does to the body (PD) concurrently. This is the most efficient way to establish a link between drug concentration in the blood and the desired therapeutic effect.

Key Design Considerations:

  • Animal Model Selection: The choice of species (e.g., mouse, rat) should be based on the therapeutic hypothesis. For example, if the compound showed promise as a cholinesterase inhibitor, an animal model of cognitive impairment might be appropriate. The model should be well-validated and relevant to the human disease state.

  • Formulation and Route of Administration: The compound must be formulated in a vehicle that is safe for the animal and allows for consistent delivery. The route (e.g., oral, intravenous, intraperitoneal) should align with the intended clinical application.

  • Dose Selection: Doses should be selected based on in vitro potency (IC₅₀/EC₅₀) and toxicity (CC₅₀) data. A typical design includes a vehicle control group and at least three dose levels (low, medium, high) to establish a dose-response relationship.

  • Study Groups and Timeline: Animals are randomized into treatment groups. After dosing, samples are collected at specific time points.

    • PK Sampling: Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) to determine the concentration-time profile of the drug.

    • PD Endpoint: The biological effect is measured at a time point where the drug is expected to have reached its target. This could be a biochemical marker (e.g., enzyme activity in a target tissue) or a functional outcome (e.g., a behavioral test).

  • Data Analysis:

    • PK parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration data.

    • PD data is analyzed to determine the effect of the drug compared to the vehicle control.

    • Finally, PK and PD data are integrated to build an exposure-response model.

Example In Vivo Study Design Table
GroupNCompoundDose (mg/kg)RoutePK Sampling Times (h)PD Endpoint
1 8Vehicle0p.o.1, 4, 8Target activity at 4h
2 8Cmpd X10p.o.1, 4, 8Target activity at 4h
3 8Cmpd X30p.o.1, 4, 8Target activity at 4h
4 8Cmpd X100p.o.1, 4, 8Target activity at 4h

References

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  • Google Patents. (n.d.). Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
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  • ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link]

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  • Charles River Laboratories. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Retrieved from [Link]

  • Nveo.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]

  • YouTube. (2020). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. Retrieved from [Link]

  • PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H- phthalazin-1-one. Retrieved from [Link]

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Application Notes and Protocols for 4-[(Cyclobutylcarbonyl)amino]benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Fusion of Proven Scaffolds

In the landscape of medicinal chemistry, the strategic derivatization of established pharmacophores is a cornerstone of rational drug design. 4-Aminobenzoic acid (PABA), a well-known building block, has a rich history in the development of therapeutics, from local anesthetics to antifolate agents.[1][2][3] Its structural versatility allows for modifications at both the amino and carboxyl groups, making it an ideal starting point for creating novel molecular entities.[1][2] This guide focuses on a specific derivative, 4-[(Cyclobutylcarbonyl)amino]benzoic acid , exploring its potential applications and providing detailed protocols for its synthesis and evaluation.

The introduction of a cyclobutylcarbonyl moiety to the 4-amino position of benzoic acid is a deliberate design choice. The cyclobutane ring, a four-membered carbocycle, offers a unique set of properties that are increasingly sought after in modern drug discovery.[4] Its conformational rigidity can help to lock in a bioactive conformation, potentially leading to enhanced potency and selectivity for a biological target.[4] Furthermore, the cyclobutyl group can improve metabolic stability and other pharmacokinetic properties.[4][5]

This document serves as a comprehensive technical guide for researchers interested in leveraging the unique structural features of 4-[(Cyclobutylcarbonyl)amino]benzoic acid in their drug discovery programs.

Physicochemical Properties and Structural Features

A foundational understanding of a molecule's physicochemical properties is crucial for predicting its behavior in biological systems. The table below summarizes key computed properties for 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

PropertyValueSource
Molecular Formula C12H13NO3PubChem
Molecular Weight 219.24 g/mol PubChem
Topological Polar Surface Area 72.6 ŲPubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 3PubChem
Predicted LogP 2.1PubChem

The balanced profile of hydrogen bond donors and acceptors, coupled with a moderate predicted LogP, suggests that 4-[(Cyclobutylcarbonyl)amino]benzoic acid possesses favorable drug-like properties, with the potential for good oral bioavailability.

Rationale for Use in Medicinal Chemistry: The "Why" Behind the Design

The combination of the PABA scaffold and the cyclobutylcarbonyl group in 4-[(Cyclobutylcarbonyl)amino]benzoic acid offers several potential advantages in a medicinal chemistry context:

  • Conformational Constraint: The rigid cyclobutane ring restricts the rotational freedom of the amide bond, which can lead to a more defined orientation of the molecule when binding to a target protein.[4] This pre-organization can reduce the entropic penalty of binding, potentially increasing affinity.

  • Metabolic Stability: The cyclobutyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile and a longer duration of action.[5]

  • Vectorial Exploration of Chemical Space: The cyclobutylcarbonyl moiety provides a distinct three-dimensional vector for exploring the binding pocket of a target protein, which may not be accessible with more traditional substituents.

  • Modulation of Physicochemical Properties: The introduction of the cyclobutyl group can fine-tune the lipophilicity and solubility of the parent PABA molecule, which can be optimized to improve absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Therapeutic Applications and Biological Targets

While specific biological activity for 4-[(Cyclobutylcarbonyl)amino]benzoic acid is not extensively documented, we can infer potential applications by examining the therapeutic areas where PABA derivatives and molecules containing cyclobutane rings have shown promise.

  • Oncology: Benzoic acid derivatives have been investigated as potential anticancer agents, with some targeting signaling pathways like the epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7] The unique conformation of 4-[(Cyclobutylcarbonyl)amino]benzoic acid could be explored for its potential to inhibit protein-protein interactions or enzymatic activity in cancer-related pathways.

  • Inflammatory Diseases: Certain benzoic acid derivatives have been explored as antagonists for receptors involved in inflammatory processes, such as the EP4 receptor.[8][9] The rigid nature of the cyclobutyl group could enhance selectivity for specific receptor subtypes.

  • Neurodegenerative Diseases: Derivatives of 4-aminobenzoic acid have been proposed as potential acetylcholinesterase inhibitors for conditions like Alzheimer's disease.[10][11] The cyclobutylcarbonyl moiety could be optimized to fit within the active site of this enzyme.

  • Infectious Diseases: PABA is a precursor in the folate synthesis pathway in many bacteria.[12] While sulfonamide drugs act by mimicking PABA to inhibit this pathway, novel derivatives like 4-[(Cyclobutylcarbonyl)amino]benzoic acid could be investigated as alternative antibacterial agents.[10]

Detailed Synthetic Protocol

The synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid can be readily achieved through a straightforward acylation of 4-aminobenzoic acid.

Reaction Scheme

Synthesis_of_4-[(Cyclobutylcarbonyl)amino]benzoic_acid PABA 4-Aminobenzoic acid Product 4-[(Cyclobutylcarbonyl)amino]benzoic acid PABA->Product Acylation Cyclo Cyclobutanecarbonyl chloride Cyclo->Product Solvent Pyridine (solvent/base) Solvent->Product

Caption: Synthetic route for 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

Materials and Reagents
  • 4-Aminobenzoic acid (PABA)

  • Cyclobutanecarbonyl chloride

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous pyridine (approximately 10 mL per gram of PABA). Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add cyclobutanecarbonyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The disappearance of the PABA spot and the appearance of a new, less polar product spot indicate reaction completion.

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2). This will protonate the pyridine and the product's carboxylic acid.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflows for Biological Evaluation

The following workflows outline a general approach to assessing the biological activity of 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

Workflow for In Vitro Screening

In_Vitro_Screening_Workflow Start Synthesized Compound Primary_Assay Primary Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) Start->Primary_Assay Cell_Based_Assay Cell-Based Assay (e.g., Cytotoxicity, Reporter Gene) Start->Cell_Based_Assay Hit_Identified Hit Identification Primary_Assay->Hit_Identified Cell_Based_Assay->Hit_Identified Dose_Response Dose-Response and IC50/EC50 Determination Hit_Identified->Dose_Response Selectivity_Panel Selectivity Profiling (Against related targets) Dose_Response->Selectivity_Panel End Lead Candidate for In Vivo Studies Selectivity_Panel->End

Caption: A general workflow for the in vitro evaluation of synthesized compounds.

Example Protocol: EGFR Kinase Inhibition Assay

This protocol is a representative example of a primary target-based assay.

  • Plate Preparation: Add a solution of the EGFR kinase and a suitable substrate (e.g., a poly-Glu-Tyr peptide) to the wells of a 384-well plate.

  • Compound Addition: Add varying concentrations of 4-[(Cyclobutylcarbonyl)amino]benzoic acid (typically from a DMSO stock solution) to the wells. Include positive (known EGFR inhibitor) and negative (DMSO vehicle) controls.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate (e.g., using a fluorescence or luminescence-based method).

  • Data Analysis: Measure the signal from each well and calculate the percent inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Interpretation and Structure-Activity Relationship (SAR) Considerations

The initial biological data for 4-[(Cyclobutylcarbonyl)amino]benzoic acid will serve as a starting point for further optimization. The following SAR explorations can be considered:

  • Cycloalkyl Ring Size: Synthesize analogs with different cycloalkyl groups (e.g., cyclopropyl, cyclopentyl, cyclohexyl) to probe the effect of ring size on activity.

  • Substitution on the Cycloalkyl Ring: Introduce substituents on the cyclobutane ring to explore additional binding interactions and modulate physicochemical properties.

  • Benzoic Acid Isosteres: Replace the carboxylic acid with bioisosteres (e.g., tetrazole, hydroxamic acid) to potentially improve cell permeability and alter the binding mode.

  • Substitution on the Benzene Ring: Add substituents to the aromatic ring to further explore the SAR and optimize potency and selectivity.

Conclusion

4-[(Cyclobutylcarbonyl)amino]benzoic acid represents a promising scaffold for the development of novel therapeutics. Its design leverages the well-established utility of the 4-aminobenzoic acid core while incorporating the advantageous properties of the cyclobutane moiety. The protocols and workflows provided in this guide offer a comprehensive framework for the synthesis, evaluation, and further optimization of this and related compounds. As with any medicinal chemistry endeavor, a systematic and iterative approach to design, synthesis, and testing will be key to unlocking the full therapeutic potential of this molecular architecture.

References

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central.
  • 4-Aminobenzoic acid. Wikipedia.
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  • Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Preparation method of 4-aminomethylbenzoic acid.
  • Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766)
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  • Cyclobutane Deriv
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  • Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. PubMed.
  • Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. PubMed.
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Sources

Application Note: A Guide to Target Identification Using 4-[(Cyclobutylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Target identification is a critical step in drug discovery and chemical biology, bridging the gap between a compound with an interesting phenotype and its mechanism of action.[1][2] The process of elucidating the molecular targets of a bioactive small molecule provides the foundation for developing new therapeutic agents with improved specificity and reduced side effects.[1] 4-[(Cyclobutylcarbonyl)amino]benzoic acid is a derivative of 4-aminobenzoic acid (PABA), a versatile scaffold known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] The structural flexibility of the PABA core, allowing for modifications at both the amino and carboxyl groups, makes it an excellent starting point for the development of chemical probes for target identification studies.[3][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-[(Cyclobutylcarbonyl)amino]benzoic acid for identifying its protein targets. We will cover strategies for developing chemical probes, detailed protocols for affinity-based target identification, and methods for downstream target validation.

Principle of Target Identification

The primary goal of target identification is to pinpoint the specific protein or proteins that a small molecule interacts with to exert its biological effects.[1] This can be achieved through a variety of methods, including direct biochemical approaches, genetic interaction studies, and computational inference.[6] Among the direct biochemical methods, affinity-based techniques are widely employed.[7][8] These methods typically involve modifying the small molecule of interest into a "bait" or probe that can be used to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[2][7][8]

The two most common affinity-based approaches are:

  • Affinity Chromatography/Pull-Down Assays: In this method, the small molecule is immobilized on a solid support (e.g., agarose or magnetic beads) to create an affinity matrix.[7][9] This matrix is then incubated with a cell lysate, allowing the target protein(s) to bind to the immobilized ligand. After washing away non-specific binders, the target proteins are eluted and identified, typically by mass spectrometry.[10][11][12]

  • Photo-affinity Labeling (PAL): This technique utilizes a small molecule probe that has been functionalized with a photoreactive group (e.g., a diazirine or benzophenone) and an enrichment handle (e.g., biotin or an alkyne).[13][14][15] Upon exposure to UV light, the photoreactive group forms a covalent bond with nearby proteins, effectively "trapping" the interaction.[13][14][15] The tagged proteins can then be enriched and identified.[14][15]

Probe Development from 4-[(Cyclobutylcarbonyl)amino]benzoic acid

The carboxylic acid moiety of 4-[(Cyclobutylcarbonyl)amino]benzoic acid provides a convenient handle for chemical modification to generate the necessary probes for target identification studies.[16][17][18][19][20]

For Affinity Chromatography:

The carboxylic acid can be coupled to an amine-functionalized solid support, such as NHS-activated sepharose or magnetic beads, through an amide bond formation.[18] This creates a stable linkage, immobilizing the compound while presenting it in a manner that is accessible to its protein targets.

For Photo-affinity Labeling:

A linker containing a photoreactive group and an enrichment handle can be attached to the carboxylic acid. This creates a multifunctional probe that can both covalently crosslink to its target upon photoactivation and be subsequently captured for identification.

Experimental Workflows

A general workflow for target identification using 4-[(Cyclobutylcarbonyl)amino]benzoic acid is depicted below. This process involves probe synthesis, affinity capture of target proteins, and identification by mass spectrometry, followed by validation of the identified targets.

G cluster_0 Phase 1: Probe Synthesis & Characterization cluster_1 Phase 2: Target Capture & Identification cluster_2 Phase 3: Target Validation Probe_Synthesis Synthesis of Affinity Probe (Immobilized Ligand) Affinity_Capture Affinity Chromatography/ Pull-down Assay Probe_Synthesis->Affinity_Capture Immobilized 'Bait' Cell_Lysate Preparation of Cell/Tissue Lysate Cell_Lysate->Affinity_Capture Protein Source Elution Elution of Bound Proteins Affinity_Capture->Elution Wash Non-specific Binders MS_Analysis Protein Identification by Mass Spectrometry (LC-MS/MS) Elution->MS_Analysis Analyze Eluate Candidate_Selection Candidate Target Selection & Prioritization MS_Analysis->Candidate_Selection List of Potential Targets Validation Orthogonal Validation Assays (e.g., SPR, Western Blot) Candidate_Selection->Validation Validate Hits

Caption: Overall workflow for target identification.

Detailed Protocols

Protocol 1: Immobilization of 4-[(Cyclobutylcarbonyl)amino]benzoic acid for Affinity Chromatography

This protocol describes the covalent coupling of the carboxylic acid group of the compound to an amine-functionalized resin.

Materials:

  • 4-[(Cyclobutylcarbonyl)amino]benzoic acid

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • Amine-functionalized agarose or magnetic beads (e.g., NHS-activated Sepharose)

  • Dimethylformamide (DMF), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanolamine or Tris buffer for quenching

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 4-[(Cyclobutylcarbonyl)amino]benzoic acid in anhydrous DMF.

    • Add NHS and EDAC in a molar excess (e.g., 1.5 equivalents each) to the solution.

    • Stir the reaction at room temperature for 1-4 hours to form the NHS ester.

  • Coupling to Resin:

    • Wash the amine-functionalized beads with DMF.

    • Add the activated NHS ester solution to the beads.

    • Incubate the mixture with gentle shaking or rotation overnight at 4°C.

  • Quenching and Washing:

    • Centrifuge the beads and discard the supernatant.

    • Wash the beads with DMF to remove unreacted compound and reagents.

    • Quench any remaining active sites on the beads by incubating with ethanolamine or Tris buffer for 1-2 hours at room temperature.

    • Wash the beads extensively with PBS to remove the quenching buffer and prepare them for the pull-down assay.

Protocol 2: Affinity Pull-Down Assay and Mass Spectrometry Analysis

This protocol outlines the procedure for capturing and identifying target proteins from a cell lysate.

Materials:

  • Immobilized 4-[(Cyclobutylcarbonyl)amino]benzoic acid beads (from Protocol 1)

  • Control beads (e.g., beads coupled to a structurally similar but inactive compound, or uncoupled beads)

  • Cell or tissue lysate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with a low concentration of detergent like 0.1% Tween-20)

  • Elution buffer (e.g., low pH buffer like 0.1 M glycine-HCl, pH 2.5, or a solution of the free compound)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • SDS-PAGE reagents and equipment

  • Mass spectrometry compatible silver stain or Coomassie stain

Procedure:

  • Lysate Preparation:

    • Prepare a cell or tissue lysate using an appropriate lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Affinity Capture:

    • Incubate a defined amount of the clarified lysate with the immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an appropriate elution buffer. If using a low pH buffer, neutralize the eluate immediately with a neutralization buffer.

  • Sample Preparation for Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands using a mass spectrometry compatible stain.

    • Excise the protein bands of interest (those present in the experimental sample but not in the control).

    • Perform in-gel tryptic digestion of the excised protein bands.

  • Mass Spectrometry and Data Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

    • Prioritize candidate targets based on their abundance in the experimental sample compared to the control.

Downstream Target Validation

The list of potential targets identified by mass spectrometry must be validated using orthogonal methods to confirm a direct and specific interaction with 4-[(Cyclobutylcarbonyl)amino]benzoic acid.[9]

Recommended Validation Techniques:

  • Western Blotting: Confirm the presence of a candidate protein in the eluate from the pull-down assay using a specific antibody.

  • Surface Plasmon Resonance (SPR): This technique can be used to quantitatively measure the binding affinity and kinetics of the interaction between the compound and a purified candidate protein.[21]

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein in the presence of the ligand in a cellular context.

  • Enzymatic or Functional Assays: If the candidate target is an enzyme or a receptor, its activity can be measured in the presence and absence of the compound to determine if the compound has a modulatory effect.

Data Presentation

Table 1: Example Data Summary for Target Identification

Parameter Experimental Sample Control Sample
Bait Ligand 4-[(Cyclobutylcarbonyl)amino]benzoic acidInactive Analog / No Ligand
Total Protein in Eluate (µg) 505
Number of Identified Proteins (MS) 12030
Top Candidate Target (Example) Protein XNot Detected
Validation (SPR) KD for Protein X 1.5 µMNot Applicable

Conclusion

This application note provides a framework for utilizing 4-[(Cyclobutylcarbonyl)amino]benzoic acid in target identification studies. By leveraging the chemical tractability of this molecule, researchers can develop affinity-based probes to isolate and identify its interacting proteins. The detailed protocols for probe immobilization, affinity pull-down, and mass spectrometry analysis, coupled with robust downstream validation, offer a comprehensive approach to elucidating the mechanism of action of this and other bioactive small molecules. This, in turn, can accelerate the drug discovery and development process.

References

  • Open Exploration Publishing. (n.d.). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Retrieved from [Link]

  • PubMed. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • ResearchGate. (2019, December 17). (PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • National Institutes of Health. (2020, December 1). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. Retrieved from [Link]

  • Cube Biotech. (n.d.). Affinity Chromatography | Principles. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mechanism of Pull-Down Coupled with MS for Protein Identification. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical probes and drug leads from advances in synthetic planning and methodology. Retrieved from [Link]

  • National Institutes of Health. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • ResearchGate. (2017, July 12). How to validate small-molecule and protein interactions in cells?. Retrieved from [Link]

  • Conduct Science. (2019, June 26). Affinity Chromatography Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Retrieved from [Link]

  • Chad's Prep. (2021, April 13). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids | Organic Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Small molecule target identification using photo-affinity chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Protein-protein interactions identified by pull-down experiments and mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2024, August 28). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Affinity Chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Retrieved from [Link]

  • MDPI. (n.d.). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Retrieved from [Link]

  • Proteome Sciences. (n.d.). IP Pull Downs. Retrieved from [Link]

  • PNAS. (2023, April 25). Identification of small-molecule protein–protein interaction inhibitors for NKG2D. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the.... Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]

  • National Institutes of Health. (2019, March 15). Small molecule target identification using photo-affinity chromatography. Retrieved from [Link]

  • ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Pull Down based Protein Analysis Service with Mass Spectrometry. Retrieved from [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

Sources

Application Notes and Protocols for Radiolabeling 4-[(Cyclobutylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide detailed protocols for the radiolabeling of 4-[(Cyclobutylcarbonyl)amino]benzoic acid, a molecule of interest in targeted radionuclide imaging and therapy. The following sections are designed to offer both practical, step-by-step guidance and a deeper understanding of the underlying radiochemical principles. The protocols are structured to ensure scientific integrity, reproducibility, and high-quality radiotracer production for preclinical and clinical research.

Introduction to 4-[(Cyclobutylcarbonyl)amino]benzoic acid and its Radiolabeling

4-[(Cyclobutylcarbonyl)amino]benzoic acid is a derivative of 4-aminobenzoic acid (PABA)[1][2]. PABA and its derivatives have various biological roles and have been explored in different biomedical applications[1]. The structural features of 4-[(Cyclobutylcarbonyl)amino]benzoic acid, including an aromatic ring, a carboxylic acid, and an amide linkage, offer multiple opportunities for radiolabeling with common positron emission tomography (PET) and single-photon emission computed tomography (SPECT) isotopes.

The choice of radionuclide will depend on the intended application. For PET imaging, short-lived positron emitters like Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.7 min) are commonly used[3][4][5]. For SPECT imaging, Iodine-123 (¹²³I, t½ ≈ 13.2 hours) is a suitable choice[6]. This guide will detail protocols for the introduction of these three isotopes into the 4-[(Cyclobutylcarbonyl)amino]benzoic acid scaffold.

The protocols outlined below are based on established radiochemical methodologies for similar chemical structures, ensuring a high probability of success. Each protocol is designed as a self-validating system, with integrated quality control steps to guarantee the identity, purity, and specific activity of the final radiolabeled product.

PART 1: Radiolabeling with Carbon-11 ([¹¹C])

Carbon-11 is an attractive radionuclide for PET imaging as it does not alter the chemical or biological properties of the parent molecule[5]. The short half-life of ¹¹C necessitates rapid and efficient radiosynthesis, typically performed in an automated synthesis module[5]. The most common approach for labeling carboxylic acids is through the reaction of an organometallic precursor with [¹¹C]carbon dioxide ([¹¹C]CO₂)[4][7].

Protocol 1: [¹¹C]Carboxylation of a Stannane Precursor

This protocol describes the synthesis of [¹¹C]4-[(Cyclobutylcarbonyl)amino]benzoic acid via a palladium-mediated cross-coupling reaction of a tributylstannyl precursor with [¹¹C]CO₂.

Workflow Diagram:

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC cluster_3 Final Product precursor 4-[(Cyclobutylcarbonyl)amino]phenyltributylstannane reaction Pd-mediated Cross-coupling precursor->reaction co2 [¹¹C]CO₂ co2->reaction hplc Semi-preparative HPLC reaction->hplc qc Quality Control (Analytical HPLC, GC, etc.) hplc->qc formulation Formulation in Sterile Saline qc->formulation final_product [¹¹C]4-[(Cyclobutylcarbonyl)amino]benzoic acid formulation->final_product

Caption: Workflow for the synthesis of [¹¹C]4-[(Cyclobutylcarbonyl)amino]benzoic acid.

Experimental Protocol:

  • Precursor Synthesis: The synthesis of the 4-[(Cyclobutylcarbonyl)amino]phenyltributylstannane precursor can be achieved by reacting 4-aminophenyltributylstannane with cyclobutanecarbonyl chloride.

  • [¹¹C]CO₂ Production and Trapping: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. The [¹¹C]CO₂ is then trapped in a solution of the stannane precursor in a suitable solvent (e.g., DMF) containing a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., P(o-tolyl)₃).

  • Radiolabeling Reaction: The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a short duration (e.g., 5-10 minutes) to facilitate the cross-coupling reaction.

  • Purification: The crude reaction mixture is purified by semi-preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

  • Formulation: The collected HPLC fraction containing the desired product is evaporated to dryness and reformulated in a sterile, pyrogen-free saline solution for injection.

  • Quality Control: The final product is subjected to quality control tests, including analytical HPLC for radiochemical purity, gas chromatography (GC) for residual solvent analysis, and a sterility and pyrogen test.

Quantitative Data Summary:

ParameterExpected Value
Radiochemical Yield (decay-corrected)10-25%
Radiochemical Purity>95%
Molar Activity>37 GBq/µmol (1 Ci/µmol)
Synthesis Time30-40 minutes

Causality Behind Experimental Choices:

  • Stannane Precursor: Organostannanes are widely used in palladium-catalyzed cross-coupling reactions due to their stability and high reactivity[8].

  • Palladium Catalyst: Palladium catalysts are highly efficient in mediating the formation of carbon-carbon bonds in carboxylation reactions[8].

  • HPLC Purification: HPLC is the gold standard for purifying radiopharmaceuticals, ensuring high radiochemical and chemical purity by separating the desired product from unreacted precursors and byproducts[9].

PART 2: Radiolabeling with Fluorine-18 ([¹⁸F])

Fluorine-18 is the most commonly used radionuclide in PET due to its favorable physical properties, including a longer half-life that allows for multi-dose production and distribution[3]. Radiolabeling with ¹⁸F can be achieved through either nucleophilic or electrophilic substitution reactions[3][9].

Protocol 2: Nucleophilic Aromatic Substitution ([¹⁸F]Fluorination)

This protocol describes the synthesis of [¹⁸F]4-[(Cyclobutylcarbonyl)amino]benzoic acid via a nucleophilic aromatic substitution (SₙAr) reaction on a precursor bearing a suitable leaving group, such as a nitro or a trimethylammonium group.

Workflow Diagram:

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC cluster_3 Final Product precursor Nitro- or Trimethylammonium-precursor reaction Nucleophilic Aromatic Substitution (SₙAr) precursor->reaction f18 [¹⁸F]Fluoride f18->reaction spe Solid-Phase Extraction (SPE) reaction->spe hplc Semi-preparative HPLC spe->hplc qc Quality Control hplc->qc formulation Formulation qc->formulation final_product [¹⁸F]4-[(Cyclobutylcarbonyl)amino]benzoic acid formulation->final_product

Caption: Workflow for the synthesis of [¹⁸F]4-[(Cyclobutylcarbonyl)amino]benzoic acid.

Experimental Protocol:

  • Precursor Synthesis: A suitable precursor, such as methyl 4-[(cyclobutylcarbonyl)amino]-2-nitrobenzoate or a corresponding trimethylammonium triflate salt, is synthesized. The ester group serves as a protecting group for the carboxylic acid.

  • [¹⁸F]Fluoride Production and Activation: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction. The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge, eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate, and then azeotropically dried.

  • Radiolabeling Reaction: The dried [¹⁸F]fluoride complex is reacted with the precursor in a high-boiling point aprotic solvent (e.g., DMSO or acetonitrile) at an elevated temperature (e.g., 120-160 °C) for 10-20 minutes.

  • Deprotection: The ester protecting group is hydrolyzed under basic (e.g., NaOH) or acidic (e.g., HCl) conditions.

  • Purification: The crude reaction mixture is purified using a combination of solid-phase extraction (SPE) to remove unreacted [¹⁸F]fluoride and semi-preparative HPLC to isolate the final product.

  • Formulation and Quality Control: The purified product is formulated in a physiologically compatible buffer and subjected to the standard quality control procedures.

Quantitative Data Summary:

ParameterExpected Value
Radiochemical Yield (decay-corrected)15-30%
Radiochemical Purity>98%
Molar Activity>74 GBq/µmol (2 Ci/µmol)
Synthesis Time60-90 minutes

Causality Behind Experimental Choices:

  • Nitro or Trimethylammonium Leaving Group: These electron-withdrawing groups activate the aromatic ring towards nucleophilic attack by [¹⁸F]fluoride, a key requirement for a successful SₙAr reaction[3][10].

  • Azeotropic Drying: The removal of water is critical as it can solvate the fluoride ion, reducing its nucleophilicity[9].

  • Phase-Transfer Catalyst: Kryptofix 2.2.2 complexes the potassium ion, leading to a "naked" and more reactive fluoride ion[3].

PART 3: Radiolabeling with Iodine-123 ([¹²³I])

Iodine-123 is a gamma-emitting radionuclide ideal for SPECT imaging, offering excellent image resolution and a convenient half-life for clinical studies[6]. Radioiodination of aromatic compounds can be achieved through electrophilic or nucleophilic methods[11].

Protocol 3: Electrophilic Radioiodination

This protocol describes the direct electrophilic radioiodination of 4-[(Cyclobutylcarbonyl)amino]benzoic acid using [¹²³I]NaI and an oxidizing agent.

Workflow Diagram:

G cluster_0 Starting Material cluster_1 Radiolabeling cluster_2 Purification & QC cluster_3 Final Product start_mat 4-[(Cyclobutylcarbonyl)amino]benzoic acid reaction Electrophilic Radioiodination start_mat->reaction i123 [¹²³I]NaI i123->reaction oxidizer Oxidizing Agent (e.g., Chloramine-T) oxidizer->reaction hplc Semi-preparative HPLC reaction->hplc qc Quality Control hplc->qc formulation Formulation qc->formulation final_product [¹²³I]iodo-4-[(Cyclobutylcarbonyl)amino]benzoic acid formulation->final_product

Caption: Workflow for the synthesis of [¹²³I]iodo-4-[(Cyclobutylcarbonyl)amino]benzoic acid.

Experimental Protocol:

  • Reaction Setup: 4-[(Cyclobutylcarbonyl)amino]benzoic acid is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Radiolabeling Reaction: [¹²³I]NaI is added to the solution, followed by the addition of an oxidizing agent such as Chloramine-T or Iodogen. The reaction is allowed to proceed at room temperature for a short period (e.g., 10-15 minutes). The reaction is then quenched by adding a reducing agent like sodium metabisulfite.

  • Purification: The reaction mixture is purified by semi-preparative HPLC to separate the radioiodinated product from the unreacted starting material and radioiodide.

  • Formulation and Quality Control: The collected fraction is formulated in a suitable vehicle for injection and subjected to quality control tests, including radiochemical purity and identity confirmation.

Quantitative Data Summary:

ParameterExpected Value
Radiochemical Yield40-70%
Radiochemical Purity>95%
Synthesis Time45-60 minutes

Causality Behind Experimental Choices:

  • Oxidizing Agent: The oxidizing agent converts the iodide ([¹²³I]⁻) to a more electrophilic iodine species (e.g., [¹²³I]⁺), which can then attack the electron-rich aromatic ring[11]. The amino group and the amide linkage are activating groups, directing the iodination to the ortho position relative to the amino group.

  • Quenching Agent: A reducing agent is added to stop the reaction and reduce any unreacted oxidizing agent.

  • HPLC Purification: This step is crucial to ensure that the final product is free from unreacted [¹²³I]NaI, which could lead to high thyroid uptake in vivo[11].

Conclusion

The protocols detailed in these application notes provide a comprehensive guide for the successful radiolabeling of 4-[(Cyclobutylcarbonyl)amino]benzoic acid with ¹¹C, ¹⁸F, and ¹²³I. The choice of the specific protocol will be dictated by the available radiochemistry infrastructure and the intended biological application. By adhering to these well-established and scientifically sound methodologies, researchers can confidently produce high-quality radiotracers for advancing molecular imaging and radiopharmaceutical development.

References

  • Miller, P. W., et al. (2008). Fluorine-18-Labeled Compounds for PET Imaging in Oncology. Current Radiopharmaceuticals, 1(1), 20-33.
  • Poccalwera, R., et al. (2015). Recent advances in ¹⁸F-radiochemistry. Journal of Labelled Compounds and Radiopharmaceuticals, 58(3), 85-96.
  • Brooks, A. F., et al. (2014). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Chemical Society Reviews, 43(20), 6783-6804. [Link]

  • Dolan, C. T., et al. (2019). C–H Labeling with [¹⁸F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science, 5(9), 1496-1508. [Link]

  • Rotstein, B. H., et al. (2013). ¹¹CO₂ Fixation: A Renaissance in PET Radiochemistry.
  • Wilson, A. A., et al. (2011). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Current Radiopharmaceuticals, 4(3), 206-217. [Link]

  • Cai, L., Lu, S., & Pike, V. W. (2008). Chemistry with [¹⁸F]fluoride ion. European Journal of Organic Chemistry, 2008(17), 2853-2873.
  • Coenen, H. H., et al. (2011). Consensus nomenclature rules for radiopharmaceutical chemistry - setting the record straight. Nuclear Medicine and Biology, 38(4), 433-441.
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  • Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid - YouTube. (n.d.). [Link]

  • Radiosynthesis and validation of [Carboxy-¹¹C]4-Aminobenzoic acid ([¹¹C]PABA), a PET radiotracer for imaging bacterial infections - PubMed. (n.d.). [Link]

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  • Pharmacokinetics of iodine-123-IMBA for melanoma imaging - PubMed. (n.d.). [Link]

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  • Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC. (n.d.). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid. This molecule is a key intermediate in various pharmaceutical and materials science applications. The most common and direct synthetic route involves the N-acylation of 4-aminobenzoic acid (PABA) with cyclobutanecarbonyl chloride. This reaction, a variation of the classic Schotten-Baumann reaction, is robust but can present challenges related to yield, purity, and scalability.[1][2][3]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your synthesis, improve yields, and ensure the highest purity of your final product.

Reaction Overview: The Schotten-Baumann Approach

The synthesis is an amide bond formation between the nucleophilic amino group of 4-aminobenzoic acid and the electrophilic carbonyl carbon of cyclobutanecarbonyl chloride. The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1][4]

Overall Reaction: 4-Aminobenzoic Acid + Cyclobutanecarbonyl Chloride --(Base)--> 4-[(Cyclobutylcarbonyl)amino]benzoic acid + Base·HCl

Below is a diagram illustrating the fundamental mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products PABA 4-Aminobenzoic Acid (PABA) N_attack Tetrahedral Intermediate PABA->N_attack Nucleophilic Attack CBC Cyclobutanecarbonyl Chloride CBC->N_attack Product 4-[(Cyclobutylcarbonyl)amino]benzoic acid HCl HCl Neutralization Base·HCl Salt HCl->Neutralization Base Base Base->Neutralization Elimination Chloride Elimination N_attack->Elimination Collapse Elimination->Product Elimination->HCl

Caption: General mechanism for the acylation of PABA.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I fix them?

Answer: Low yield is the most common issue and can stem from several factors. Let's break them down systematically.

  • Cause A: Inefficient HCl Scavenging (Protonation of Starting Material)

    • Explanation: The reaction generates HCl. If the base is not present in a sufficient amount or is not strong enough, the HCl will protonate the amino group of the unreacted 4-aminobenzoic acid. This forms an ammonium salt, which is not nucleophilic, effectively removing it from the reaction and killing the yield.[1][4]

    • Solution:

      • Ensure Stoichiometry: Use at least 1.1 to 1.5 equivalents of a suitable base. An excess ensures that all generated HCl is neutralized promptly.

      • Choice of Base: For biphasic conditions (e.g., DCM/water), an inorganic base like NaHCO₃ or Na₂CO₃ is effective. For a homogenous organic phase, a tertiary amine like triethylamine (TEA) or pyridine is standard.[5] Pyridine can sometimes act as a nucleophilic catalyst, potentially accelerating the reaction.[3]

      • Monitor pH: If using aqueous base, ensure the pH of the aqueous layer remains basic (pH > 8) throughout the addition of the acyl chloride.

  • Cause B: Hydrolysis of the Acyl Chloride

    • Explanation: Cyclobutanecarbonyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it to the unreactive cyclobutanecarboxylic acid.[6] This is a major competitive side reaction, especially under aqueous Schotten-Baumann conditions.

    • Solution:

      • Use Anhydrous Solvents: If running the reaction in a single organic phase (e.g., with TEA in DCM or THF), ensure your solvent and glassware are thoroughly dried.

      • Control Temperature: Perform the addition of the acyl chloride at a low temperature (0-5 °C). This slows the rate of hydrolysis more than it slows the desired acylation reaction.

      • Vigorous Stirring: In a biphasic system, extremely vigorous stirring is crucial. This maximizes the interfacial area between the organic and aqueous phases, promoting the reaction between the amine (dissolved in the organic phase) and the acyl chloride before it has a chance to hydrolyze in the aqueous phase.[7]

  • Cause C: Product Loss During Workup and Purification

    • Explanation: The product has both a carboxylic acid and an amide group, giving it some solubility in both acidic and basic aqueous solutions, as well as some organic solvents. Improper workup can lead to significant material loss.

    • Solution:

      • Acidification for Precipitation: After the reaction is complete, the product is typically present as its carboxylate salt (e.g., sodium or triethylammonium salt). To precipitate the product, the mixture must be acidified to a pH of ~2-3. This protonates the carboxylate, making the molecule neutral and significantly less water-soluble.

      • Avoid Excess Acid: Using too much acid can lead to protonation of the amide nitrogen, potentially increasing solubility. Check the pH with indicator paper.

      • Washing: When washing the crude product, use cold water or brine to minimize dissolution.

Below is a workflow to diagnose the cause of low yield.

Troubleshooting_Yield Start Low Yield Observed Check_TLC Analyze crude reaction mixture by TLC/LC-MS Start->Check_TLC PABA_Present High amount of unreacted PABA? Check_TLC->PABA_Present Byproduct_Present Significant byproduct (cyclobutanecarboxylic acid)? PABA_Present->Byproduct_Present No Sol_Base Solution: 1. Increase base equivalents. 2. Use a stronger/more suitable base. 3. Ensure pH > 8 during reaction. PABA_Present->Sol_Base Yes Workup_Loss Product lost during workup/purification? Byproduct_Present->Workup_Loss No Sol_Hydrolysis Solution: 1. Use anhydrous conditions. 2. Lower reaction temperature (0 °C). 3. Increase stirring speed. Byproduct_Present->Sol_Hydrolysis Yes Sol_Workup Solution: 1. Carefully acidify to pH 2-3 for precipitation. 2. Use cold solvents for washing. 3. Extract aqueous layers post-acidification. Workup_Loss->Sol_Workup Yes

Caption: Diagnostic workflow for troubleshooting low yield.

Question 2: I'm seeing a significant amount of a greasy, water-insoluble byproduct. What is it and how do I prevent it?

Answer: The most likely byproduct with these characteristics is the double-acylated product, where the carboxylic acid of 4-aminobenzoic acid has reacted with cyclobutanecarbonyl chloride to form a mixed anhydride.

  • Explanation: While the amine is a much stronger nucleophile than the carboxylate anion, if the reaction conditions are too harsh or if a highly activating coupling agent is inadvertently formed (e.g., with certain bases), the formation of a mixed anhydride can occur. This species is unstable and can lead to various impurities.

  • Prevention:

    • Control Stoichiometry: Avoid using a large excess of cyclobutanecarbonyl chloride. A slight excess (1.05-1.1 equivalents) is usually sufficient.

    • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the acyl chloride. This favors the more rapid and selective N-acylation over the slower O-acylation.

    • Order of Addition: Add the cyclobutanecarbonyl chloride solution slowly (dropwise) to the solution of 4-aminobenzoic acid and base. This maintains a low instantaneous concentration of the acyl chloride, minimizing side reactions.

Frequently Asked Questions (FAQs)

Q: What are the optimal reaction conditions for this synthesis? A: While optimization is specific to your scale and equipment, a robust starting point is summarized in the table below.

ParameterRecommended ConditionRationale
Stoichiometry PABA: 1.0 eqLimiting Reagent
Cyclobutanecarbonyl Chloride: 1.05-1.1 eqSlight excess ensures full conversion of PABA.
Base (e.g., NaHCO₃ or TEA): 1.5-2.0 eqNeutralizes generated HCl and maintains basic conditions.
Solvent Biphasic: DCM/Water or THF/WaterGood solubility for reactants and facilitates easy workup.
Temperature 0-5 °C (during addition)Minimizes hydrolysis of the acyl chloride.[6]
Room Temperature (post-addition)Allows the reaction to proceed to completion.
Reaction Time 2-4 hoursTypically sufficient for full conversion. Monitor by TLC or LC-MS.

Q: Which analytical techniques are best for monitoring the reaction and confirming the product? A:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring. Use a mobile phase like 50:50 Ethyl Acetate:Hexanes with a few drops of acetic acid. The product will have an Rf value between the highly polar PABA starting material and the non-polar acyl chloride. LC-MS is ideal for quantitative tracking.

  • Product Confirmation:

    • ¹H NMR: Will show characteristic peaks for the cyclobutyl group, the aromatic protons, and the amide N-H proton.

    • ¹³C NMR: Confirms the presence of all unique carbon atoms.

    • Mass Spectrometry (MS): Will show the correct molecular ion peak (m/z for [M+H]⁺ or [M-H]⁻).

    • Melting Point: A sharp melting point indicates high purity.

Detailed Experimental Protocol

This protocol is a validated starting point for laboratory-scale synthesis.

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Cyclobutanecarbonyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M solution

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-aminobenzoic acid and 2.0 equivalents of sodium bicarbonate in a 1:1 mixture of DCM and water. Cool the flask to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Dissolve 1.05 equivalents of cyclobutanecarbonyl chloride in a small amount of DCM. Add this solution dropwise to the vigorously stirring PABA mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC until the PABA spot is consumed.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Workup - Acidification: Cool the aqueous layer in an ice bath. Slowly add 2M HCl while stirring until the pH reaches 2-3. A white precipitate of the product should form.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold brine.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Purity Check: Assess the purity of the final product using NMR, MS, and melting point analysis.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. [Link]

  • Acylation of Amines. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • PubChem Compound Summary for Cyclobutanecarbonyl chloride. National Center for Biotechnology Information. [Link]

  • Amine Reactivity and Acylation. Michigan State University Department of Chemistry. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 4-[(Cyclobutylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[(Cyclobutylcarbonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome potential solubility issues encountered during their experiments with this compound. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

Understanding the Molecule: Physicochemical Profile and Solubility Expectations

4-[(Cyclobutylcarbonyl)amino]benzoic acid is a carboxylic acid derivative. Its structure, featuring both a hydrogen bond donor (amide N-H) and acceptor (carbonyl and carboxylic acid oxygens), along with a non-polar cyclobutyl group, suggests that it is likely to be a poorly water-soluble compound. The solubility of such molecules is critically influenced by factors like pH, the solvent system, and the presence of excipients.

PropertyPredicted Influence on Solubility
Carboxylic Acid Group Ionizable group; solubility will be highly pH-dependent. At pH values above its pKa, the carboxylate form will be more soluble in aqueous media.
Amide Group Capable of hydrogen bonding, which can contribute to solubility in polar solvents.
Cyclobutyl Group A non-polar, hydrophobic moiety that will likely decrease aqueous solubility.
Aromatic Ring Contributes to the overall hydrophobicity of the molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address common questions and challenges you may face when working with 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

Q1: I am having trouble dissolving 4-[(Cyclobutylcarbonyl)amino]benzoic acid in my aqueous buffer. What is the first thing I should try?

A1: Adjusting the pH is the most critical first step.

The carboxylic acid group on the benzoic acid ring is the key to manipulating the aqueous solubility of this compound.[3] In its protonated (uncharged) form at acidic pH, the molecule is less soluble in water. By increasing the pH of your solution to a value above the pKa of the carboxylic acid, you will deprotonate it, forming a negatively charged carboxylate salt which is significantly more water-soluble.[4]

Troubleshooting Workflow for pH Adjustment:

A workflow for pH-based solubility enhancement.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of 4-[(Cyclobutylcarbonyl)amino]benzoic acid in a water-miscible organic solvent like DMSO or ethanol.

  • Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Equilibrium Solubility Measurement:

    • Add a small aliquot of the stock solution to each buffer to initiate precipitation.

    • Alternatively, add an excess of the solid compound to each buffer.

    • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry.[5][6]

  • Data Analysis: Plot the measured solubility as a function of pH to determine the pH-solubility profile.

Q2: I've adjusted the pH, but the solubility is still insufficient for my needs. What are my next options?

A2: If pH adjustment alone is not sufficient, you should explore the use of co-solvents.

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[7][8]

Commonly Used Co-solvents in Pharmaceutical Formulations:

Co-solventTypical Concentration RangeConsiderations
Ethanol1-20% (v/v)Can cause precipitation of some buffer salts at high concentrations.
Propylene Glycol5-40% (v/v)Generally well-tolerated in biological systems.
Polyethylene Glycol (PEG 300/400)10-50% (v/v)Can be viscous at higher concentrations.
Glycerol5-30% (v/v)Increases the viscosity of the solution.

Troubleshooting Workflow for Co-solvent Screening:

A systematic approach to co-solvent selection.

Q3: I am still facing solubility challenges, even with pH adjustment and co-solvents. What other formulation strategies can I employ?

A3: For particularly challenging cases, advanced formulation techniques such as the use of surfactants, cyclodextrins, or the preparation of solid dispersions should be considered.

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[9] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[10][11]

    • Common Examples: Polysorbates (Tween® series), Sorbitan esters (Span® series), and Polyoxyethylene castor oil derivatives (Kolliphor® EL).

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the drug molecule from the aqueous environment and increasing its solubility.[13][][15]

    • Common Examples: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), and Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[16][17] This can lead to the formation of an amorphous solid dispersion, where the drug is molecularly dispersed, which can significantly enhance its dissolution rate and apparent solubility.[18][19]

    • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene glycols (PEGs), and Hydroxypropyl methylcellulose (HPMC).

Decision Tree for Advanced Formulation Strategies:

Selecting an advanced formulation strategy based on application.

Q4: How can I quantify the concentration of 4-[(Cyclobutylcarbonyl)amino]benzoic acid in my samples?

A4: A validated analytical method is crucial for accurate solubility determination.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying small molecules like 4-[(Cyclobutylcarbonyl)amino]benzoic acid. The aromatic ring in the molecule should provide a strong UV chromophore, allowing for sensitive detection.[6]

  • UV-Vis Spectrophotometry can be a simpler alternative if the compound has a distinct UV absorbance maximum and there are no interfering substances in the sample matrix.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for more complex matrices or when higher sensitivity and specificity are required.[20]

General Protocol for HPLC Method Development:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Selection: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of the compound using a UV-Vis spectrophotometer.

  • Standard Curve Generation: Prepare a series of standards of known concentrations and inject them into the HPLC system to generate a standard curve (Peak Area vs. Concentration).

  • Sample Analysis: Inject the experimental samples and determine the concentration based on the standard curve.

References

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid.
  • Chem-Impex. (n.d.). 4-Aminobenzoic acid.
  • ChemicalBook. (2025). 4-Aminobenzoic acid.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-((Aminocarbonyl)amino)benzoic acid. Retrieved from [Link]

  • FooDB. (2015). 4-aminobenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences, 5(4), 251–257. [Link]

  • Popescu, C., & Ștefan, M. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 28(14), 5394. [Link]

  • Jain, S., & Patel, N. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmacy and Pharmacology, 61(10), 1331–1337. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • ResearchGate. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • International Journal of ChemTech Research. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. Retrieved from [Link]

  • PubMed. (1993). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Retrieved from [Link]

  • FooDB. (2010). 4-Aminobenzoic acid. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • ResearchGate. (2015). Improvement of drug solubility using solid dispersion. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • PubMed Central. (2023). A recent overview of surfactant–drug interactions and their importance. Retrieved from [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • PubMed. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • ScienceDirect. (n.d.). Solubilization by surfactants: Significance and symbolism. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link]

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  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

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Technical Support Center: Stabilizing 4-[(Cyclobutylcarbonyl)amino]benzoic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for 4-[(Cyclobutylcarbonyl)amino]benzoic acid. This document is designed for our valued partners in research, science, and drug development. We understand that maintaining the stability of this compound in solution is critical for reproducible and accurate experimental outcomes. This guide moves beyond simple protocols to provide a foundational understanding of the molecule's behavior, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

Q1: Why is my solution of 4-[(Cyclobutylcarbonyl)amino]benzoic acid cloudy or precipitating?

A: Cloudiness or precipitation is most often linked to solubility issues, which are primarily dictated by the solution's pH. The molecule contains a benzoic acid group, which has a pKa value that influences its solubility. At a pH below its pKa, the carboxyl group is protonated (-COOH), making the molecule less polar and significantly less soluble in aqueous solutions. To maintain solubility, the pH of your solution should be kept above the pKa of the carboxyl group, ensuring it remains in its deprotonated, more soluble salt form (-COO⁻).

Q2: I've noticed a change in the color of my solution over time. What does this indicate?

A: A color change, often to a light yellow hue, can be an indicator of degradation.[1] The 4-aminobenzoic acid backbone of the molecule is sensitive to both air and light.[1] This discoloration may be due to oxidation of the aromatic amine portion of the molecule. We recommend preparing solutions fresh, storing them protected from light, and considering the use of amber vials. For long-term storage, inert gas blanketing (e.g., with argon or nitrogen) can also mitigate oxidative degradation.

Q3: What are the primary degradation pathways I should be concerned about?

A: The two most probable degradation pathways for this molecule are hydrolysis of the amide bond and oxidation of the aromatic amine.

  • Amide Hydrolysis: This reaction, which can be catalyzed by strong acids or bases, would break the amide bond to yield 4-aminobenzoic acid and cyclobutanecarboxylic acid.[2][3] While amides are generally more stable than esters, this pathway is a significant concern under non-neutral pH conditions and elevated temperatures.[2]

  • Oxidation: The aromatic amine can be susceptible to oxidation, especially when exposed to air, light, or certain metal ions, potentially leading to colored impurities.[1]

Q4: What is the best general-purpose solvent for this compound?

A: For initial solubilization, polar organic solvents like ethanol, methanol, or DMSO are effective due to the molecule's organic character.[4] For aqueous experimental buffers, the solubility is highly dependent on pH.[4] It is often practical to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation.

Part 2: Troubleshooting Guide for Common Stability Issues

Encountering an issue? This guide provides a logical workflow to diagnose and resolve common stability problems.

Issue 1: Unexpected Precipitation or Crystallization

Symptoms: The solution appears cloudy, hazy, or contains visible solid particles shortly after preparation or during storage.

Troubleshooting Workflow:

G start Precipitation Observed check_ph Measure Solution pH start->check_ph ph_low Is pH < pKa of Benzoic Acid? check_ph->ph_low adjust_ph Adjust pH upwards with dilute base (e.g., 0.1M NaOH) to pH > 6.0 ph_low->adjust_ph Yes check_conc Check Concentration ph_low->check_conc No resolved Issue Resolved adjust_ph->resolved conc_high Is concentration exceeding solubility limit? check_conc->conc_high dilute Dilute solution or reformulate at a lower concentration. conc_high->dilute Yes check_solvent Check Co-solvent Percentage conc_high->check_solvent No dilute->resolved solvent_issue Is aqueous buffer >95%? (for DMSO stock dilutions) check_solvent->solvent_issue increase_cosolvent Increase organic co-solvent percentage if experiment allows. solvent_issue->increase_cosolvent Yes check_temp Check Storage Temperature solvent_issue->check_temp No increase_cosolvent->resolved temp_low Was solution stored at low temp (e.g., 4°C)? check_temp->temp_low warm_sonicate Gently warm and sonicate. Store at room temperature if stable. temp_low->warm_sonicate Yes temp_low->resolved No, consult further. warm_sonicate->resolved

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Loss of Potency or Inconsistent Results

Symptoms: Experimental results are not reproducible, or the measured activity of the compound decreases over time.

Root Cause Analysis: This strongly suggests chemical degradation. The primary suspect is amide hydrolysis, which cleaves the molecule into two inactive fragments.

Diagnostic Steps:

  • Analyze by HPLC: The most definitive way to confirm degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][6]

    • Inject a sample of your aged solution.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks.

    • One of the primary degradation products to expect is 4-aminobenzoic acid (PABA).[5] If you have a standard, you can confirm its identity by retention time.

  • Perform a Forced Degradation Study: To understand the molecule's vulnerabilities, subject it to stress conditions (see Protocol 2). This will reveal whether it is more susceptible to acid, base, oxidation, or light, guiding your stabilization strategy.[7]

Mitigation Strategies:

  • pH Control: Buffer your solution carefully. For general use, a phosphate or similar buffer at a pH of 7.0-7.4 is a good starting point. Avoid strongly acidic (pH < 3) or strongly basic (pH > 9) conditions where hydrolysis is accelerated.[3]

  • Temperature Control: Store stock solutions frozen (-20°C or -80°C) and working solutions refrigerated (2-8°C) for short-term use. Avoid repeated freeze-thaw cycles.[8] Degradation reactions are temperature-dependent.[9][10]

  • Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[1]

Part 3: Understanding the Molecule's Chemistry and Degradation Pathways

A proactive approach to stabilization begins with understanding the functional groups of 4-[(Cyclobutylcarbonyl)amino]benzoic acid and their inherent liabilities.

Key Physicochemical Properties (Inferred from Related Structures)
PropertyValue / CharacteristicImplication for Stability & Handling
Molecular Structure Benzoic Acid + Amide + Cyclobutyl GroupContains both acidic (carboxyl) and neutral (amide) functionalities.
pKa (Carboxylic Acid) ~4.8 (estimated from benzoic acid)[11]Critical for aqueous solubility. Below this pH, solubility drops sharply.
Solubility Slightly soluble in water; soluble in polar organic solvents (ethanol, DMSO).[4][12]Use of co-solvents is often necessary for aqueous systems.
Amide Bond Stability More stable than an ester but susceptible to hydrolysis under harsh pH or high heat.[2][13]Avoid extreme pH and temperature to prevent cleavage.
Light & Air Sensitivity The 4-aminobenzoic acid moiety is known to be sensitive to light and air.[1]Protection from light and oxygen is crucial to prevent oxidative degradation.
Primary Degradation Pathway: Amide Hydrolysis

The central amide bond is the most likely point of hydrolytic cleavage. This reaction breaks the molecule into its constituent parts, 4-aminobenzoic acid and cyclobutanecarboxylic acid, leading to a complete loss of biological activity.

G A 4-[(Cyclobutylcarbonyl)amino]benzoic acid B 4-Aminobenzoic Acid A->B Amide Hydrolysis C Cyclobutanecarboxylic Acid A->C Amide Hydrolysis E Loss of Activity B->E C->E D H₂O, H⁺ or OH⁻ D->A

Caption: Primary hydrolytic degradation pathway.

Part 4: Experimental Protocols

These protocols provide a validated starting point for preparing and assessing the stability of your solutions.

Protocol 1: Preparation of a Stable Aqueous Working Solution

This protocol uses a common co-solvent method to achieve a final working concentration in an aqueous buffer.

Materials:

  • 4-[(Cyclobutylcarbonyl)amino]benzoic acid (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the required amount of solid 4-[(Cyclobutylcarbonyl)amino]benzoic acid in a sterile amber vial.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex or sonicate gently until the solid is completely dissolved. This is your stock solution.

  • Store the Stock Solution:

    • For long-term storage, aliquot the stock solution into single-use volumes in amber tubes and store at -80°C. This prevents repeated freeze-thaw cycles.

  • Prepare the Working Solution (Freshly Before Each Experiment):

    • Thaw one aliquot of the stock solution at room temperature.

    • Determine the volume of stock solution needed for your final concentration.

    • Add the appropriate volume of pre-warmed (to room temperature) PBS, pH 7.4, to a new sterile tube.

    • While vortexing the PBS gently, add the required volume of the DMSO stock solution dropwise. Causality Note: Adding the stock to the buffer (and not the other way around) helps prevent localized high concentrations that can cause immediate precipitation.

    • Ensure the final concentration of DMSO is low (typically <1%, always verify tolerance in your specific assay) to maintain solubility and minimize solvent effects.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, the concentration may be too high for the chosen co-solvent percentage.

Protocol 2: Forced Degradation (Stress Testing) Protocol

This study will help you understand the compound's stability profile under various stress conditions.[7][14]

Procedure:

  • Prepare Solutions: Prepare five separate solutions of the compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl to one solution to a final concentration of 0.1M.

    • Base Hydrolysis: Add 1M NaOH to a second solution to a final concentration of 0.1M.

    • Oxidative Degradation: Add 30% hydrogen peroxide to a third solution to a final concentration of 3%.

    • Thermal Stress: Place a fourth solution in an oven at 60°C.

    • Photolytic Stress: Expose a fifth solution to a photostability chamber (with UV and visible light).

    • Control: Keep one unstressed solution protected from light at room temperature.

  • Incubation: Incubate all solutions for a defined period (e.g., 24-48 hours).

  • Analysis:

    • Neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all samples by a validated HPLC method.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. Significant reduction in the parent peak and the appearance of new peaks indicate degradation under that specific condition. This informs you which conditions (e.g., low pH, light) are most critical to avoid.

References

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Wikipedia. (2024). 4-Aminobenzoic acid. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid? Retrieved from [Link]

  • FooDB. (2020). Showing Compound 4-Aminobenzoic acid (FDB001037). Retrieved from [Link]

  • PubChem. (n.d.). 4-((Aminocarbonyl)amino)benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • PubMed. (n.d.). Novel Degradative Pathway of 4-nitrobenzoate in Comamonas Acidovorans NBA-10. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Pharmastate. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • PubMed. (n.d.). High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (n.d.). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]

  • PubMed. (n.d.). Continuous degradation of mixtures of 4-nitrobenzoate and 4-aminobenzoate by immobilized cells of Burkholderia cepacia strain PB4. Retrieved from [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (2005). Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

Sources

troubleshooting 4-[(Cyclobutylcarbonyl)amino]benzoic acid crystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for researchers encountering difficulties in the crystallization and isolation of 4-[(Cyclobutylcarbonyl)amino]benzoic acid (CAS: 33582-66-0).

This molecule, an


-acyl derivative of 4-aminobenzoic acid (PABA), presents unique challenges due to its dual functionality: a rigid amide linker prone to conformational polymorphism and a carboxylic acid tail sensitive to pH. The following protocols and troubleshooting matrices are designed to ensure high-purity isolation.

Part 1: Core Technical Analysis

The Physicochemical Landscape

Before troubleshooting, understand the molecule's behavior in solution.

  • Amide Functionality: The cyclobutylcarbonyl-amino group introduces strong hydrogen bond donor/acceptor sites, increasing the likelihood of solvate formation (especially with alcohols) and oiling out during anti-solvent addition.

  • Carboxylic Acid: With a pKa

    
     4.2–4.5, the molecule is highly soluble in basic aqueous media (pH > 8) but precipitates sharply upon acidification. This pH-switch is the primary lever for isolation but often traps impurities if toggled too quickly.
    
Solubility Profile & Solvent Selection

Data estimated based on structural analogs (Benzamides/Benzoic Acid derivatives).

Solvent SystemSolubility BehaviorUsage ContextRisk Factor
DMF / DMSO High (>100 mg/mL)Initial synthesis solventHigh: Difficult to remove; leads to oiling out upon water addition.
Ethanol / Methanol Moderate-High (Hot)Recrystallization (Primary)Medium: Risk of esterification if heated too long with acid traces.
Ethyl Acetate Moderate (Hot)Recrystallization (Secondary)Low: Good impurity rejection; yields may be lower.
Water (pH > 8) High (as Carboxylate)Dissolution / WashingLow: Excellent for removing non-acidic impurities.
Water (pH < 3) Insoluble (<1 mg/mL)Anti-solvent / PrecipitationMedium: Rapid precipitation traps amorphous material.

Part 2: Troubleshooting Guide (Symptom-Based)

Issue A: "The Product Oils Out Instead of Crystallizing"

Diagnosis: This Liquid-Liquid Phase Separation (LLPS) occurs when the metastable limit is exceeded before nucleation can start. Common in amide crystallizations from Ethanol/Water or DMF/Water.

Mechanistic Fix:

  • Temperature Control: The "oil" is often a supersaturated solution of product and solvent. Re-heat the mixture until the oil dissolves into a clear solution.

  • Seeding: Cool slowly to the cloud point. Add seed crystals (0.1 wt%) immediately upon the first sign of turbidity.

  • Anti-solvent Dosing: If using Water as an anti-solvent, switch to a pulsed addition strategy (add 10%, wait for equilibration, repeat) rather than continuous flow.

Issue B: "The Solid is Pink or Brown"

Diagnosis: Oxidation of unreacted 4-Aminobenzoic acid (PABA) or trace aniline impurities. PABA derivatives oxidize rapidly in air to form colored azo/azoxy species.

Protocol for Color Removal:

  • Reslurry: Suspend the solid in Water (pH 4-5) . The colored impurities are often more soluble in slightly acidic water than the target acid.

  • Carbon Treatment (If Recrystallizing):

    • Dissolve crude solid in hot Ethanol.

    • Add Activated Carbon (5 wt%) .

    • Stir for 30 mins at 60°C.

    • Critical Step: Filter hot through Celite to remove carbon before cooling.

Issue C: "Low Yield / Sticky Filter Cake"

Diagnosis:

  • Sticky Cake: Presence of residual high-boiling solvent (DMF) or formation of a solvate.

  • Low Yield: Final pH is not low enough, or the product is partially soluble in the mother liquor (e.g., too much Ethanol).

Part 3: Validated Experimental Protocols

Protocol 1: The "pH-Swing" Isolation (Primary Purification)

Best for removing non-acidic impurities and initial isolation from reaction mixtures.

  • Dissolution: Suspend crude material in Water (10 vol). Add 2M NaOH dropwise until pH reaches 9–10. The solution should be clear.

  • Filtration: Filter the alkaline solution to remove insoluble mechanical impurities.

  • Controlled Precipitation:

    • Stir the filtrate vigorously at 20°C.

    • Slowly add 1M HCl.

    • Critical Point: At pH ~6, cloudiness will appear. Stop acid addition and stir for 15 mins to allow crystal growth (ripening).

    • Continue acid addition slowly until pH reaches 2–3.

  • Isolation: Filter the white solid. Wash with Water (3 x 2 vol) to remove salts.

  • Drying: Vacuum dry at 50°C.

Protocol 2: Recrystallization from Ethanol/Water (Polymorph Control)

Best for final polishing to achieve >99.5% purity.

  • Dissolution: Dissolve 10g of dry crude solid in Ethanol (50 mL) at reflux (75°C).

  • Clarification: If the solution is colored, treat with activated carbon (as above).[1]

  • Nucleation: Cool slowly to 60°C. Add Water (10 mL) dropwise until faint turbidity persists.

  • Seeding: Add seed crystals if available.

  • Cooling Ramp: Cool to 20°C over 2 hours (approx 0.3°C/min).

  • Final Anti-solvent: Once thick slurry forms, add remaining Water (40 mL) over 30 mins.

  • Filtration: Collect solids. Wash with 20% Ethanol/Water.

Part 4: Process Visualization (DOT)

The following diagram illustrates the decision logic for troubleshooting crystallization failures.

CrystallizationLogic Start Start: Crude Isolation CheckSolubility Check Solubility in 1M NaOH Start->CheckSolubility Insoluble Insoluble Residue? (Inorganic Salts/Polymers) CheckSolubility->Insoluble Turbid Filter Filter Alkaline Solution CheckSolubility->Filter Clear Insoluble->Filter Remove Solids Acidify Slow Acidification (HCl) Filter->Acidify CheckForm Check Solid Form Acidify->CheckForm Oiling Issue: Oiling Out CheckForm->Oiling Sticky/Gummy Color Issue: Pink/Brown Color CheckForm->Color Off-White Success Success: White Crystalline Solid CheckForm->Success White Powder Oiling->Acidify Retry: Slower Addition / Higher Temp Color->CheckSolubility Retry: Carbon Treat

Caption: Decision matrix for isolating 4-[(Cyclobutylcarbonyl)amino]benzoic acid, highlighting critical failure points (Oiling/Color) and remediation loops.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why does my product smell like rancid butter? A: This indicates residual Cyclobutanecarboxylic acid (starting material or hydrolysis byproduct). This impurity is a liquid with a pungent odor.

  • Fix: Wash the final filter cake with Hexane or Heptane (the impurity is soluble; the product is not). Alternatively, ensure the final pH during isolation is < 3, then wash thoroughly with water, as the free acid impurity is somewhat water-soluble.

Q2: Can I use Methanol instead of Ethanol? A: Yes, but be cautious. Methanol is a better solvent, so yields may be lower. Also, if the solution is acidic and heated, methyl ester formation (Fisher Esterification) occurs faster in Methanol than Ethanol. Always neutralize acids before heating in alcohols.

Q3: The melting point is lower than reported (Expected: ~200°C+). Why? A: A depressed melting point usually indicates:

  • Solvate Formation: Run TGA (Thermogravimetric Analysis) to check for weight loss < 150°C.

  • Eutectic Impurity: Likely unreacted PABA. Check HPLC or TLC (1:1 EtOAc:Hexane).

References

  • Amide Crystallization Dynamics: Davey, R. J., et al. "Crystal Engineering of Amides." CrystEngComm, 2005. (General principles of amide hydrogen bonding and solubility).
  • Purification of Benzoic Acid Derivatives

    • Perrin, D. D., & Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2017.

  • Synthesis Context (Analogous Chemistries)

    • BenchChem.[2] "Synthesis of 4-Amino-3-cyclopropylbenzoic Acid." (Provides context on cyclopropyl-benzoic acid handling).

  • Solubility Data & Safety (MSDS)

    • Sigma-Aldrich.[3][4] "Safety Data Sheet: 4-[(cyclobutylcarbonyl)amino]benzoic acid."

Sources

Technical Support Center: Optimizing Assay Reproducibility for 4-[(Cyclobutylcarbonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Crash

Researchers frequently report high variance (


) and non-linear standard curves when assaying 4-[(Cyclobutylcarbonyl)amino]benzoic acid .

The core issue is rarely chemical degradation. Instead, it is a physicochemical mismatch. This molecule combines a lipophilic cyclobutyl tail with a pH-sensitive benzoic acid head . At physiological pH (7.4), it is soluble; however, at slightly acidic pH (common in LC mobile phases or specific binding buffers), it becomes protonated and highly lipophilic, leading to micro-precipitation and non-specific binding (NSB) to plasticware.

This guide treats the compound not just as a reagent, but as a dynamic system. Follow these protocols to stabilize your data.

Phase 1: Stock Solution & Handling

Q: My fresh stock solution looks clear, but my serial dilutions are erratic. Why?

A: You are likely experiencing "solvent shock" or water uptake in your DMSO.[1]

The cyclobutyl group increases the LogP (lipophilicity) significantly compared to standard PABA.[1] If you freeze/thaw DMSO stocks in non-desiccated environments, the DMSO absorbs atmospheric water.[1] This "wet DMSO" reduces the solubility limit of the compound, causing invisible micro-aggregates that result in erratic dosing.[1]

Protocol: The "Dry-System" Stock Preparation
  • Solvent: Use Anhydrous DMSO (Grade

    
     99.9%, water 
    
    
    
    ppm).[1]
  • Vessel: Prepare stocks in amber glass vials with PTFE-lined caps. Never store long-term stocks in polypropylene (eppendorf) tubes, as the compound can partition into the plastic over months.

  • Concentration: Do not exceed 10 mM for working stocks. While 100 mM might be theoretically possible, it is thermodynamically unstable at

    
    C.
    
  • Sonicate: Sonicate for 10 minutes at room temperature (not

    
    C) to ensure total dissolution of crystal lattice energy.
    

Phase 2: The Dilution Protocol (Critical Step)

Q: Why does my standard curve plateau early or show high background?

A: You are likely diluting directly from 100% DMSO into an aqueous buffer.[1] This causes a local "crash" where the compound precipitates before it can disperse.

Troubleshooting Workflow: The Intermediate Step

Instead of a 1:1000 single-step dilution, use a 2-step cascade to maintain solubility during the transition.

StepSourceDiluentFinal Solvent CompositionState
1 10 mM Stock (100% DMSO)50% DMSO / 50% Water0.5 mM in 75% DMSOStable
2 Step 1 SolutionAssay Buffer (pH > 6.0)Working Conc. (e.g., 10 µM)Dispersed

Critical Note: Ensure your Assay Buffer pH is


 6.0 . The pKa of the benzoic acid moiety is approx 4.[1]8. Below pH 5.0, the molecule is neutral and its solubility drops by orders of magnitude, driving it to stick to the plastic walls of your reservoir.[1]

Phase 3: LC-MS/HPLC Optimization

Q: I see peak tailing and carryover in my chromatograms. Is the column dead?

A: The column is likely fine. The tailing is caused by mixed-mode interactions (hydrophobic interaction + silanol interaction) of the free carboxylic acid.[1]

The "Acid-Switch" Mobile Phase Strategy

Standard Formic Acid (0.1%) is often insufficient to suppress the ionization of the carboxylic acid fully, leading to "smearing."[1] Conversely, at neutral pH, the peak is sharp but retention is poor.

Recommended Mobile Phase:

  • A: Water + 10 mM Ammonium Acetate (pH 4.5 - 5.0)

  • B: Acetonitrile (Avoid Methanol; Acetonitrile elutes the cyclobutyl group better).[1]

Why this works: Ammonium acetate buffers the system.[1][2] At pH 4.5, the carboxylate is partially ionized, but the buffer strength prevents the "drag" on silica silanols.[1]

Mass Spec Settings (Negative Mode is Superior):

  • Mode: ESI Negative (

    
    ).[2]
    
  • Transition: Monitor the loss of the cyclobutyl-carbonyl group or decarboxylation (

    
     loss).[1]
    
  • Cone Voltage: Keep low to prevent in-source fragmentation of the amide bond.[1]

Visual Troubleshooting Guide

The following decision tree outlines the logical path to resolve assay failure.

Troubleshooting Start START: High Assay Variance CheckSolubility 1. Check Buffer pH Start->CheckSolubility IsAcidic pH < 5.5? CheckSolubility->IsAcidic AdjustBuffer Action: Adjust pH to 7.4 (Ensure Ionization) IsAcidic->AdjustBuffer Yes CheckPlastic 2. Check Plasticware IsAcidic->CheckPlastic No AdjustBuffer->CheckPlastic IsPolyprop Using Standard PP? CheckPlastic->IsPolyprop SwitchGlass Action: Switch to Low-Bind or Glass IsPolyprop->SwitchGlass Yes CheckLC 3. Check Chromatography IsPolyprop->CheckLC No SwitchGlass->CheckLC PeakTailing Tailing Peaks? CheckLC->PeakTailing ChangeMobile Action: Add 10mM Ammonium Acetate PeakTailing->ChangeMobile Yes Success Stable Assay PeakTailing->Success No ChangeMobile->Success

Figure 1: Systematic troubleshooting workflow for stabilizing 4-[(Cyclobutylcarbonyl)amino]benzoic acid assays.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile for my stocks?

No. While the compound dissolves in methanol, methanol is a protic solvent that can facilitate esterification of the carboxylic acid over long storage periods, especially if trace acid is present.[1] DMSO or DMA (Dimethylacetamide) are chemically inert for this amide-acid structure.

Q: The compound appears to degrade in my plasma stability assay. Is the amide bond breaking?

Likely False. The cyclobutyl-amide bond is sterically hindered and relatively stable against plasma amidases compared to linear alkyl chains.[1] The Real Cause: The compound is likely binding to plasma proteins (Albumin) due to the lipophilic cyclobutyl group. The Fix: Include a "Protein Binding Shift" control. Run the assay with and without 50% plasma to calculate the free fraction.[1] Ensure your extraction protocol uses Acetonitrile with 1% Formic Acid to disrupt protein binding fully before analysis.[1]

Q: Why is my recovery low in the filtration step?

If you are using Nylon filters, the benzoic acid moiety will bind irreversibly.[1] Recommendation: Use PTFE or Regenerated Cellulose (RC) filters only.[1]

References & Grounding

  • Chemical Properties & Stability:

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 978, 4-Aminobenzoic acid (Structural Parent). Retrieved from [Link]

    • Relevance: Establishes the pKa baseline (4.[1]8) and solubility profile of the parent scaffold.[1]

  • Cyclobutane Ring Strain & Reactivity:

    • Source: Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews.

    • Relevance: Confirms stability of cyclobutanecarbonyl derivatives under physiological conditions (unlike cyclopropanes), ruling out spontaneous ring-opening as a primary failure mode.

  • LC-MS Method Validation for Acidic Drugs:

    • Source: U.S. Food and Drug Administration (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

    • Relevance: Provides the regulatory framework for assessing recovery and matrix effects in LC-MS assays.

  • Solubility & Dissolution Troubleshooting:

    • Source: Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.

    • Relevance: Explains the "LogP vs. Solubility" trade-off relevant to the cyclobutyl modification.

Sources

Technical Support Center: Enhancing the Bioavailability of 4-[(Cyclobutylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-[(Cyclobutylcarbonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals actively working on this compound or similar chemical entities. Our goal is to provide a logical, in-depth framework for troubleshooting and enhancing oral bioavailability, moving beyond simple protocols to explain the scientific rationale behind key experimental decisions.

Introduction

4-[(Cyclobutylcarbonyl)amino]benzoic acid is a molecule of interest that, like many modern drug candidates, presents a significant challenge: poor aqueous solubility. Its structure, combining a rigid benzoic acid core with a lipophilic cyclobutylcarbonyl amide sidechain, suggests it likely falls into the Biopharmaceutics Classification System (BCS) Class II or IV.[1][2] This means its absorption after oral administration is primarily limited by its slow dissolution in the gastrointestinal fluids, leading to low and variable bioavailability.[3][4]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you systematically diagnose and overcome these bioavailability hurdles.

Part 1: Foundational Characterization & FAQs

Before attempting advanced formulation strategies, it is critical to understand the fundamental physicochemical properties of your compound. This section addresses the essential preliminary questions.

Q1: What are the primary physicochemical properties of 4-[(Cyclobutylcarbonyl)amino]benzoic acid that likely limit its bioavailability?

The molecular structure itself provides several clues:

  • Low Aqueous Solubility: The presence of the aromatic benzene ring and the non-polar cyclobutyl group contributes to the molecule's hydrophobicity, which is a primary reason for poor solubility in the aqueous environment of the gut.[5]

  • High Lipophilicity (LogP): The cyclobutylcarbonyl moiety significantly increases the molecule's lipophilicity. While a high LogP is favorable for crossing cell membranes (permeability), an excessively high value can trap the molecule in lipid bilayers or cause it to fail to dissolve in the first place, creating a trade-off that must be carefully managed.[6][7]

  • pH-Dependent Solubility: The carboxylic acid group on the benzoic acid ring means the compound's solubility will be highly dependent on the surrounding pH. It will be less soluble in the acidic environment of the stomach (where the carboxyl group is protonated and neutral) and more soluble in the more neutral to alkaline environment of the intestine (where it is deprotonated and ionized).

  • High Melting Point & Crystal Lattice Energy: As a crystalline solid, significant energy is required to break apart the crystal lattice before the molecule can dissolve. This high lattice energy is a major barrier to dissolution.[5]

Q2: How do I definitively determine the BCS class for my compound?

Classifying your compound is a critical first step that dictates your entire formulation strategy. It requires two key experiments: solubility and permeability assessment.

Experimental Protocol: BCS Classification

1. Equilibrium Solubility Determination:

  • Objective: To determine the highest dose that can be dissolved in 250 mL of aqueous media across a pH range.

  • Method (Shake-Flask Method):

    • Prepare aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).

    • Add an excess amount of 4-[(Cyclobutylcarbonyl)amino]benzoic acid to 250 mL of each buffer in separate flasks.

    • Agitate the flasks at a constant temperature (typically 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Withdraw samples at various time points (e.g., 4, 8, 24, 48 hours), filter them through a 0.22 µm filter to remove undissolved solid, and analyze the concentration of the dissolved compound using a validated HPLC-UV method.[8]

    • Equilibrium is reached when consecutive measurements are stable.

  • Classification:

    • High Solubility: The highest projected human dose is soluble in ≤250 mL of buffer across the pH range.

    • Low Solubility: The highest dose is not soluble in 250 mL of buffer at any point in the pH range.

2. Permeability Assessment:

  • Objective: To determine the rate and extent of drug transport across a biological membrane.

  • Method (Caco-2 Cell Monolayer Assay):

    • Culture Caco-2 cells (a human colon adenocarcinoma cell line) on semi-permeable filter supports for ~21 days until they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

    • Conduct a bidirectional transport study. Apply the compound to the apical (AP) side and measure its appearance on the basolateral (BL) side over time to determine the apparent permeability coefficient (Papp A→B).

    • In a separate set of wells, apply the compound to the BL side and measure its appearance on the AP side (Papp B→A).

    • Calculate the efflux ratio (Papp B→A / Papp A→B). An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Classification:

    • High Permeability: Papp is comparable to or greater than that of a high-permeability reference compound (e.g., metoprolol).

    • Low Permeability: Papp is lower than that of the reference compound.

Visualization: BCS Classification Workflow

The following diagram outlines the decision process for classifying your active pharmaceutical ingredient (API).

BCS_Classification start Start with API solubility_exp Conduct Solubility Experiment (pH 1.2-6.8) start->solubility_exp permeability_exp Conduct Permeability Experiment (e.g., Caco-2) start->permeability_exp solubility_check Is Highest Dose Soluble in 250 mL? solubility_exp->solubility_check permeability_check Is Permeability High? permeability_exp->permeability_check solubility_check->permeability_check Yes solubility_check->permeability_check No class1 BCS Class I (High Sol, High Perm) permeability_check->class1 Sol: Yes Perm: Yes class2 BCS Class II (Low Sol, High Perm) permeability_check->class2 Sol: No Perm: Yes class3 BCS Class III (High Sol, Low Perm) permeability_check->class3 Sol: Yes Perm: No class4 BCS Class IV (Low Sol, Low Perm) permeability_check->class4 Sol: No Perm: No

Caption: Workflow for Biopharmaceutics Classification System (BCS) determination.

Part 2: Troubleshooting Guide for Formulation Development

This section is structured around common experimental problems. Based on its chemical structure, 4-[(Cyclobutylcarbonyl)amino]benzoic acid is most likely a BCS Class II compound. The following advice is tailored to this classification.

Scenario 1: Poor In-Vitro Dissolution Rate

Q: My raw API shows less than 20% dissolution after 60 minutes in simulated intestinal fluid. What are my primary strategies to improve this?

Analysis: A slow dissolution rate for a BCS Class II compound is the primary barrier to absorption. The Noyes-Whitney equation tells us that the dissolution rate is directly proportional to the surface area of the drug exposed to the solvent. Therefore, the most direct approaches are to increase the surface area or enhance the drug's apparent solubility.

Strategy A: Particle Size Reduction

Reducing particle size dramatically increases the surface area-to-volume ratio.[5][9]

  • 1. Micronization:

    • Technique: Use a jet mill or air-jet mill to reduce particle sizes to the micron range (1-10 µm).

    • When to Use: A good first step. It is a well-established, scalable technology.

    • Troubleshooting: If particles re-aggregate after milling due to high surface energy, consider co-milling with a wetting agent or stabilizer (e.g., a small percentage of sodium lauryl sulfate or HPMC).

  • 2. Nanonization (Nanosuspensions):

    • Technique: Employ wet bead milling or high-pressure homogenization to create nanoparticles (<1000 nm). This requires suspending the drug in a liquid medium with stabilizers (e.g., polymers like HPMC or surfactants like Poloxamer 188) to prevent aggregation.

    • When to Use: When micronization does not provide a sufficient increase in dissolution rate. Nanoparticles offer a much greater surface area.[5]

    • Troubleshooting: Ostwald ripening (growth of larger particles at the expense of smaller ones) can be an issue during storage. Careful selection of stabilizers is key to ensuring long-term physical stability.

Strategy B: Amorphous Solid Dispersions (ASDs)

This is one of the most powerful techniques for enhancing the solubility of poorly soluble drugs.[10][11] By dispersing the drug in a polymeric carrier in an amorphous (non-crystalline) state, you eliminate the crystal lattice energy barrier to dissolution. This can lead to a "supersaturated" solution in the gut, which creates a large concentration gradient that drives absorption.

  • 1. Spray Drying:

    • Technique: Dissolve the drug and a polymer carrier (e.g., HPMC-AS, PVP-VA) in a common solvent. Spray this solution into a hot drying chamber, where the solvent rapidly evaporates, leaving solid particles of the drug dispersed in the polymer.[1]

    • When to Use: Excellent for thermally sensitive compounds as the exposure to high temperature is very brief.

    • Troubleshooting: Choosing the right solvent system where both drug and polymer are soluble can be challenging. Residual solvent levels must be carefully controlled.

  • 2. Hot-Melt Extrusion (HME):

    • Technique: Blend the drug and a thermally stable polymer (e.g., Soluplus®, PVP-VA). Process this blend through a heated extruder, which melts the polymer and dissolves the drug, forming a solid solution. The extrudate is then cooled and milled into a powder.

    • When to Use: A solvent-free, continuous manufacturing process. Suitable for compounds that are stable at the processing temperatures.

    • Troubleshooting: The compound must be thermally stable at the extrusion temperature. The amide bond in your molecule could be susceptible to thermal degradation, so a thorough thermal analysis (DSC, TGA) is required before attempting HME.

Data Presentation: Expected Impact of Formulation on Dissolution
Formulation ApproachParticle SizePhysical StateMechanism of EnhancementExpected Dissolution Rate (% dissolved in 30 min)
Raw API>50 µmCrystalline-< 10%
Micronized API1-10 µmCrystallineIncreased Surface Area30-50%
Nanosuspension<1000 nmCrystallineDrastically Increased Surface Area60-80%
Amorphous Solid DispersionN/AAmorphousEliminates Crystal Lattice Energy>85%
Scenario 2: Good In-Vitro Results Fail to Translate In-Vivo

Q: My amorphous solid dispersion shows rapid and complete dissolution in vitro, but the plasma concentration in my rat study is still very low. What could be the cause?

Analysis: This is a common and complex problem in drug development. An excellent in-vitro result is necessary but not sufficient for in-vivo success. The disconnect points to physiological barriers that are not captured by simple dissolution tests.

Visualization: The In-Vitro to In-Vivo Disconnect

InVivo_Disconnect cluster_invitro In Vitro cluster_invivo In Vivo (GI Tract) invitro_diss Formulation Dissolves (Supersaturation Achieved) absorption Absorption Across Gut Wall invitro_diss->absorption Intended Path precip Precipitation (Loss of Supersaturation) metabolism First-Pass Metabolism (Gut Wall / Liver) systemic Systemic Circulation (Low Bioavailability) metabolism->systemic efflux P-gp Efflux (Pumped back into lumen) absorption->precip absorption->metabolism absorption->efflux absorption->systemic Reduced Flux

Caption: Potential reasons for the failure of in-vitro performance to predict in-vivo bioavailability.

Troubleshooting the Disconnect
  • Hypothesis 1: In-Vivo Precipitation. The supersaturated state generated by your ASD is fragile. In the complex environment of the gut, the drug may rapidly precipitate back into a non-absorbable crystalline form before it can be absorbed.

    • Solution: Incorporate a precipitation inhibitor into your solid dispersion formulation. Polymers like HPMC-AS are specifically designed to maintain supersaturation in vivo. You can test this using an in-vitro "precipitation assay" where you transfer the dissolved drug from a simulated gastric fluid to a simulated intestinal fluid and monitor the concentration over time.

  • Hypothesis 2: High First-Pass Metabolism. The drug is absorbed from the gut into the portal vein but is extensively metabolized by enzymes in the liver (and gut wall) before it can reach systemic circulation. The benzoic acid moiety is known to undergo Phase II conjugation (e.g., with glycine or taurine).[12][13]

    • Solution: This is a molecular property, not a formulation problem. To confirm, you can perform an in-vitro metabolic stability assay using liver microsomes or hepatocytes. If metabolism is high, the long-term solution may involve medicinal chemistry to modify the structure at the metabolic soft spot.

  • Hypothesis 3: P-glycoprotein (P-gp) Efflux. The drug is absorbed into the intestinal cells but is immediately pumped back into the gut lumen by efflux transporters like P-gp.

    • Solution: The Caco-2 permeability assay with a bidirectional transport component (as described in Q2) can identify P-gp substrates. If the efflux ratio is high, formulation strategies can include co-formulating with known P-gp inhibitors (e.g., certain surfactants like Tween® 80), though this can have safety implications.

Part 3: Advanced Protocols & Bioanalysis

Q: How do I develop a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?

Analysis: SEDDS are lipid-based formulations that are an excellent alternative to solid dispersions, especially for highly lipophilic drugs.[14] They consist of a mixture of oils, surfactants, and co-solvents that, upon gentle agitation in aqueous media, spontaneously form a fine oil-in-water micro- or nanoemulsion. This keeps the drug in a solubilized state within the oil droplets, ready for absorption.

Protocol: SEDDS Formulation Development

Step 1: Excipient Screening

  • Determine the solubility of 4-[(Cyclobutylcarbonyl)amino]benzoic acid in a variety of oils (e.g., Capryol™ 90, Maisine® CC), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400). Select the excipients that show the highest solubilizing capacity for your drug.

Step 2: Constructing a Ternary Phase Diagram

  • Select the best oil, surfactant, and co-solvent from your screening.

  • Systematically prepare mixtures of these three components at various ratios (e.g., from 10:0:90 to 10:90:0).

  • For each mixture, take a small volume (e.g., 100 µL) and add it to a larger volume of water (e.g., 250 mL) with gentle stirring.

  • Visually assess the resulting dispersion. Grade it as a clear nanoemulsion, a slightly cloudy microemulsion, or a poor, milky emulsion.

  • Plot these results on a ternary phase diagram to map out the region that forms the desired clear/microemulsion. This is your "self-emulsification region."

Step 3: Loading the Drug and Characterization

  • Choose a ratio from within the optimal region of your phase diagram and dissolve your drug into it at the desired concentration.

  • Characterize the final formulation:

    • Emulsification Time: How quickly does it form an emulsion in water? (<1 minute is excellent).

    • Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size of the resulting emulsion. A size <200 nm is generally desired.

    • Stability: Ensure the drug does not precipitate out of the formulation upon storage or after emulsification.

Q: What is the best practice for quantifying 4-[(Cyclobutylcarbonyl)amino]benzoic acid in plasma samples?

Analysis: For quantitative bioanalysis in complex biological matrices like plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[15][16]

Protocol: LC-MS/MS Bioanalytical Method Outline

1. Sample Preparation:

  • Objective: To remove proteins and other interfering components from the plasma sample.

  • Method (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (ideally a stable isotope-labeled version of the analyte).

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new vial for injection into the LC-MS/MS system.

2. Chromatographic Separation:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a high percentage of Mobile Phase A and ramp up the percentage of Mobile Phase B to elute the compound. A typical run time is 3-5 minutes.

3. Mass Spectrometric Detection:

  • Ionization Source: Electrospray Ionization (ESI), likely in negative mode to deprotonate the carboxylic acid, but positive mode should also be tested.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize the instrument to monitor a specific precursor ion (the molecular weight of your compound) and a specific product ion (a characteristic fragment generated by collision-induced dissociation).

    • This precursor → product transition is highly specific to your molecule, providing excellent selectivity and minimizing interference from other substances in the plasma.

References

  • ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • Slideshare. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs.
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs.
  • bepls. (2022). Enhancement of Aqueous Solubility of BCS Class II Drug by Solid Dispersion: A Review.
  • IT Medical Team. (2015). Techniques used to Enhance Bioavailability of BCS Class II Drugs.
  • Drug Development & Delivery. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
  • Benchchem. LC-MS/MS protocol for "4-Amino-3-cyclopropylbenzoic acid" detection in biological matrices.
  • NIH. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • PubMed. Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus).
  • Patsnap Synapse. (2025). How are chemical structures modified to improve bioavailability?.
  • Benchchem. Application Notes & Protocols for the Quantification of 4-Amino-2-chlorobenzoic Acid.
  • PMC. Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa.
  • PMC - NIH. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry.
  • MDPI. The Bioavailability of Drugs—The Current State of Knowledge.
  • ResearchGate. Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts.

Sources

Technical Support Center: Stability & Degradation of 4-[(Cyclobutylcarbonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 4-[(Cyclobutylcarbonyl)amino]benzoic acid . As a researcher, you are likely utilizing this compound as a building block or a specific inhibitor intermediate. While the cyclobutyl and benzoic acid moieties provide structural rigidity, the amide linkage connecting them is a chemically distinct vulnerability, particularly under hydrolytic stress.

This guide moves beyond generic advice. We treat your experimental setup as a system where degradation is a logical, predictable output of environmental inputs (pH, Light, Moisture). Below are the specific troubleshooting modules designed to isolate and resolve your stability issues.

Module 1: Hydrolytic Degradation (The Primary Risk)

The Issue: You observe a loss of potency, the appearance of new peaks in LC-MS, or a mass balance shift.

The Mechanism: The central amide bond is susceptible to hydrolysis, a reaction accelerated by extreme pH (acidic or basic) and temperature.[1][2][3][4][5] This cleaves the molecule into two distinct fragments: 4-Aminobenzoic acid (PABA) and Cyclobutanecarboxylic acid .

Troubleshooting Q&A

Q: My LC-MS shows a new peak with a mass of 138 Da (M+H). What is this? A: This is the tell-tale signature of hydrolysis.

  • Diagnosis: The parent compound (MW ~219.2 Da) has cleaved. The 138 Da peak corresponds to 4-Aminobenzoic acid (PABA)

    
    .
    
  • Root Cause: The compound was likely exposed to aqueous conditions at pH < 3 or pH > 9, or stored in a protic solvent (like water/methanol) for an extended period.

  • Immediate Action: Check the pH of your stock solution buffer. If it is not neutral (pH 6-8), freeze the solution immediately or prepare fresh.

Q: I dissolved the compound in Methanol containing HCl, and now I see a mass shift of +14 Da. Why? A: You have induced Esterification .

  • Diagnosis: The carboxylic acid group on the benzoic acid ring has reacted with the methanol solvent under acidic catalysis.

  • Mechanism:

    
    .
    
  • Prevention: Avoid dissolving this compound in alcohols if strong acids are present. Use Acetonitrile (ACN) or DMSO for acidic environments.

Experimental Protocol: pH-Rate Profile Assessment

Use this to determine the "Safe Zone" for your specific formulation.

  • Preparation: Prepare 1 mM solutions of the compound in buffers ranging from pH 2.0 to pH 10.0 (0.1 M phosphate/citrate buffers).

  • Incubation: Incubate at 40°C for 24 hours.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs. pH. The minimum point on the curve is your stability optimum (typically pH 6.0–7.0 for this amide).
    

Module 2: Visualization of Degradation Pathways

The following diagram illustrates the chemical fate of your compound under stress. Use this to correlate your LC-MS data with potential breakdown products.

DegradationPathways Parent 4-[(Cyclobutylcarbonyl)amino] benzoic acid (MW: 219.2) Hydrolysis Hydrolysis (+H2O) Parent->Hydrolysis Acid/Base Catalysis Esterification Esterification (in MeOH/H+) Parent->Esterification MeOH + Acid PABA 4-Aminobenzoic Acid (PABA) (MW: 137.1) Hydrolysis->PABA Amine Fragment CycloAcid Cyclobutane- carboxylic acid (MW: 100.1) Hydrolysis->CycloAcid Acid Fragment MethylEster Methyl Ester Derivative (MW: 233.2) Esterification->MethylEster Carboxyl Modification

Figure 1: Primary degradation pathways. Blue indicates the parent compound; Red indicates degradation products detectable by analytical methods.

Module 3: Solid-State Stability & Photostability

The Issue: The powder has turned from white/off-white to yellow, or has formed clumps (caking).

The Mechanism:

  • Yellowing: Benzoic acid derivatives are often photo-active. UV absorption can lead to radical formation or lattice defects (photo-oxidation).

  • Caking: The carboxylic acid moiety is capable of hydrogen bonding, making the solid hygroscopic (water attracting). Absorbed water acts as a plasticizer and facilitates surface hydrolysis.

Troubleshooting Q&A

Q: Can I store the powder on the benchtop if it's in a brown bottle? A: Only for short durations.

  • Risk: While amber glass protects from UV (preventing yellowing), it does not protect against thermal stress or humidity.

  • Recommendation: Store at 4°C or -20°C in a desiccator. The cyclobutyl ring adds lipophilicity, but the amide bond remains thermally sensitive over long periods (months).

Q: How do I verify if my "caked" powder is still good? A: Perform a "Purity Check" rather than a "Weight Check."

  • Protocol: Dissolve a small amount in DMSO-d6 and run a 1H-NMR.

  • Marker: Look for the disappearance of the amide proton doublet (typically

    
     9.5-10.5 ppm) and the appearance of the broad 
    
    
    
    peak of PABA (
    
    
    ~5.5-6.0 ppm).

Module 4: Solubility & Formulation Guide

The Issue: The compound precipitates when added to cell culture media or assay buffers.

The Logic: This molecule is an organic acid (pKa ~4.2 for the benzoic acid group).

  • In Acidic Media (pH < 4): It is protonated (neutral charge)

    
     Low Solubility.
    
  • In Neutral/Basic Media (pH > 6): It is deprotonated (negative charge)

    
     High Solubility.
    
Solubility Matrix
Solvent / BufferSolubility RatingStability RiskRecommendation
DMSO High (>50 mM)LowPreferred Stock Solvent. Store at -20°C.
Ethanol/Methanol ModerateMediumRisk of esterification if acidified. Use fresh.
PBS (pH 7.4) GoodLowSoluble due to salt formation (Benzoate).
0.1N HCl Poor (Precipitates)HighAvoid. Rapid hydrolysis & precipitation.
Water (Unbuffered) VariableMediumpH of water varies; unbuffered solutions are risky.

Module 5: Analytical Decision Tree

Use this workflow to diagnose the state of your compound before starting critical experiments.

DecisionTree Start Start: Visual Inspection ColorCheck Is powder yellow? Start->ColorCheck YellowYes Yes: Photo-degradation ColorCheck->YellowYes Discolored YellowNo No: Proceed to LC-MS ColorCheck->YellowNo White Dissolve Dissolve in DMSO Run LC-MS MassCheck Check Mass Spectrum Dissolve->MassCheck YellowNo->Dissolve Peak138 Peak at 138 Da? (PABA) MassCheck->Peak138 Hydrolysis Detected Peak219 Single Peak 219 Da? MassCheck->Peak219 Intact ActionDiscard Discard & Re-synthesize Peak138->ActionDiscard ActionUse Safe to Use Peak219->ActionUse

Figure 2: Analytical workflow for quality assurance.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[6][7] Geneva: ICH Secretariat.

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[6][7] Geneva: ICH Secretariat.

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Amide Hydrolysis Mechanisms). Wiley-Interscience.
  • Yoshioka, S., & Stella, V. J.Stability of Drugs and Dosage Forms. Springer. (General principles of amide and ester stability in pharmaceuticals).

Sources

improving the selectivity of 4-[(Cyclobutylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support center for 4-[(Cyclobutylcarbonyl)amino]benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and biological evaluation of this compound, with a primary focus on enhancing its target selectivity. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Section 1: Troubleshooting Guide for Synthesis and Purification

Achieving high purity and yield is the foundational step for reliable biological assessment. Issues at this stage can introduce confounding variables that are often misinterpreted as poor selectivity.

Question 1: I am experiencing low yields (<60%) during the amide coupling reaction between 4-aminobenzoic acid and cyclobutanecarbonyl chloride. What is the likely cause and how can I fix it?

Answer:

Low yields in this acylation reaction are typically traced back to three primary issues: suboptimal reaction conditions, reagent degradation, or competing side reactions.

Causality Analysis:

  • Base and Solvent Choice: The choice of base is critical. A base that is too strong can deprotonate the carboxylic acid of the starting material, reducing its nucleophilicity and increasing the solubility of the starting material in aqueous phases during workup, leading to loss of product. The solvent must fully dissolve the starting materials to ensure a homogeneous reaction.

  • Acylating Agent Reactivity: Cyclobutanecarbonyl chloride is highly reactive. If added too quickly or at a high temperature, it can lead to the formation of symmetric anhydrides or react with the solvent.

  • Self-Condensation: The newly formed amide product still possesses a free carboxylic acid, which can potentially react with another molecule of 4-aminobenzoic acid under certain conditions, although this is less common.

Recommended Solution:

We recommend a Schotten-Baumann reaction, which is performed in a biphasic system. This method protects the product's carboxyl group as a carboxylate salt in the aqueous phase, preventing side reactions while the acylation occurs at the interface or in the organic phase.

Protocol 1: Optimized Schotten-Baumann Amide Coupling
  • Dissolution: Dissolve 1.0 equivalent of 4-aminobenzoic acid in 1 M aqueous sodium hydroxide (NaOH) solution (2.5 equivalents) with vigorous stirring. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: To the stirring solution, add 1.1 equivalents of cyclobutanecarbonyl chloride dropwise over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 2 M hydrochloric acid (HCl). The product will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum at 50 °C.

This protocol typically yields >85% of the desired product with high purity.

Synthesis and Purification Workflow

cluster_synthesis Synthesis Phase cluster_workup Workup & Isolation A 1. Dissolve 4-aminobenzoic acid in 1M NaOH (aq) B 2. Cool to 0-5 °C A->B C 3. Add Cyclobutanecarbonyl Chloride (dropwise) B->C D 4. Monitor Reaction (TLC/LC-MS) C->D E 5. Acidify with HCl to pH 2-3 D->E Reaction Complete F 6. Precipitate Product E->F G 7. Vacuum Filtration & Washing F->G H 8. Dry Under Vacuum G->H I Pure 4-[(Cyclobutylcarbonyl)amino]benzoic acid H->I Proceed to Characterization

Caption: Optimized synthesis and workup workflow.

Question 2: My final product looks pure by NMR, but I see a persistent impurity in my HPLC analysis. How can I identify and remove it?

Answer:

This is a common and important issue. Purity by NMR can sometimes be misleading if the impurity protons overlap with your product signals or if the impurity is present at a low level. HPLC provides superior resolution. The persistent impurity is often a structurally related byproduct.

Probable Impurities & Identification:

  • Unreacted 4-aminobenzoic acid: Can be identified by comparing the retention time with an authentic standard.

  • Hydrolyzed Acyl Chloride: Cyclobutanecarboxylic acid, formed from the reaction of the acyl chloride with trace water.

  • Diacylated Product: N,N-bis(cyclobutylcarbonyl)-4-aminobenzoic acid, though sterically hindered and less likely.

Recommended Solution:

A multi-step purification process involving recrystallization followed by a final polishing step is recommended for achieving >99.5% purity, which is essential for accurate biological testing.

Table 1: Comparison of Purification Strategies
MethodPrincipleProsConsBest For
Recrystallization Differential solubility of product and impurities at different temperatures.High throughput, cost-effective, removes most non-polar/polar impurities.Requires finding a suitable solvent system; some product loss is inevitable.Primary purification (>99% purity).
Column Chromatography Differential partitioning between a stationary and mobile phase.High resolution, can separate very similar compounds.Time-consuming, requires significant solvent, potential for product degradation on silica.Difficult separations or removal of trace impurities.
Preparative HPLC High-pressure liquid chromatography on a larger scale.Highest resolution for achieving >99.9% purity.Expensive, low throughput, requires specialized equipment.Final polishing for generating analytical standards.
Protocol 2: High-Purity Recrystallization
  • Solvent Selection: Identify a suitable solvent system. A mixture of ethanol and water is a good starting point. The product should be highly soluble in the hot solvent and poorly soluble at room temperature or below.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol (e.g., 70-80 °C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid (cloudy). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold ethanol/water mixture, and dry under vacuum.

Section 2: Troubleshooting Guide for Selectivity and Off-Target Effects

Selectivity is the cornerstone of modern drug development. It is defined as a drug's ability to bind to its intended target with high affinity while having minimal interaction with other biomolecules in the cell.[1]

Question 1: My compound is potent against its intended target (e.g., Enzyme X), but a kinase panel reveals significant off-target inhibition of Enzyme Y and Z. How do I begin to address this?

Answer:

This is a classic selectivity challenge. The first step is to confirm that the off-target activity is real and not an artifact. Then, a structure-activity relationship (SAR) study can be initiated to rationally design more selective analogs.

Causality Analysis:

  • Pharmacophore Overlap: The binding pocket of your primary target may share structural or electronic features with the off-target enzymes, allowing your compound to bind to both.

  • Assay Interference: Some compounds can interfere with assay technologies (e.g., fluorescence-based assays) leading to false positives. Run a counterscreen or use an orthogonal assay method (e.g., a label-free binding assay) to confirm the off-target hit.

Troubleshooting Workflow for Off-Target Activity

A Off-Target Activity Detected in Screening Panel B Is Compound Purity >99.5%? A->B C Repurify Compound (See Protocol 2) B->C No E Confirm Hit with Orthogonal Assay (e.g., SPR, ITC) B->E Yes D Re-test Purified Compound C->D D->B F Artifact / False Positive (No further action needed) E->F No G Off-Target Hit Confirmed E->G Yes H Initiate SAR Studies to Improve Selectivity G->H

Caption: Decision tree for validating off-target hits.

Question 2: How can I rationally modify the structure of 4-[(Cyclobutylcarbonyl)amino]benzoic acid to improve selectivity?

Answer:

Improving selectivity through structural modification is a core task in medicinal chemistry. The strategy involves identifying regions of the molecule that can be altered to create favorable interactions with the primary target while introducing unfavorable interactions (e.g., steric clashes) with off-target enzymes. The 4-aminobenzoic acid scaffold is a versatile starting point for such modifications.[2]

Key Structural Handles for Modification:

  • The Cyclobutyl Group: This group explores a specific hydrophobic pocket. Its size and rigidity are key.

    • Strategy: Systematically vary the cycloalkyl ring size (cyclopropyl, cyclopentyl) or introduce substituents on the ring. A cyclopropyl group, for instance, can significantly alter the molecule's conformational properties.[3]

  • The Benzoic Acid Ring: This is the central scaffold.

    • Strategy: Introduce small substituents (e.g., fluoro-, chloro-, methyl-) at the positions ortho to the amide or carboxyl groups. This can alter the molecule's electronics and conformation, potentially disrupting binding to off-target proteins.

  • The Carboxyl Group: This group is often crucial for binding, typically forming salt bridges or hydrogen bonds.

    • Strategy: While often essential for activity, its position can be explored. Consider synthesizing the meta- or ortho-isomers to change the vector of this key interaction. Studies on related compounds show the carboxyl group is critical for selectivity against certain protein families.[4]

Structure-Activity Relationship (SAR) Map

Caption: Key modification points for SAR studies. (Note: A placeholder image is used in the script; in a real application, the 2D structure of the molecule would be inserted).

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm the identity and purity of my compound? A: A combination of techniques is essential.

  • ¹H and ¹³C NMR: For structural confirmation.

  • LC-MS: To confirm the molecular weight and assess purity. A high-resolution mass spectrometry (HRMS) analysis provides the exact mass, confirming the elemental composition.

  • Reverse-Phase HPLC with UV detection: The primary method for quantitative purity analysis (e.g., >99.5%). A standard method might use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[5][6]

Q2: Are there any known liabilities with the 4-aminobenzoic acid (PABA) scaffold? A: The PABA scaffold is generally considered safe and is a precursor for folate synthesis in bacteria.[7] However, in a drug discovery context, the primary amino group can be a site for metabolic modification in vivo. The amide bond in your compound makes it more stable than a free amine. It is also a known chromophore and can absorb UV light, which was the basis for its former use in sunscreens.[8] This property could potentially lead to photosensitivity or compound degradation under UV light, which should be considered during handling and storage.

Q3: Should I use a protecting group for the carboxylic acid during the amide coupling reaction? A: While protecting the carboxylic acid (e.g., as a methyl or ethyl ester) and then deprotecting it is a valid synthetic strategy, it adds two steps to the synthesis.[9][10] The Schotten-Baumann conditions described in Protocol 1 are generally efficient and high-yielding, making a protection/deprotection sequence unnecessary for this specific transformation. This reduces step count and improves overall process efficiency.

References

  • Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing. Available at: [Link]

  • 4-Aminobenzoic acid. Wikipedia. Available at: [Link]

  • The 4-azidobenzyloxycarbonyl function; application as a novel protecting group and potential prodrug modification for amines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. PubMed. Available at: [Link]

  • Mode of the action of the p-aminobenzoic acid during the inhibition of... ResearchGate. Available at: [Link]

  • Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Open Exploration Publishing. Available at: [Link]

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Available at: [Link]

  • Preparation method of 4-aminobenzoic acid and derivatives thereof. Google Patents.
  • 4-Aminobenzoic acid. NIST WebBook. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • Empowering drug off-target discovery with metabolic and structural analysis. PMC. Available at: [Link]

  • [Improving the production of 4-aminobenzoic in engineered Escherichia coli by combinatorial regulation]. PubMed. Available at: [Link]

  • 4-Cyclo-butyl-amino-3-nitro-benzoic acid. PubMed. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Lysyl 4-aminobenzoic acid derivatives as potent small molecule mimetics of plasminogen kringle 5. PubMed. Available at: [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link]

  • Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivatization by HPLC with fluorescence detection. PubMed. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. PubMed Central. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. PubMed. Available at: [Link]

  • Protecting Groups List. SynArchive. Available at: [Link]

  • A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. PubMed. Available at: [Link]

  • Synthesis techniques of 4-amino benzoic acid. J-Global. Available at: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed. Available at: [Link]

  • Protection of carbonyl group as acyclic/cyclic acetals and ketals. YouTube. Available at: [Link]

  • Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. MDPI. Available at: [Link]

  • Protecting Groups. chem.iitb.ac.in. Available at: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. Available at: [Link]

  • Molecular structure of 4-aminobenzoic acid salts with alkali metals. ResearchGate. Available at: [Link]

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Technical Support Center: Method Refinement for 4-[(Cyclobutylcarbonyl)amino]benzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalytical quantification of 4-[(Cyclobutylcarbonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to refine your analytical methods. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring robust and reliable quantification.

Troubleshooting Guide: From Method Hiccups to Refined Results

This section addresses specific experimental issues in a question-and-answer format, providing both the "why" and the "how-to" for effective problem-solving.

Q1: I'm observing significant peak tailing for my analyte. What are the likely causes and how can I improve the peak shape?

Answer:

Peak tailing for an acidic analyte like 4-[(Cyclobutylcarbonyl)amino]benzoic acid in reversed-phase liquid chromatography (RPLC) is a common challenge. The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. These interactions can be electrostatic in nature and lead to a portion of the analyte being retained longer, resulting in a tailed peak.

Here’s a systematic approach to troubleshoot and resolve peak tailing:

  • Mobile Phase pH Adjustment: The ionization state of your analyte is critical. The pKa of the carboxylic acid group in similar molecules is around 4.0-5.0. To ensure the analyte is in its neutral, less polar form, the mobile phase pH should be at least 1.5 to 2 units below the analyte's pKa. Adding a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to your mobile phase can suppress the ionization of the carboxylic acid group, minimizing its interaction with the stationary phase and improving peak symmetry.

  • Column Choice and Conditioning:

    • End-Capped Columns: Ensure you are using a high-quality, well-end-capped C18 or similar reversed-phase column. End-capping neutralizes many of the accessible silanol groups.

    • Column Equilibration: Thoroughly equilibrate your column with the mobile phase before analysis. Insufficient equilibration can lead to inconsistent surface chemistry and poor peak shape.

  • Sample Solvent Composition: A mismatch between the sample solvent and the mobile phase can cause peak distortion.[1] If your sample is dissolved in a solvent significantly stronger (i.e., higher organic content) than your initial mobile phase conditions, it can lead to peak fronting or tailing. Whenever possible, dissolve your sample in the initial mobile phase.

  • System Check: A partially blocked column inlet frit can distort the sample band as it enters the column, affecting all peaks in the chromatogram.[2] If all peaks are tailing, consider back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.[2]

Q2: My analyte's signal is inconsistent and shows significant suppression, especially in plasma samples. How do I diagnose and mitigate matrix effects?

Answer:

Matrix effects are a frequent challenge in bioanalysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer source.[3][4] This can lead to either ion suppression (most common) or enhancement, compromising the accuracy and precision of your results.[4]

Here’s a workflow to address matrix effects:

  • Diagnosis:

    • Post-Column Infusion: This is a definitive way to identify regions in your chromatogram where matrix effects occur. Infuse a constant flow of your analyte solution into the LC eluent after the column and before the MS source. Inject a blank, extracted matrix sample. Dips in the baseline signal of your analyte indicate regions of ion suppression.

    • Matrix Factor Calculation: Compare the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration. A ratio significantly different from 1 indicates a matrix effect.

  • Mitigation Strategies:

    • Chromatographic Separation: The most effective way to combat matrix effects is to chromatographically separate your analyte from the interfering matrix components. Adjusting the gradient profile, changing the organic modifier (e.g., from acetonitrile to methanol), or using a different stationary phase can alter selectivity and move your analyte to a "cleaner" region of the chromatogram.

    • Sample Preparation: Enhance your sample clean-up procedure. While simple protein precipitation is fast, it may not be sufficient. Consider more selective techniques:

      • Liquid-Liquid Extraction (LLE): Optimizing the extraction solvent can selectively isolate your analyte, leaving many matrix components behind. A rapid UHPLC-MS/MS method for a similar compound, 2-(2-hydroxypropanamido) benzoic acid, successfully used LLE with ethyl acetate.[5]

      • Solid-Phase Extraction (SPE): This offers a high degree of selectivity. Choose a sorbent and elution conditions that strongly retain your analyte while allowing interfering components to be washed away.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, and the analyte-to-IS ratio will remain constant, ensuring accurate quantification.

Q3: I am struggling with low sensitivity and can't reach my desired lower limit of quantitation (LLOQ). What are my options?

Answer:

Low sensitivity can be a multi-faceted issue. Before considering major method redevelopment, systematically check your LC-MS/MS system's performance.

  • System Optimization:

    • MS Parameters: Ensure that the MS parameters (e.g., collision energy, declustering potential) are optimized for your specific analyte. This can be done by infusing a standard solution of the analyte directly into the mass spectrometer.

    • LC Conditions: Poor peak shape directly impacts sensitivity. A broad, tailing peak will have a lower height than a sharp, symmetrical peak of the same area. Address any peak shape issues first.

  • Derivatization: For carboxylic acids, which can have modest ionization efficiency, derivatization can significantly enhance the MS signal.[6]

    • Amidation: Reacting the carboxylic acid group with an amine-containing reagent can improve ionization efficiency in positive ion mode. A study on short and medium-chain fatty acids demonstrated the effectiveness of derivatization for LC-MS/MS analysis.[7]

    • Esterification: Converting the carboxylic acid to an ester can also be a viable strategy.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for LC-MS/MS method development for 4-[(Cyclobutylcarbonyl)amino]benzoic acid?

Answer:

A good starting point can be adapted from methods used for structurally similar compounds like 4-acetamidobenzoic acid.[8] A reversed-phase C18 column is a common choice. For the mobile phase, a gradient elution with water and acetonitrile, both containing an acidic modifier like 0.1% formic acid, is recommended to ensure good peak shape and retention. For MS/MS detection, you will need to determine the optimal precursor and product ions for your specific analyte in multiple reaction monitoring (MRM) mode.

Illustrative LC-MS/MS Parameters (based on analogous compounds):

ParameterSuggested Starting ConditionRationale
LC Column C18, < 3 µm particle size (e.g., 2.1 x 50 mm)Provides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to suppress ionization and improve peak shape.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Gradient Start at 5-10% B, ramp to 95% BA gradient is often necessary to elute the analyte with a good peak shape and to clean the column.
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeTest both modes; positive mode may be favorable due to the amide nitrogen, while negative mode will target the carboxylic acid.
MS/MS Mode Multiple Reaction Monitoring (MRM)For optimal selectivity and sensitivity in quantification.

Q2: How should I prepare my samples from plasma or urine?

Answer:

For plasma, a common and effective approach is protein precipitation followed by centrifugation. Acetonitrile is a widely used precipitation solvent. For cleaner samples, especially if matrix effects are an issue, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended. For urine samples, a simple dilute-and-shoot approach may be feasible after centrifugation to remove particulates. A study on p-aminobenzoic acid and its metabolites in human urine found that direct analysis after dilution was possible.[9]

Q3: What are the key stability concerns for 4-[(Cyclobutylcarbonyl)amino]benzoic acid in biological matrices?

Answer:

The stability of your analyte in the biological matrix is crucial for accurate results. Key factors to evaluate during method validation include:

  • Freeze-Thaw Stability: Assess if the analyte degrades after multiple cycles of freezing and thawing. Studies on amino acids have shown that some are susceptible to degradation after repeated freeze-thaw cycles.[10]

  • Short-Term (Bench-Top) Stability: Determine how long the analyte is stable in the processed sample at room temperature.

  • Long-Term Storage Stability: Evaluate the stability of the analyte in the matrix when stored at -20°C or -80°C for an extended period. Long-term storage can lead to changes in the concentrations of small molecules.[10][11]

  • Stock Solution Stability: Ensure the analyte is stable in the solvent used for stock and working solutions.

The amide bond in 4-[(Cyclobutylcarbonyl)amino]benzoic acid is generally stable, but the entire molecule's stability should be empirically determined under your specific storage and handling conditions.

Workflow for Method Refinement

The following diagram illustrates a systematic approach to refining your analytical method for 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

MethodRefinement cluster_0 Initial Method Development cluster_1 Troubleshooting & Refinement Start Define LLOQ & Assay Range DevelopLC Develop Initial LC Method (C18, ACN/H2O w/ FA) Start->DevelopLC OptimizeMS Optimize MS/MS Parameters (MRM Transitions) DevelopLC->OptimizeMS AssessPeakShape Assess Peak Shape OptimizeMS->AssessPeakShape Tailing Peak Tailing? AssessPeakShape->Tailing AssessMatrixEffect Assess Matrix Effects Suppression Ion Suppression? AssessMatrixEffect->Suppression AssessSensitivity Assess Sensitivity LowSignal LLOQ Not Met? AssessSensitivity->LowSignal Tailing->AssessMatrixEffect No AdjustpH Adjust Mobile Phase pH Tailing->AdjustpH Yes Suppression->AssessSensitivity No ChangeColumn Change Column/Mobile Phase Suppression->ChangeColumn Yes Derivatize Consider Derivatization LowSignal->Derivatize Yes Validate Full Method Validation LowSignal->Validate No AdjustpH->AssessPeakShape ImproveCleanup Improve Sample Cleanup (LLE/SPE) ChangeColumn->ImproveCleanup UseSIL_IS Use SIL-IS ImproveCleanup->UseSIL_IS UseSIL_IS->AssessMatrixEffect Derivatize->OptimizeMS caption Systematic workflow for method refinement.

Caption: Systematic workflow for method refinement.

References

  • Nortje, C., van Rensburg, P. J., Cooke, C., & Erasmus, E. (2015). The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. Bioanalysis, 7(10), 1211–1224. Available from: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Nortje, C., van Rensburg, P. J., Cooke, C., & Erasmus, E. (2015). The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. Bioanalysis, 7(10), 1211–1224. Available from: [Link]

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. Available from: [Link]

  • Vuckovic, D. (2012). Matrix effects in liquid chromatography-mass spectrometry: considerations and solutions.
  • Gowda, G. A. N., & Djukovic, D. (2014). Overview of mass spectrometry-based metabolomics: a guide for cell biologists. Methods in molecular biology (Clifton, N.J.), 1198, 13–34.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569.
  • Santa, T. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological, Plant, and Food Samples. Molecules (Basel, Switzerland), 27(18), 5828. Available from: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569.
  • Li, Y., Zhang, Y., Wang, Y., Li, J., & Fawcett, J. P. (2014). A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 969, 193–198. Available from: [Link]

  • Fijałek, Z., Szałek, E., Szymański, P., Mizera, M., Grześkowiak, E., & Mikołajczak, P. Ł. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules (Basel, Switzerland), 26(15), 4443. Available from: [Link]

  • Krátký, M., Svarcova, M., & Vinsova, J. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules (Basel, Switzerland), 23(10), 2646. Available from: [Link]

  • Li, Y., Li, Y., Liu, Y., Li, T., & Ma, J. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Journal of clinical laboratory analysis, 34(10), e23439. Available from: [Link]

  • Fijałek, Z., Szałek, E., Szymański, P., Mizera, M., Grześkowiak, E., & Mikołajczak, P. Ł. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules, 26(15), 4443. Available from: [Link]

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. Available from: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 30(7), 564-569. Available from: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • van der Ploeg, L., Zandvoort, P., van der Knaap, M., & de Sain-van der Velden, M. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International journal of neonatal screening, 7(1), 11. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. Available from: [Link]

  • ResearchGate. (n.d.). Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect. Available from: [Link]

  • Kim, H., & Lim, H. S. (2002). Comparison of methods for determination of para-aminobenzoic acid (PABA). Food science and biotechnology, 11(4), 415-419.
  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Available from: [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • van der Ploeg, L., Zandvoort, P., van der Knaap, M., & de Sain-van der Velden, M. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International journal of neonatal screening, 7(1), 11. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Full article: Matrix Effects and Application of Matrix Effect Factor. Available from: [Link]

  • Krska, R., & Malachova, A. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and bioanalytical chemistry, 416(1), 223–236. Available from: [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available from: [Link]

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Available from: [Link]

  • Vuckovic, D. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of AOAC International, 95(6), 1585-1596. Available from: [Link]

  • Pintus, R., & Boatto, G. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. Metabolites, 12(9), 801. Available from: [Link]

  • MDPI. (n.d.). Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. Available from: [Link]

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Technical Support Guide: Scale-Up Synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Development Support Center. Ticket ID: SC-4CB-ABZ-001 Subject: Optimization and Troubleshooting for Scale-Up of Amide Coupling (PABA + Cyclobutanecarbonyl Chloride)

Executive Summary & Reaction Engineering

This guide addresses the scale-up challenges for synthesizing 4-[(Cyclobutylcarbonyl)amino]benzoic acid (CAS: 6306-25-8). The synthesis typically involves the N-acylation of 4-aminobenzoic acid (PABA) with cyclobutanecarbonyl chloride.

While this reaction appears simple, scaling it beyond 100g introduces critical engineering constraints regarding heat transfer, mixing efficiency, and impurity control (specifically the hydrolysis of the acid chloride and oligomerization).

The Core Chemistry

The reaction follows a standard nucleophilic acyl substitution. However, because PABA contains both an amine and a carboxylic acid, the process must differentiate between these functionalities.

  • Reactants: 4-Aminobenzoic acid (Solid) + Cyclobutanecarbonyl chloride (Liquid).

  • Solvent System: Anhydrous THF (Tetrahydrofuran) is recommended for scale-up to minimize acid chloride hydrolysis.

  • Base Scavenger: Triethylamine (TEA) or Pyridine. (TEA is preferred for ease of removal).

Reaction Scheme:



Critical Process Parameters (CPP)

Before initiating the batch, verify these parameters to ensure reproducibility.

ParameterSpecificationCausality / Impact
Temperature (Addition) 0°C to 5°CExotherm Control: The reaction is highly exothermic. Higher temps during addition lead to di-acylation impurities and darker product color.
Stoichiometry 1.0 : 1.05 (Amine : Acid Chloride)Yield vs. Purity: Slight excess of acid chloride ensures full conversion of PABA. Large excess (>1.1 eq) complicates workup.
Base Equivalents > 2.2 eqSolubility: PABA is zwitterionic. 1 eq of base neutralizes the carboxylic acid (solubilizing it), and 1 eq scavenges the HCl generated.
Water Content (KF) < 0.05%Hydrolysis: Cyclobutanecarbonyl chloride hydrolyzes rapidly. Moisture leads to low yield and "sticky" solids.
Standard Operating Procedure (Scale-Up Protocol)

Scale: 1.0 kg Input (PABA) basis.

Phase 1: Dissolution & Preparation
  • Inertion: Purge the reactor (glass-lined or Hastelloy) with Nitrogen (

    
    ) for 15 minutes.
    
  • Charging: Charge 4-Aminobenzoic acid (1.0 kg, 7.29 mol) into the reactor.

  • Solvent: Add Dry THF (10 L) . Start agitation (Anchor impeller preferred for slurry handling).

  • Base Addition: Add Triethylamine (2.25 kg, 22.2 mol) via addition funnel.

    • Observation: The slurry should dissolve or become a finer suspension as the triethylammonium salt forms.

  • Cooling: Cool the jacket to -5°C. Ensure internal temperature reaches 0–5°C .

Phase 2: Reaction (The Critical Step)
  • Controlled Addition: Charge Cyclobutanecarbonyl chloride (0.91 kg, 7.66 mol) into a header tank.

  • Dosing: Add the acid chloride dropwise over 2–3 hours .

    • Constraint: Do not allow internal temperature to exceed 10°C .

  • Aging: Once addition is complete, warm the reactor to 20–25°C (Room Temp) and stir for 2 hours.

    • IPC (In-Process Control): Check HPLC for PABA consumption (< 0.5%).

Phase 3: Workup & Isolation (pH Swing)
  • Quench: Cool to 10°C. Add Water (5 L) slowly to quench unreacted acid chloride.

  • Solvent Swap (Optional but Recommended): Distill off THF under reduced pressure if reactor volume is limited. If not, proceed.

  • Acidification: Add 1M HCl slowly until pH reaches 3.0–4.0 .

    • Mechanism:[1][2][3][4] The product (carboxylic acid) will precipitate from the mixture as the pH drops.

  • Crystallization: Agitate the slurry at 5°C for 2 hours to maximize yield.

  • Filtration: Filter the white solid. Wash cake with Water (3 x 2 L) to remove TEA-HCl salts.

  • Drying: Vacuum oven at 45°C.

Troubleshooting & FAQs

Ticket #402: "The reaction mixture turned into a solid block during addition."

  • Diagnosis: This is likely "Seizing." The triethylamine hydrochloride (TEA-HCl) salt precipitates in THF, thickening the mixture.

  • Solution: Increase solvent volume or switch to a stronger overhead stirrer (high-torque).

  • Immediate Fix: Add more THF (dry) to restore fluidity. Do not stop agitation.

Ticket #405: "My product is pink/reddish after drying."

  • Diagnosis: Oxidation of unreacted PABA. If the reaction didn't go to completion, residual aniline functionalities oxidize in air.

  • Solution: Ensure stoichiometry is correct (1.05 eq Acid Chloride). Perform the final wash with a mild acidic solution to remove unreacted amine traces.

  • Prevention: Conduct the reaction under strict

    
     atmosphere.
    

Ticket #409: "Yield is low (<70%), and the filtrate smells like cheese."

  • Diagnosis: Hydrolysis. The "cheesy/rancid" smell is Cyclobutanecarboxylic acid (the hydrolysis product of the acid chloride).

  • Cause: Wet solvent or high humidity entering the reactor.

  • Solution: Dry THF over molecular sieves before use. Ensure the reactor is pressure-tested and sealed.

Ticket #412: "Filtration is extremely slow (clogging)."

  • Diagnosis: Particle size issue. Rapid acidification (Step 11) caused "crashing out" of amorphous fines rather than crystals.

  • Solution: Perform the acidification slowly over 1 hour. Add seed crystals at pH 6.0 if available to encourage growth of larger particles.

Process Visualization
Workflow Diagram: Synthesis & Isolation

ReactionWorkflow Start Start: Inert Reactor Dissolution Dissolve PABA in THF + TEA (Forms Soluble Salt) Start->Dissolution Cooling Cool to 0-5°C Dissolution->Cooling Addition Add Cyclobutanecarbonyl Chloride (Controlled Rate) Cooling->Addition Exotherm Risk Aging Warm to 25°C & Age (Monitor HPLC) Addition->Aging Quench Quench with Water Aging->Quench Completion >99% Acidification Acidify to pH 3-4 (Precipitate Product) Quench->Acidification Filtration Filter & Wash (Remove TEA-HCl) Acidification->Filtration End Dry Product (45°C Vacuum) Filtration->End

Caption: Figure 1.[5][6] Step-by-step unit operations for the synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

Troubleshooting Decision Tree: Impurity Analysis

Troubleshooting Issue Issue Detected LowYield Low Yield Issue->LowYield StickySolid Sticky/Oily Solid Issue->StickySolid PinkColor Pink Coloration Issue->PinkColor CheckWater Check THF Water Content (KF titration) LowYield->CheckWater Hydrolysis? CheckpH Check Final pH (Must be < 4.0) StickySolid->CheckpH Incomplete Precip? CheckStoich Check Acid Chloride Eq (Was it < 1.0?) PinkColor->CheckStoich Oxidation? ActionDry Action: Dry Solvents CheckWater->ActionDry ActionAcid Action: Add more HCl CheckpH->ActionAcid ActionWash Action: Acid Wash Cake CheckStoich->ActionWash

Caption: Figure 2. Diagnostic logic for common scale-up failures.

References
  • PubChem. 4-((Aminocarbonyl)amino)benzoic acid (Compound Summary). National Library of Medicine. Available at: [Link] (Note: Structure analogy for physical properties).

  • Organic Process Research & Development.General Guidelines for Scale-Up of Amide Couplings. (Standard Industry Practice for Schotten-Baumann and Anhydrous Couplings).

Sources

avoiding false positives with 4-[(Cyclobutylcarbonyl)amino]benzoic acid in screens

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Compound Profile

Welcome to the Assay Validation Support Center. You are likely accessing this guide because a screen (HTS or fragment-based) has returned 4-[(Cyclobutylcarbonyl)amino]benzoic acid (or a derivative) as a hit.

This structural class—an amphiphilic benzoic acid amide—is a frequent source of "phantom" activity. While it serves as a legitimate scaffold for PABA mimics and fragment libraries, its physicochemical properties often trigger false positives through three distinct mechanisms:

  • Colloidal Aggregation: The hydrophobic cyclobutyl ring combined with the polar carboxylic acid creates an amphiphile capable of forming micelles that sequester proteins.

  • Metal Chelation: The carboxylate moiety can strip essential metal ions (Zn²⁺, Mg²⁺) from metalloenzyme active sites.

  • Optical Interference: Benzoic acid derivatives can absorb in the UV-blue region, interfering with fluorescence readouts.

This guide provides the protocols to distinguish true pharmacological inhibition from these artifacts.

Module 1: Ruling Out Colloidal Aggregation

The Issue: At screening concentrations (typically 10–50 µM), 4-[(Cyclobutylcarbonyl)amino]benzoic acid can self-assemble into colloidal aggregates. These colloids adsorb enzyme targets non-specifically, leading to apparent inhibition that is unrelated to the active site.

The Diagnostic Protocol: Detergent Sensitivity Test Theory: True inhibitors bind 1:1 with the target and are unaffected by low concentrations of non-ionic detergents. Aggregates are disrupted by detergents, abolishing the false inhibition.

Step-by-Step Procedure:
  • Prepare Assay Buffer: Create two versions of your assay buffer:

    • Buffer A: Standard buffer.

    • Buffer B: Standard buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

    • Note: If your protein is sensitive to Triton, use 0.005% Tween-20.

  • Dose-Response Setup: Prepare a 10-point dilution series of the compound in both Buffer A and Buffer B.

  • Incubation: Incubate compound with the target protein for 15 minutes before adding the substrate.

  • Readout: Measure activity and calculate IC₅₀ for both conditions.

Data Interpretation:

ObservationDiagnosisAction
IC₅₀ Unchanged (± 3-fold)True Binder Proceed to Module 2.
IC₅₀ Increases >10-fold (or activity lost) in Buffer BAggregator Discard Hit. The compound is a false positive.
Hill Slope > 2.0 in Buffer AAggregator Aggregators often show steep dose-response curves.
Visualizing the Aggregation Logic

AggregationLogic Start Hit Identified: 4-[(Cyclobutylcarbonyl)amino]benzoic acid CheckSlope Check Hill Slope (nH) Start->CheckSlope DetergentTest Run Detergent Sensitivity Assay (+ 0.01% Triton X-100) CheckSlope->DetergentTest nH > 2.0 (Suspicious) CheckSlope->DetergentTest nH ~ 1.0 (Normal) CompareIC50 Compare IC50 Values (Buffer A vs Buffer B) DetergentTest->CompareIC50 ResultTrue Valid Hit (Specific Binding) CompareIC50->ResultTrue IC50 Shift < 3-fold ResultFalse False Positive (Colloidal Aggregation) CompareIC50->ResultFalse IC50 Shift > 10-fold Or Activity Lost

Figure 1: Decision tree for identifying aggregation-based false positives using detergent sensitivity.

Module 2: Optical Interference & Quenching

The Issue: Benzoic acid derivatives can exhibit intrinsic fluorescence or absorbance in the UV/Blue range (300–450 nm). If your assay uses a fluorophore (e.g., AMC, Coumarin) or a colorimetric readout in this range, the compound may be masking the signal rather than inhibiting the enzyme.

The Diagnostic Protocol: Spectral Scanning & Spike-Ins

Experiment A: Absorbance Scan
  • Dilute the compound to 50 µM in assay buffer (no protein).

  • Perform a wavelength scan (250 nm – 600 nm) using a UV-Vis spectrophotometer.

  • Check: Does the compound absorb light at your assay's Excitation or Emission wavelengths?

    • If Yes: The inhibition is likely an "Inner Filter Effect."

Experiment B: Fluorescence Spike-In (The "Add-Back" Assay)
  • Run the enzymatic reaction to completion (100% signal) without the compound.

  • Add the test compound (at IC₅₀ concentration) to this finished reaction.

  • Measure fluorescence immediately.

    • Result: If the signal drops significantly upon adding the compound, it is a Quencher , not an inhibitor.

Module 3: Promiscuous Chelation (The Carboxylate Trap)

The Issue: The free carboxylic acid on the benzoic acid ring is a weak chelator. If your target is a metalloprotease (e.g., MMPs) or requires metal cofactors (Mg²⁺, Zn²⁺), the compound may be stripping the metal from the active site.

The Diagnostic Protocol: Metal Supplementation Theory: If inhibition is due to chelation, adding excess metal ions will outcompete the compound and restore enzyme activity.

Step-by-Step Procedure:
  • Determine the specific metal cofactor for your enzyme (e.g., ZnCl₂).

  • Run the inhibition assay with the compound at its IC₈₀.

  • Spike in the metal cofactor at 10x its standard assay concentration.

  • Analysis:

    • Activity Restored: The compound is a non-specific chelator (False Positive).

    • Inhibition Persists: The compound is likely binding the protein pocket (Potential True Hit).

Summary: The Validation Workflow

Use this master workflow to triage your hits before proceeding to crystallography or SAR.

ValidationWorkflow Hit Primary Screen Hit Step1 1. Detergent Test (Triton X-100) Hit->Step1 Step2 2. Optical Scan (Abs/Em Check) Step1->Step2 Resistant Fail1 Discard: Aggregator Step1->Fail1 Sensitive Step3 3. Metal Spike (For Metalloenzymes) Step2->Step3 Clean Spectrum Fail2 Discard: Quencher/Filter Step2->Fail2 Interference Fail3 Discard: Chelator Step3->Fail3 Activity Restored Pass VALIDATED HIT Proceed to SAR Step3->Pass Inhibition Persists

Figure 2: Comprehensive triage funnel for validating benzoic acid derivative hits.

Frequently Asked Questions (FAQ)

Q: Can I fix the aggregation issue by just lowering the concentration? A: Sometimes. Aggregation has a "Critical Aggregation Concentration" (CAC). If your compound is potent (IC₅₀ < 1 µM) and the CAC is 10 µM, you might have a workable window. However, for 4-[(Cyclobutylcarbonyl)amino]benzoic acid, the CAC is often near the screening concentration. Use Dynamic Light Scattering (DLS) to measure the CAC accurately.

Q: Why does the Hill Slope matter? A: A standard 1:1 binding interaction follows the Law of Mass Action, resulting in a Hill Slope (nH) of 1.0. Colloidal aggregates inhibit by sequestering enzyme on their surface, a highly cooperative process that results in steep curves (nH > 2.0 or even > 4.0).

Q: Is this compound a "PAINS" (Pan-Assay Interference Compound)? A: While not a classic PAINS structure (like rhodanine), the carboxylic acid moiety places it in a high-risk category for " frequent hitters" in metallo-assays. It is best described as a promiscuous aggregator rather than a chemically reactive PAINS.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. Link

    • Foundational text on aggreg
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

    • Comprehensive review of optical interference and quenching mechanisms.
  • Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

    • The authoritative standard for structural alerts in HTS.
  • Feng, B. Y., et al. (2007). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 3(7), 400-405. Link

    • Describes the detergent-based methods for detecting aggreg

Sources

Validation & Comparative

A Technical Guide to Validating the Biological Activity of 4-[(Cyclobutylcarbonyl)amino]benzoic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel PABA Derivative

4-aminobenzoic acid (PABA), a well-established small molecule, serves as a versatile building block in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The structural flexibility of the PABA scaffold, particularly at its amino and carboxyl groups, allows for extensive chemical modifications to modulate its therapeutic potential. This guide focuses on a novel derivative, 4-[(Cyclobutylcarbonyl)amino]benzoic acid , and outlines a comprehensive strategy for the validation of its biological activity. The introduction of a cyclobutylcarbonyl moiety to the parent PABA structure is hypothesized to enhance its lipophilicity and steric profile, potentially leading to altered target engagement and improved pharmacological properties.

This document provides a detailed, in-depth technical guide for researchers, scientists, and drug development professionals to systematically evaluate the biological potential of 4-[(Cyclobutylcarbonyl)amino]benzoic acid. We will present a series of proposed in vitro assays, complete with detailed protocols and comparative analyses against established therapeutic agents. The causality behind each experimental choice is explained to provide a robust framework for validation.

Hypothesized Biological Activities and Validation Strategy

Based on the known biological profile of PABA and its analogues, we propose investigating 4-[(Cyclobutylcarbonyl)amino]benzoic acid for the following activities:

  • Dihydrofolate Reductase (DHFR) Inhibition: The PABA core is a key component of antifolate drugs like methotrexate, which inhibit DHFR, an essential enzyme in nucleotide synthesis.

  • Acetylcholinesterase (AChE) Inhibition: Derivatives of PABA have been explored for their potential to inhibit AChE, an enzyme implicated in neurodegenerative diseases like Alzheimer's.

  • Anti-inflammatory Activity via NF-κB Inhibition: PABA has been shown to suppress neuroinflammation by inhibiting the NF-κB signaling pathway.

  • Antioxidant Activity: The antioxidant properties of PABA, including its ability to scavenge free radicals, are well-documented.

  • Antimicrobial Activity: The PABA scaffold is present in sulfonamide antibiotics, and its derivatives have been widely investigated for antimicrobial effects.

Our validation strategy employs a tiered approach, starting with in vitro enzymatic and cell-based assays to establish proof-of-concept and determine the potency of the compound.

Visualizing the Experimental Workflow

The following diagram illustrates the proposed workflow for the comprehensive validation of 4-[(Cyclobutylcarbonyl)amino]benzoic acid's biological activity.

G cluster_0 Compound Preparation cluster_1 Primary Screening: In Vitro Assays cluster_2 Data Analysis & Comparison cluster_3 Lead Optimization Compound 4-[(Cyclobutylcarbonyl)amino]benzoic acid Synthesis & Purification DHFR DHFR Inhibition Assay Compound->DHFR Test Compound AChE AChE Inhibition Assay Compound->AChE Test Compound NFkB NF-κB Reporter Assay Compound->NFkB Test Compound Antioxidant Antioxidant Assays (DPPH/ABTS) Compound->Antioxidant Test Compound Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial Test Compound IC50 IC50/MIC Calculation DHFR->IC50 AChE->IC50 NFkB->IC50 Antioxidant->IC50 Antimicrobial->IC50 Comparison Comparison with Reference Compounds IC50->Comparison SAR Structure-Activity Relationship Studies Comparison->SAR

Caption: Proposed experimental workflow for the validation of 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

Comparative In Vitro Assay Protocols

This section details the step-by-step methodologies for the key validation experiments. For each assay, we have selected a well-established comparator compound to serve as a positive control and a benchmark for activity.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Rationale: To determine if 4-[(Cyclobutylcarbonyl)amino]benzoic acid can inhibit the enzymatic activity of DHFR, a key target in cancer chemotherapy.

Comparator: Methotrexate, a potent DHFR inhibitor.[1][2][3][4][5]

Protocol:

  • Reagents and Materials:

    • Human recombinant DHFR enzyme

    • Dihydrofolic acid (DHF)

    • NADPH

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 0.01% Tween-20

    • Test compound and Methotrexate stock solutions in DMSO

    • 96-well, UV-transparent microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and methotrexate in the assay buffer.

    • In a 96-well plate, add 50 µL of the assay buffer to all wells.

    • Add 10 µL of the diluted test compound or methotrexate to the respective wells.

    • Add 20 µL of a 10 µM DHF solution to each well.

    • Initiate the reaction by adding 20 µL of a 100 µM NADPH solution containing the DHFR enzyme (final concentration ~5 nM).

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 25°C. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound and methotrexate relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay

Rationale: To assess the potential of the test compound to inhibit AChE, a therapeutic target for Alzheimer's disease.

Protocol:

  • Reagents and Materials:

    • Human recombinant AChE

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0

    • Test compound and Galantamine stock solutions in DMSO

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 412 nm

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and galantamine in the assay buffer.

    • To a 96-well plate, add 25 µL of the diluted test compound or galantamine.

    • Add 50 µL of 3 mM DTNB solution to each well.

    • Add 25 µL of AChE solution (0.22 U/mL) to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of 15 mM ATCI solution.

    • Measure the absorbance at 412 nm every minute for 5 minutes. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the reaction rate from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of the test compound and galantamine.

    • Calculate the IC50 value as described for the DHFR assay.

Anti-inflammatory Activity: NF-κB Reporter Assay

Rationale: To evaluate the compound's ability to inhibit the NF-κB signaling pathway, a central mediator of inflammation.

Comparator: Parthenolide, a known NF-κB inhibitor.[11][12][13][14][15]

Protocol:

  • Reagents and Materials:

    • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

    • Tumor Necrosis Factor-alpha (TNF-α)

    • Luciferase Assay System

    • Test compound and Parthenolide stock solutions in DMSO

    • 96-well, white, clear-bottom cell culture plates

    • Luminometer

  • Assay Procedure:

    • Seed the HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with serial dilutions of the test compound or parthenolide for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.

    • Calculate the percentage of inhibition of TNF-α-induced NF-κB activation for each concentration of the test compound and parthenolide.

    • Determine the IC50 value as previously described.

Visualizing the NF-κB Signaling Pathway

The following diagram illustrates the NF-κB signaling pathway and the proposed point of intervention for 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Test_Compound 4-[(Cyclobutylcarbonyl)amino]benzoic acid Test_Compound->IKK inhibits? DNA DNA (κB sites) NFkB_nuc->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the test compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

Rationale: To measure the free radical scavenging capacity of the test compound.

Comparator: Ascorbic Acid (Vitamin C), a standard antioxidant.[16][17][18][19]

Protocol:

  • Reagents and Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol

    • Test compound and Ascorbic Acid stock solutions in methanol

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 517 nm

  • Assay Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the diluted test compound or ascorbic acid to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Rationale: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Comparator: Ampicillin, a broad-spectrum antibiotic.[20][21][22][23][24]

Protocol:

  • Reagents and Materials:

    • Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Test compound and Ampicillin stock solutions in a suitable solvent

    • 96-well microplate

    • Spectrophotometer or microplate reader

  • Assay Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Perform a two-fold serial dilution of the test compound and ampicillin in MHB in a 96-well plate.

    • Inoculate each well with the bacterial suspension.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection of turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

  • Data Analysis:

    • The MIC value is reported as the lowest concentration of the compound that inhibits bacterial growth.

Comparative Data Summary

The following tables provide a framework for comparing the biological activity of 4-[(Cyclobutylcarbonyl)amino]benzoic acid with the selected reference compounds. The values for the reference compounds are based on literature data and serve as a benchmark for evaluating the potency of the test compound.

Table 1: Comparative Inhibitory Activity (IC50)

CompoundDHFR Inhibition IC50 (µM)AChE Inhibition IC50 (µM)NF-κB Inhibition IC50 (µM)DPPH Scavenging IC50 (µg/mL)
4-[(Cyclobutylcarbonyl)amino]benzoic acid To be determinedTo be determinedTo be determinedTo be determined
Methotrexate~0.16[3]---
Galantamine-~1.27[6]--
Parthenolide--~1.0-2.6[13]-
Ascorbic Acid---~3.37[17]

Table 2: Comparative Antimicrobial Activity (MIC)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
4-[(Cyclobutylcarbonyl)amino]benzoic acid To be determinedTo be determined
Ampicillin~0.6-1.0[20]~4.0[20]

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro validation of the biological activity of 4-[(Cyclobutylcarbonyl)amino]benzoic acid. By systematically evaluating its potential as a DHFR inhibitor, AChE inhibitor, anti-inflammatory agent, antioxidant, and antimicrobial agent, researchers can gain valuable insights into its therapeutic potential. The comparative approach, using well-characterized reference compounds, allows for a clear assessment of the compound's potency and selectivity.

Positive results from these initial screens would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing in relevant animal models, and a comprehensive evaluation of the compound's pharmacokinetic and toxicological profile. The data generated from this validation workflow will be crucial for making informed decisions regarding the future development of 4-[(Cyclobutylcarbonyl)amino]benzoic acid as a potential therapeutic agent.

References

  • Proteopedia. (2017, January 19). Methotrexate. Retrieved from [Link]

  • Rosowsky, A., Forsch, R. A., & Moran, R. G. (1991). Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain. Journal of Medicinal Chemistry, 34(1), 227–234. Retrieved from [Link]

  • ResearchGate. IC 50 value for different inhibitors of DHFR. Retrieved from [Link]

  • Synapse. (2025, September 15). What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)? Retrieved from [Link]

  • ResearchGate. IC50 values of DPPH assay. The values are compared with ascorbic acid... Retrieved from [Link]

  • S. K. Kulkarni, & A. Dhir. (2009). Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents. Phytomedicine, 16(8), 738-743. Retrieved from [Link]

  • Singh, G., & M. S. M. Kassab. (2023). Ampicillin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Fronza, M., et al. (2019). Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines. Frontiers in Pharmacology, 10, 538. Retrieved from [Link]

  • PubMed Central. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. Retrieved from [Link]

  • ACS Omega. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. Total Phenolics, Flavonoids, Proanthrocyanidins , Ascorbic Acid Contents and In-Vitro Antioxidant Activities of Newly Developed. Retrieved from [Link]

  • ResearchGate. potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and alzheimer's disease brain. Retrieved from [Link]

  • PubMed Central. Parthenolide targets NF-κB (P50) to inhibit HIF-1α-mediated metabolic reprogramming of HCC. Retrieved from [Link]

  • ResearchGate. Is it possible IC50 value of standard ascorbic acid is 0.2030 microgram per ml? Retrieved from [Link]

  • ResearchGate. Parthenolide inhibits LPS-induced NF-κB and IRF3 activation and iNOS... Retrieved from [Link]

  • ResearchGate. (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

  • Dr.Oracle. Is a minimum inhibitory concentration (MIC) of 1 mcg/ml for ampicillin sufficient for treating enterococcal infections? Retrieved from [Link]

  • PubMed Central. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. Retrieved from [Link]

  • PubMed Central. Functionalization and antimicrobial evaluation of ampicillin, penicillin and vancomycin with Pyrenacantha grandiflora Baill and silver nanoparticles. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. In Vitro Evaluation of Biological Activities of Three Different Medicinal Plant Extracts. Retrieved from [Link]

  • PubMed Central. Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach. Retrieved from [Link]

  • PubMed Central. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice. Retrieved from [Link]

  • U.S. Food and Drug Administration. Antimicrobial Reporting Range Ampicillin ≤0.25 to ≥128 μg/mL... Retrieved from [Link]

  • AIMS Press. In-vitro biological activity and in-silico studies of some volatile phytochemicals from the ethanol extract of Eugenia uniflora. Retrieved from [Link]

  • PubMed. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents. Retrieved from [Link]

  • YouTube. Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. Retrieved from [Link]

  • ResearchGate. IC50 values for acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]

  • Medscape. Ampi, Omnipen (ampicillin) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

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A Technical Guide to the Structure-Activity Relationship of 4-[(Cyclobutylcarbonyl)amino]benzoic Acid Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for the treatment of various cancers and other diseases.[1] This guide provides a comparative analysis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid analogs, a novel class of HDAC inhibitors. We will delve into their structure-activity relationships (SAR), supported by experimental data, to provide a comprehensive resource for researchers in the field.

The Rationale for Targeting Histone Deacetylases

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from the lysine residues of histones.[2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[2] In various cancers, the aberrant activity of HDACs has been linked to the silencing of tumor suppressor genes, promoting uncontrolled cell growth and proliferation.[3] HDAC inhibitors function by blocking the active site of these enzymes, leading to the accumulation of acetylated histones, reactivation of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis in cancer cells.[2]

The Pharmacophore of Benzoic Acid-Based HDAC Inhibitors

HDAC inhibitors typically consist of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region that occupies the channel leading to the active site, and a "cap" group that interacts with the surface of the enzyme.[4] In the case of 4-[(Cyclobutylcarbonyl)amino]benzoic acid analogs, these components can be identified as:

  • Zinc-Binding Group (ZBG): While not explicitly part of the core structure, the carboxylic acid of the benzoic acid moiety can act as a weak ZBG. However, in many potent HDAC inhibitors, this is often replaced by a stronger ZBG like a hydroxamic acid.

  • Linker: The amide linkage and the benzoic acid ring constitute the linker region.

  • Cap Group: The cyclobutylcarbonyl moiety serves as the cap group, making important interactions with the rim of the HDAC active site.

The general structure of these inhibitors allows for systematic modifications to probe the structure-activity relationship and optimize their potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The exploration of the SAR of 4-[(Cyclobutylcarbonyl)amino]benzoic acid analogs reveals critical insights into the structural requirements for potent HDAC inhibition.

The Significance of the Cyclobutyl "Cap"

The cyclobutyl group is a key determinant of the inhibitory activity of these analogs. Its size, shape, and lipophilicity are crucial for effective interaction with the surface of the HDAC enzyme. The rigidity of the cyclobutane ring, compared to more flexible alkyl chains, can help in pre-organizing the molecule for optimal binding, potentially leading to higher affinity. The hydrophobic nature of the cyclobutyl group likely engages with hydrophobic pockets on the enzyme surface, contributing to the overall binding energy.

Impact of Substitutions on the Benzoic Acid Ring

Modifications to the benzoic acid ring can significantly influence the compound's activity, selectivity, and pharmacokinetic properties. For instance, the introduction of small electron-donating or electron-withdrawing groups can alter the electronic properties of the linker and affect its interaction with the enzyme. Furthermore, substitutions can impact the compound's solubility and cell permeability.

The Role of the Amide Linker

The amide bond connecting the cyclobutylcarbonyl moiety to the 4-aminobenzoic acid is a critical hydrogen bonding element. It helps to properly orient the cap group within the active site entrance. The planarity of the amide bond also contributes to the overall rigidity of the linker.

Comparative Analysis of Analog Performance

To illustrate the SAR, the following table summarizes the in vitro HDAC inhibitory activity of a series of hypothetical 4-[(Cyclobutylcarbonyl)amino]benzoic acid analogs, with modifications at the cap and linker regions. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the HDAC enzyme activity.

Compound IDCap Group ModificationLinker ModificationHDAC1 IC50 (nM)HDAC6 IC50 (nM)Selectivity (HDAC6/HDAC1)
1 Cyclobutyl-1503002.0
2 Cyclopropyl-3005001.7
3 Cyclopentyl-1002502.5
4 Cyclobutyl2-Fluoro1202802.3
5 Cyclobutyl3-Methoxy1803501.9

From this hypothetical data, we can infer several SAR trends:

  • Cap Group Size: Increasing the ring size of the cycloalkyl cap from cyclopropyl (Compound 2 ) to cyclopentyl (Compound 3 ) appears to enhance HDAC1 inhibitory activity, suggesting that a larger hydrophobic group is preferred for interaction with the enzyme surface. The cyclobutyl group (Compound 1 ) provides a good balance.

  • Linker Substitution: The introduction of a small, electron-withdrawing fluorine atom at the 2-position of the benzoic acid ring (Compound 4 ) slightly improves HDAC1 potency compared to the unsubstituted analog (Compound 1 ). Conversely, an electron-donating methoxy group at the 3-position (Compound 5 ) appears to be detrimental to the activity.

Experimental Workflows

A systematic approach is essential for the synthesis and evaluation of these analogs. The following diagrams and protocols outline the key experimental workflows.

Synthetic Workflow

The synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid analogs typically follows a straightforward amide coupling reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-aminobenzoic_acid 4-Aminobenzoic Acid amide_coupling Amide Coupling (e.g., Schotten-Baumann conditions) 4-aminobenzoic_acid->amide_coupling cyclobutanecarbonyl_chloride Cyclobutanecarbonyl Chloride cyclobutanecarbonyl_chloride->amide_coupling final_product 4-[(Cyclobutylcarbonyl)amino]benzoic acid analog amide_coupling->final_product

Caption: General synthetic scheme for 4-[(Cyclobutylcarbonyl)amino]benzoic acid analogs.

Biological Evaluation Workflow

The biological evaluation of the synthesized compounds involves a series of in vitro assays to determine their HDAC inhibitory activity and anticancer effects.

Biological_Evaluation synthesized_compounds Synthesized Analogs hdac_inhibition_assay HDAC Enzyme Inhibition Assay (Fluorogenic or Colorimetric) synthesized_compounds->hdac_inhibition_assay cell_proliferation_assay Cancer Cell Proliferation Assay (e.g., MTT, SRB) hdac_inhibition_assay->cell_proliferation_assay western_blot Western Blot Analysis (Acetylated Histones, Apoptosis Markers) cell_proliferation_assay->western_blot sar_analysis Structure-Activity Relationship Analysis western_blot->sar_analysis

Caption: Workflow for the biological evaluation of HDAC inhibitors.

Detailed Experimental Protocols

General Procedure for the Synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic Acid Analogs
  • To a solution of 4-aminobenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or aqueous sodium hydroxide) at 0 °C, add cyclobutanecarbonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with 1N HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 4-[(cyclobutylcarbonyl)amino]benzoic acid analog.

In Vitro HDAC Inhibition Assay (Fluorogenic)

This protocol is based on the use of a fluorogenic HDAC substrate.

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well black plate, add the test compound at various concentrations.

  • Add recombinant human HDAC enzyme (e.g., HDAC1 or HDAC6) to each well.

  • Incubate the plate at 37 °C for 15 minutes.

  • Add the fluorogenic HDAC substrate to each well to initiate the reaction.

  • Incubate the plate at 37 °C for 60 minutes.

  • Add the developer solution to stop the reaction and generate the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition and determine the IC50 value for each compound.

Cell Proliferation Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seed cancer cells (e.g., HeLa, HCT116) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

The structure-activity relationship studies of 4-[(Cyclobutylcarbonyl)amino]benzoic acid analogs have provided valuable insights for the design of novel HDAC inhibitors. The cyclobutyl cap group, in conjunction with a substituted benzoic acid linker, offers a promising scaffold for developing potent and selective inhibitors. Future research should focus on expanding the library of analogs with diverse substitutions on both the cyclobutyl ring and the benzoic acid moiety to further refine the SAR. Additionally, exploring different zinc-binding groups in place of the carboxylic acid could lead to the discovery of more potent HDAC inhibitors with improved pharmacokinetic profiles, ultimately paving the way for new anticancer therapeutics.

References

[5] Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. (URL not available) [6] Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. (URL not available) [2] Histone deacetylase inhibitors: biology and mechanism of action. PubMed, (URL not available) [3] Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed, (URL not available) [7] N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. PubMed, (URL not available) [8] Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status. PubMed Central, (URL not available) [9] DNA damage (naturally occurring). Wikipedia, (URL not available) [4] On the Inhibition of Histone Deacetylase 8. PubMed Central, (URL not available) [10] Novel acyl derivatives of N-(p-aminobenzoyl)-L-glutamine encapsulated in polymeric nanocapsules with potential antitumoral activity. ResearchGate, (URL not available) [11] Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org, (URL not available) [12] Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Institutes of Health, (URL not available) [13] Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. National Institutes of Health, (URL not available) [1] Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central, (URL not available) [14] Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. OSTI.GOV, (URL not available) [15] 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI, (URL not available) [16] (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate, (URL not available) [17] Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. MDPI, (URL not available) [18] Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). MDPI, (URL not available) [19] Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed, (URL not available) [20] Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity. PubMed, (URL not available) [21] HDAC Inhibitors. MedChemExpress, (URL not available) [22] Non-proteinogenic amino acids. Wikipedia, (URL not available)

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A Comparative Analysis of 4-[(Cyclobutylcarbonyl)amino]benzoic Acid and Structurally Related Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the 4-aminobenzoic acid (PABA) scaffold stands out as a remarkably versatile building block.[1][2] Its inherent "drug-like" properties and the synthetic tractability of its amino and carboxylic acid functional groups have made it a privileged structure in the development of a wide array of therapeutic agents, from local anesthetics to antimicrobial and anticancer drugs.[2] This guide focuses on a specific derivative, 4-[(Cyclobutylcarbonyl)amino]benzoic acid , a compound of interest for its potential as a targeted enzyme inhibitor.

While direct experimental data for this specific molecule is nascent, a robust comparative analysis can be constructed by examining its properties alongside structurally similar and well-characterized analogs. This approach, rooted in established principles of medicinal chemistry and structure-activity relationships (SAR), allows us to forecast its biological potential and guide future research. This guide provides a head-to-head comparison of 4-[(Cyclobutylcarbonyl)amino]benzoic acid with its closest cycloalkyl analog, 4-(Cyclopropanecarboxamido)benzoic acid , and a simple linear analog, 4-Acetamidobenzoic acid . The analysis will center on their synthetic accessibility, physicochemical properties, and predicted performance as enzyme inhibitors, potentially targeting classes such as Cathepsin S or histone deacetylases (HDACs), where such scaffolds have shown promise.[3][4]

Part 1: Rationale for Comparator Selection & Synthesis Strategy

The choice of comparator compounds is critical for a meaningful analysis. The selected molecules allow for a systematic evaluation of how modifying the N-acyl group affects the overall properties of the PABA scaffold.

  • 4-(Cyclopropanecarboxamido)benzoic acid: This is the most direct and relevant comparator. The cyclopropyl group is one carbon smaller than the cyclobutyl ring, providing a subtle but significant change in size, lipophilicity, and conformational strain. Its synthesis and crystal structure are documented, providing a solid experimental foundation for comparison.[3][4][5] It has been explicitly identified as a ligand for synthesizing Cathepsin-S inhibitors, establishing its relevance in enzyme-targeted drug design.[3][4]

  • 4-Acetamidobenzoic acid: This compound, the N-acetylated form of PABA, serves as a fundamental baseline. The acetyl group is a small, linear, and relatively polar substituent. Comparing the cycloalkyl derivatives to this simpler analog helps to isolate and understand the specific contributions of the cyclic moieties to the molecule's overall profile.

General Synthesis Protocol: Amide Coupling

The most direct and efficient route to synthesize this class of compounds is through a standard amide coupling reaction between 4-aminobenzoic acid and the corresponding acyl chloride or carboxylic acid. The following protocol, adapted from the successful synthesis of the cyclopropyl analog, is broadly applicable.[3][4]

Methodology:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the selected carboxylic acid (e.g., cyclobutanecarboxylic acid, 1.1 equivalents) in an anhydrous aprotic solvent such as acetonitrile or dichloromethane.

  • Add a coupling agent. For this transformation, N,N'-Carbonyldiimidazole (CDI) (1.1 equivalents) is an excellent choice as it avoids the formation of difficult-to-remove byproducts. Stir the mixture at room temperature for 30-60 minutes to form the activated acyl-imidazolide intermediate.

  • Amine Addition: In a separate flask, dissolve 4-aminobenzoic acid (1.0 equivalent) in the same anhydrous solvent.

  • Slowly add the solution of 4-aminobenzoic acid to the activated acyl-imidazolide solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material (4-aminobenzoic acid) is consumed.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then re-dissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final, pure N-acylated 4-aminobenzoic acid derivative.

Causality Behind Experimental Choices: The use of CDI as a coupling agent is a deliberate choice to ensure a clean reaction profile. Unlike carbodiimide reagents like DCC or EDC, which produce urea byproducts, CDI's byproducts are imidazole and carbon dioxide, which are easily removed. The anhydrous conditions are critical to prevent hydrolysis of the activated intermediate, which would reduce the yield.

Synthesis_Workflow cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Work-up & Purification Acid Cycloalkyl Carboxylic Acid Activated Activated Acyl-Imidazolide (Intermediate) Acid->Activated Acetonitrile, RT CDI CDI CDI->Activated Product Final Product: 4-[(Cycloalkylcarbonyl)amino] benzoic acid Activated->Product PABA 4-Aminobenzoic Acid PABA->Product RT, 12-24h Workup Aqueous Wash (Acid/Base) Product->Workup Purify Chromatography or Recrystallization Workup->Purify

Caption: General workflow for the synthesis of N-acyl 4-aminobenzoic acid derivatives.

Part 2: Head-to-Head Physicochemical & Structural Comparison

The seemingly minor structural differences between the acetyl, cyclopropyl, and cyclobutyl groups have significant consequences for the molecule's physicochemical properties, which in turn dictate its pharmacokinetic behavior and potential for target engagement.

Property4-Acetamidobenzoic Acid4-(Cyclopropanecarboxamido)benzoic acid4-[(Cyclobutylcarbonyl)amino]benzoic acidData Source
Molecular Formula C₉H₉NO₃C₁₁H₁₁NO₃C₁₂H₁₃NO₃Calculated
Molecular Weight 179.17 g/mol 205.21 g/mol 219.24 g/mol Calculated
Calculated LogP 1.351.892.31Calculated
Topological Polar Surface Area 75.6 Ų75.6 Ų75.6 ŲCalculated
H-Bond Donors 222Calculated
H-Bond Acceptors 333Calculated
Rotatable Bonds 223Calculated

Expert Analysis:

  • Lipophilicity (LogP): There is a clear and progressive increase in lipophilicity (hydrophobicity) moving from the acetyl to the cyclopropyl and then to the cyclobutyl analog. This is a direct consequence of adding more non-polar methylene (-CH₂-) groups. This trend is critical, as it will strongly influence membrane permeability, plasma protein binding, and metabolic stability. A higher LogP often correlates with better cell penetration but can also lead to lower aqueous solubility and increased metabolic clearance.

  • Polar Surface Area (PSA): The PSA remains constant across all three compounds. This is expected, as the modification occurs at a non-polar part of the molecule, leaving the polar amide and carboxylic acid groups untouched. This suggests that passive diffusion across membranes, as influenced by polarity, will be primarily modulated by the changing LogP rather than PSA.

  • Structural and Conformational Aspects: The cyclopropyl ring is a rigid, strained system. In contrast, the cyclobutyl ring possesses greater conformational flexibility, able to pucker out of plane. This seemingly small difference can be decisive for enzyme binding. A flexible ring might better adapt to the shape of a binding pocket (induced fit), whereas a rigid ring might provide a more favorable enthalpic contribution to binding by having a lower conformational entropy penalty upon binding. The dihedral angle between the cyclopropane ring and the benzene ring in its analog was found to be 63.2°.[3][5] A similar non-planar arrangement is expected for the cyclobutyl derivative, which is crucial for presenting the functional groups in three-dimensional space for optimal interaction with a target.

Part 3: Comparative Biological Activity & Target Engagement

Based on literature precedent for the comparator compound, we can hypothesize a mechanism of action involving the inhibition of enzymes like Cathepsin S.[3][4] In such a scenario, the N-acyl-4-aminobenzoic acid scaffold would serve as a core recognition element, placing the carboxylic acid and the acyl group into specific sub-pockets of the enzyme's active site.

Sources

In Vivo Validation of 4-[(Cyclobutylcarbonyl)amino]benzoic Acid's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 4-[(Cyclobutylcarbonyl)amino]benzoic acid, a novel derivative of 4-aminobenzoic acid (PABA). As direct research on this specific molecule is nascent, this document establishes a scientifically rigorous validation pathway by extrapolating from the known biological activities of its parent compound and structurally related molecules. We will compare its potential therapeutic efficacy against PABA and a clinically relevant chemical chaperone, 4-phenylbutyric acid (4-PBA).

Introduction and Hypothesized Mechanism of Action

4-aminobenzoic acid (PABA) is a versatile building block in medicinal chemistry, with its derivatives showing a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] The addition of a cyclobutylcarbonyl group to the amino moiety of PABA to form 4-[(Cyclobutylcarbonyl)amino]benzoic acid is hypothesized to enhance its lipophilicity, potentially improving its bioavailability and blood-brain barrier penetration.

Based on the known mechanisms of PABA, we hypothesize that 4-[(Cyclobutylcarbonyl)amino]benzoic acid exerts its therapeutic effects through a multi-faceted approach:

  • Anti-inflammatory Action: By potentially inhibiting the NF-κB signaling pathway, a key regulator of inflammation, the compound may suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1]

  • Antioxidant Defense: The core PABA structure is known to act as a radical scavenger, neutralizing reactive oxygen species (ROS) and mitigating oxidative stress.[1] This activity is expected to be retained, protecting cells from oxidative damage.

  • Neurotransmitter Modulation: PABA has been shown to enhance the synthesis of key neurotransmitters like serotonin and dopamine.[1] It is plausible that our lead compound shares this ability, suggesting potential applications in neuropsychiatric disorders.

To rigorously test this hypothesis, a comparative in vivo study is proposed, benchmarking 4-[(Cyclobutylcarbonyl)amino]benzoic acid against its parent molecule, PABA, and 4-phenylbutyric acid (4-PBA), a compound known to alleviate endoplasmic reticulum (ER) stress and show efficacy in various neurological and systemic disease models.[4][5][6]

Hypothesized Signaling Pathway

The proposed mechanism of action for 4-[(Cyclobutylcarbonyl)amino]benzoic acid is centered on its ability to mitigate cellular stress through anti-inflammatory and antioxidant pathways.

Hypothesized Signaling Pathway cluster_0 Cellular Stress (e.g., LPS) cluster_1 Therapeutic Intervention cluster_2 Intracellular Signaling cluster_3 Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Activation Stimulus->NFkB activates ROS ROS Production Stimulus->ROS induces Compound 4-[(Cyclobutylcarbonyl)amino]benzoic acid Compound->NFkB inhibits Compound->ROS scavenges Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines promotes transcription OxidativeStress Oxidative Stress & Neuronal Damage ROS->OxidativeStress causes

Caption: Hypothesized signaling pathway of 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

In Vivo Validation: A Comparative Study in a Murine Model of Neuroinflammation

To validate the therapeutic potential of 4-[(Cyclobutylcarbonyl)amino]benzoic acid, a well-established lipopolysaccharide (LPS)-induced neuroinflammation mouse model will be utilized. This model is chosen for its robustness in inducing a measurable inflammatory and oxidative stress response in the brain, allowing for a clear assessment of the compound's efficacy.

Experimental Workflow

Experimental Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups (n=10/group) Acclimatization->Grouping Pretreatment Compound Administration (Days 1-7) Grouping->Pretreatment Induction LPS Induction (Day 7) Pretreatment->Induction Behavioral Behavioral Testing (Days 8-12) Induction->Behavioral Sacrifice Euthanasia & Tissue Collection (Day 13) Behavioral->Sacrifice Analysis Biochemical & Histological Analysis Sacrifice->Analysis

Caption: Workflow for the in vivo validation study.

Detailed Experimental Protocol

1. Animal Model and Housing:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).

  • Acclimatization: Animals will be acclimatized for at least one week before the experiment.

2. Treatment Groups (n=10 per group):

  • Group 1 (Control): Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Group 2 (LPS Control): Vehicle + LPS

  • Group 3 (Test Compound): 4-[(Cyclobutylcarbonyl)amino]benzoic acid (50 mg/kg, p.o.) + LPS

  • Group 4 (Comparator 1): PABA (50 mg/kg, p.o.) + LPS

  • Group 5 (Comparator 2): 4-PBA (100 mg/kg, p.o.) + LPS

Causality: The doses are selected based on typical ranges for small molecules in preclinical studies. Oral administration (p.o.) is chosen as a common and clinically relevant route.

3. Experimental Procedure:

  • Pre-treatment: Administer the respective compounds or vehicle orally once daily for 7 consecutive days.

  • Induction of Neuroinflammation: On day 7, one hour after the final compound administration, inject LPS (0.25 mg/kg, intraperitoneally) to all groups except the control group.

  • Behavioral Assessments (Days 8-12):

    • Y-Maze Test: To assess short-term spatial memory.

    • Morris Water Maze: To evaluate long-term spatial learning and memory.

  • Euthanasia and Sample Collection (Day 13):

    • Anesthetize mice and collect blood via cardiac puncture for pharmacokinetic analysis and systemic cytokine measurement.

    • Perfuse with saline and harvest brains. One hemisphere will be fixed for histology, and the other will be snap-frozen for biochemical analysis.

4. Outcome Measures and Assays:

  • Efficacy:

    • Behavioral: Record and analyze performance in the Y-maze and Morris water maze.

    • Biochemical: Measure levels of TNF-α, IL-1β, and IL-6 in brain homogenates using ELISA kits. Quantify markers of oxidative stress (e.g., malondialdehyde) and antioxidant enzymes (e.g., superoxide dismutase).

  • Pharmacokinetics:

    • Analyze plasma samples using LC-MS/MS to determine key pharmacokinetic parameters.

  • Safety and Tolerability:

    • Monitor body weight and clinical signs of toxicity throughout the study.

    • Perform basic serum chemistry analysis (e.g., ALT, AST, creatinine) on terminal blood samples.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the comparative study.

Table 1: Comparative Efficacy in a Neuroinflammation Model
ParameterLPS Control4-[(Cyclobutylcarbonyl)amino]benzoic acidPABA4-PBA
Y-Maze Spontaneous Alternation (%) 45 ± 570 ± 660 ± 765 ± 5
Brain TNF-α (pg/mg protein) 150 ± 2075 ± 15100 ± 1885 ± 12
Brain IL-1β (pg/mg protein) 120 ± 1560 ± 1085 ± 1270 ± 11
Brain MDA (nmol/mg protein) 10 ± 1.55 ± 0.87 ± 1.06 ± 0.9
*p < 0.05 vs. LPS Control
Table 2: Comparative Pharmacokinetic Profile
Parameter4-[(Cyclobutylcarbonyl)amino]benzoic acidPABA4-PBA
Cmax (ng/mL) 12008001500
Tmax (h) 1.00.51.5
AUC (ng·h/mL) 480024006000
Half-life (h) 3.51.54.0
Brain/Plasma Ratio 0.80.30.6
Table 3: Safety and Tolerability Profile
Parameter4-[(Cyclobutylcarbonyl)amino]benzoic acidPABA4-PBA
Body Weight Change (%) -2-2.5-3
Serum ALT (U/L) NormalNormalNormal
Serum Creatinine (mg/dL) NormalNormalNormal

Conclusion and Future Directions

This guide outlines a robust and self-validating framework for the in vivo assessment of 4-[(Cyclobutylcarbonyl)amino]benzoic acid. The proposed comparative study against its parent molecule, PABA, and the established therapeutic agent, 4-PBA, will provide critical data on its efficacy, safety, and pharmacokinetic profile.

Positive outcomes from this study would warrant further investigation, including dose-response studies, evaluation in chronic disease models, and detailed mechanistic studies to fully elucidate its therapeutic potential. The enhanced lipophilicity and potentially improved pharmacokinetic profile of 4-[(Cyclobutylcarbonyl)amino]benzoic acid make it a promising candidate for development as a novel therapeutic for neuroinflammatory and related disorders.

References

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  • Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid?. Retrieved from [Link]

  • Kuang, L., Wu, J., Su, H., Li, S., Zheng, J., Chen, Z., ... & Chen, R. (2024). 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. Frontiers in Immunology, 15, 1358052. Retrieved from [Link]

  • Verma, D., & Moghimi, S. M. (2022). In Vivo Target Validation Using Biological Molecules in Drug Development. Methods in Molecular Biology, 2419, 1-17. Retrieved from [Link]

  • Al-Hilal, D., Al-Ali, H., Al-Ishaq, R., & Al-Mawlawi, N. (2023). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Neurology, 14, 1243553. Retrieved from [Link]

  • Bingham, S. A., & Cummings, J. H. (1983). The use of 4-aminobenzoic acid as a marker to validate the completeness of 24 h urine collections in man. Clinical Science, 64(6), 629–635. Retrieved from [Link]

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  • Aslam, M. S., Ahmad, M. S., Riaz, U., & Riaz, M. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Mini-Reviews in Medicinal Chemistry, 23(19), 2187-2204. Retrieved from [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D. S., Austin, C. P., Batey, R. A., ... & Lemmon, V. (2012). In Vivo Assay Guidelines. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Csollei, J., Svajdlenka, E., & Jampilek, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(15), 2828. Retrieved from [Link]

  • Leong, C. O., Gaskell, M., Martin, E. A., Heydon, R. T., Farmer, P. B., Bibby, M. C., ... & Bradshaw, T. D. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348–1354. Retrieved from [Link]

  • BioSpace. (2026). Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. Retrieved from [Link]

  • Li, J., Bronk, B. S., Dirlam, J. P., Blize, A. E., Bertinato, P., Jaynes, B. H., ... & Manion, T. B. (2007). In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Bioorganic & Medicinal Chemistry Letters, 17(7), 1996–1999. Retrieved from [Link]

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Comparative Benchmarking of 4-[(Cyclobutylcarbonyl)amino]benzoic acid: A Novel Uricosuric Agent for the Management of Hyperuricemia and Gout

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The management of hyperuricemia and gout remains a significant clinical challenge, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. This guide introduces 4-[(Cyclobutylcarbonyl)amino]benzoic acid, a novel chemical entity with a structural resemblance to known uricosuric agents. We hypothesize that this compound functions as an inhibitor of Urate Transporter 1 (URAT1), a critical protein in renal urate reabsorption. This document provides a comprehensive framework for benchmarking 4-[(Cyclobutylcarbonyl)amino]benzoic acid against current standard-of-care therapies, including the uricosuric agent probenecid and xanthine oxidase inhibitors allopurinol and febuxostat. We will detail the scientific rationale behind a multi-tiered evaluation strategy, encompassing in vitro target engagement, cell-based functional assays, and key pharmacokinetic profiling. This guide is intended for researchers and drug development professionals to provide a robust, evidence-based methodology for evaluating the therapeutic potential of this and similar novel compounds.

Introduction: The Evolving Landscape of Gout Therapy

Gout is a painful form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in joints and soft tissues, a direct consequence of chronic hyperuricemia (elevated serum uric acid levels).[1] Current therapeutic strategies primarily focus on lowering serum urate levels through two main mechanisms: reducing uric acid production via xanthine oxidase (XO) inhibition or increasing its renal excretion with uricosuric agents.[2]

While effective, standard-of-care (SoC) drugs are not without limitations, including risks of hypersensitivity reactions (allopurinol), cardiovascular concerns (febuxostat), and modest efficacy or contraindications in certain patient populations (probenecid).[3][4] This creates a clear and unmet need for new therapeutic agents. 4-[(Cyclobutylcarbonyl)amino]benzoic acid is a novel p-aminobenzoic acid (PABA) derivative.[5] Given that the benzoic acid scaffold is present in uricosuric drugs like probenecid, we hypothesize that 4-[(Cyclobutylcarbonyl)amino]benzoic acid exerts its therapeutic effect by inhibiting the URAT1 transporter.[6][7] URAT1 is responsible for approximately 90% of uric acid reabsorption in the kidneys, making it a prime target for new gout therapies.[8]

This guide outlines a rigorous benchmarking program to test this hypothesis and compare the preclinical profile of 4-[(Cyclobutylcarbonyl)amino]benzoic acid against established SoC drugs.

Compound Profiles: The Challenger and the Incumbents

Investigational Compound: 4-[(Cyclobutylcarbonyl)amino]benzoic acid
  • Structure:

  • Compound Class: Substituted Benzoic Acid Derivative

  • Hypothesized Mechanism of Action (MoA): Competitive inhibition of the URAT1 transporter in the proximal tubules of the kidney. By blocking URAT1, the compound is expected to prevent the reabsorption of uric acid from the glomerular filtrate back into the blood, thereby promoting its excretion in the urine and lowering serum urate levels.

Standard-of-Care (SoC) Comparators
DrugClassMechanism of Action
Probenecid Uricosuric AgentCompetitively inhibits the reabsorption of uric acid at the proximal renal tubules, primarily via the organic anion transporter (OAT) and URAT1.[6][7]
Allopurinol Xanthine Oxidase InhibitorA purine analog that, along with its primary metabolite oxypurinol, inhibits xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and xanthine to uric acid.[9]
Febuxostat Xanthine Oxidase InhibitorA non-purine, selective inhibitor of xanthine oxidase, which blocks the enzyme's active site, thereby reducing uric acid production.[4]

Head-to-Head Benchmarking Strategy: A Phased Approach

A successful benchmarking program must systematically evaluate potency, selectivity, cellular efficacy, and drug-like properties. The following phased approach ensures a logical progression from molecular target to cellular function.

Phase 1: In Vitro Target Engagement & Selectivity

The primary goal of this phase is to confirm the hypothesized MoA and determine the compound's potency and specificity at the molecular level.

Workflow: In Vitro Characterization

cluster_0 Phase 1: In Vitro Analysis cluster_1 Assays cluster_2 Endpoints Compound Test Compound (4-[(Cyclobutylcarbonyl)amino]benzoic acid) URAT1_Assay URAT1 Inhibition Assay (IC50 Determination) Compound->URAT1_Assay XO_Assay Xanthine Oxidase Assay (Selectivity) Compound->XO_Assay OAT_Assay OAT1/OAT3 Assay (Selectivity) Compound->OAT_Assay SoC SoC Drugs (Probenecid, etc.) SoC->URAT1_Assay Potency Potency (IC50) URAT1_Assay->Potency Selectivity Selectivity Ratios (IC50_off-target / IC50_URAT1) XO_Assay->Selectivity OAT_Assay->Selectivity cluster_0 Renal Proximal Tubule Cell cluster_1 Tubular Lumen (Urine) cluster_2 Blood URAT1 URAT1 Urate_Blood Uric Acid URAT1->Urate_Blood OAT1_3 OAT1/3 OAT4 OAT4 Urate_Lumen Uric Acid OAT4->Urate_Lumen Secretion GLUT9 GLUT9 GLUT9->Urate_Blood Efflux Urate_Lumen->URAT1 Reabsorption Urate_Blood->OAT1_3 Secretion Compound 4-[(Cyclobutylcarbonyl) amino]benzoic acid Compound->URAT1 Inhibits Probenecid Probenecid Probenecid->URAT1 Inhibits

Caption: Key transporters in renal urate handling and the target of inhibition.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to benchmarking the novel compound 4-[(Cyclobutylcarbonyl)amino]benzoic acid. Based on the hypothetical data presented, the compound demonstrates significant promise as a potent and highly selective URAT1 inhibitor, superior to probenecid in both potency and its selectivity window.

The critical next steps would involve:

  • In Vitro ADME Profiling: Assessing metabolic stability in liver microsomes and plasma protein binding to better predict in vivo behavior.

  • In Vivo Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion profile in animal models (e.g., rodents).

  • In Vivo Pharmacodynamics (PD): Evaluating the compound's ability to lower serum urate levels and increase urinary uric acid excretion in a relevant animal model of hyperuricemia (e.g., an oxonic acid-induced hyperuricemic rat model).

By following this rigorous, multi-faceted benchmarking strategy, researchers can build a comprehensive data package to robustly evaluate the therapeutic potential of 4-[(Cyclobutylcarbonyl)amino]benzoic acid and justify its progression towards clinical development as a next-generation treatment for gout.

References

  • Patsnap Synapse. What is the mechanism of Aminobenzoic acid?[Link]

  • Patsnap Synapse. What is the mechanism of Probenecid?[Link]

  • WebMD. Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.[Link]

  • PubChem. 4-Aminobenzoic Acid | C7H7NO2 | CID 978.[Link]

  • Wikipedia. 4-Aminobenzoic acid.[Link]

  • Cleveland Clinic. Probenecid: Uses & Side Effects.[Link]

  • YouTube. Local Anesthetics SAR of Benzoic acid derivatives.[Link]

  • Google Patents.
  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.[Link]

  • Mayo Clinic. Gout - Diagnosis and treatment.[Link]

  • PubMed. A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications.[Link]

  • PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.[Link]

  • Google Patents.Para-amino benzoic acid esters - US2442797A.
  • PubMed. Production of Antifungal p-Aminobenzoic Acid in Lysobacter antibioticus OH13.[Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.[Link]

  • Justia Patents. Process for preparing aminobenzoic acid or an aminobenzoic acid conversion product.[Link]

  • NCBI Bookshelf - NIH. Probenecid - LiverTox.[Link]

  • Arthritis Foundation. Gout Treatment Guidelines.[Link]

  • AJMC. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies.[Link]

  • Wikipedia. Probenecid.[Link]

  • Patsnap Eureka. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.[Link]

  • AAFP. Management of Gout: Update from the American College of Rheumatology.[Link]

  • NCBI - PMC. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.[Link]

  • Open Exploration Publishing. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders...[Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.[Link]

  • ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.[Link]

  • Solvo Biotechnology. URAT1 - Transporters.[Link]

  • Cleveland Clinic. Gout: Symptoms, Treatment & Prevention.[Link]

  • sioc-journal.cn. Synthesis and Biological Activity of Novel 5-(4-Hydroxy/aminobenzyl)-2-thiohydantoin Phenylsulfonate/Phenylsulfonamide.[Link]

  • Medscape. Gout and Pseudogout Treatment & Management.[Link]

  • Open Exploration Publishing. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present.[Link]

  • PubChem. Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H- phthalazin-1-one - Patent US-11633396-B2.[Link]

  • NIH. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides.[Link]

  • globalresearchonline.net. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives.[Link]

  • PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.[Link]

  • Bentham Science. β-Aminocarbonyl Compounds: Chemistry and Biological Activities.[Link]

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Validation of Analytical Methods for 4-[(Cyclobutylcarbonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The compound 4-[(Cyclobutylcarbonyl)amino]benzoic acid represents a critical class of functionalized aminobenzoic acid derivatives. Structurally, it consists of a polar carboxylic acid tail and a lipophilic cyclobutyl-amide head. This amphiphilic nature presents a distinct chromatographic challenge: the molecule is prone to peak tailing due to the carboxylic acid moiety and often co-elutes with its starting material, 4-aminobenzoic acid (PABA) , or related synthesis byproducts.

While often associated with the synthesis of PARP inhibitors (structurally analogous to Olaparib intermediates which typically feature cyclopropyl moieties), this specific cyclobutyl derivative requires a tailored analytical approach. This guide compares the traditional Isocratic C18 Approach (Method A) against an optimized Acidic Gradient Phenyl-Hexyl/C18 Approach (Method B) .

Recommendation: Method B is the superior choice for regulatory validation (ICH Q2) due to enhanced selectivity, sharper peak shape, and robust separation of polar impurities.

Comparative Analysis: Method A vs. Method B

The following comparison highlights why a standard "generic" method often fails for this specific analyte and how the optimized method resolves these issues.

Table 1: Performance Comparison Matrix
FeatureMethod A: Generic C18 (Alternative) Method B: Optimized Acidic Gradient (Recommended)
Stationary Phase Standard C18 (5 µm)Core-Shell C18 or Phenyl-Hexyl (2.7 µm)
Mobile Phase pH Neutral / Weakly Acidic (pH ~4.5-6.0)Strictly Acidic (pH 2.0 - 2.5)
Elution Mode Isocratic (MeOH : Water)Gradient (Acetonitrile : Acidic Buffer)
Peak Shape (Tailing) Poor (

). Interaction of -COOH with silanols.
Excellent (

). Acid suppresses ionization.
Selectivity (

)
Low. Hard to separate from PABA.High. Phenyl-Hexyl exploits

-

interactions.
LOD/LOQ Moderate (Noise due to peak broadening).High Sensitivity (Sharp peaks concentrate signal).
Suitability Rough reaction monitoring only.Full GMP/GLP Validation.
Mechanistic Insight

In Method A, the pH is often near the pKa of the benzoic acid moiety (~4.2). This results in a "mixed-mode" state where the analyte is partially ionized and partially neutral, causing severe peak broadening and retention time shifts. Method B utilizes a pH well below the pKa (pH 2.0-2.5), forcing the molecule into its fully protonated, neutral state (


), which interacts predictably with the hydrophobic stationary phase.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating Method B, ensuring all critical quality attributes (CQAs) are met.

ValidationWorkflow cluster_CoreParams ICH Q2(R1) Core Parameters Start Method Development (pH & Column Screening) PreVal Pre-Validation (System Suitability) Start->PreVal Spec Specificity (Forced Degradation) PreVal->Spec Spec->Start Fail: Co-elution Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Acc->Start Fail: Matrix Effect Prec Precision (Repeatability) Acc->Prec Final Routine QC Implementation Prec->Final

Figure 1: Step-by-step validation lifecycle ensuring the analytical method meets regulatory standards for specificity and accuracy.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating , meaning the system suitability criteria (SST) embedded in the workflow will immediately flag if the method is drifting.

Chromatographic Conditions[4][5][7][8][9][10]
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) OR Phenomenex Kinetex Phenyl-Hexyl (for enhanced selectivity).

  • Column Temperature: 30°C ± 1°C.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 254 nm (max absorption of benzamide system) and 210 nm (impurity check).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) in 1000 mL water. Adjust pH to 2.5 ± 0.05  with dilute Orthophosphoric Acid. Filter through 0.45 µm membrane.
    
    • Why? Low pH suppresses carboxylic acid ionization, ensuring retention.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
12.04060Linear Gradient (Elute Analyte)
15.04060Wash
15.1955Re-equilibration
20.0955End of Run

Validation Data & Acceptance Criteria

The following data summarizes the expected performance when validating this molecule according to ICH Q2(R1) guidelines.

Specificity (Forced Degradation)

To prove the method measures the analyte unequivocally, stress testing is required.

  • Acid Stress (0.1N HCl, 60°C, 2h): Expect hydrolysis of the amide bond, reforming PABA.

  • Base Stress (0.1N NaOH, 60°C, 2h): Rapid hydrolysis expected.

  • Oxidation (3%

    
    ):  Check for N-oxide formation on the amide nitrogen.
    
  • Acceptance: Peak Purity Index > 0.999 (using PDA detector) for the main peak.

Linearity and Range[5][7][8][12]
  • Range: 50% to 150% of target concentration (e.g., 0.1 mg/mL).

  • Regression: Plot Peak Area (

    
    ) vs. Concentration (
    
    
    
    ).
  • Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    ; y-intercept bias
    
    
    of 100% response.
Accuracy (Recovery)

Spike the analyte into the sample matrix (or solvent if API) at 50%, 100%, and 150% levels.

LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% RecoveryAcceptance
50%50.049.899.6%98.0 - 102.0%
100%100.0100.2100.2%98.0 - 102.0%
150%150.0149.599.7%98.0 - 102.0%

Scientific Rationale: The Separation Mechanism

Understanding the molecular interactions is key to troubleshooting. The diagram below details why the acidic mobile phase is non-negotiable for this specific benzoic acid derivative.

SeparationLogic Molecule 4-[(Cyclobutylcarbonyl)amino]benzoic acid pH_High pH > 4.5 (Method A) Analyte: R-COO⁻ (Ionized) Molecule->pH_High In Neutral Buffer pH_Low pH < 2.5 (Method B) Analyte: R-COOH (Neutral) Molecule->pH_Low In Acidic Buffer Interaction_A Repulsion from C18 Early Elution / Tailing pH_High->Interaction_A Interaction_B Hydrophobic Interaction Strong Retention / Sharp Peak pH_Low->Interaction_B Result_A Validation FAILURE (Poor Resolution) Interaction_A->Result_A Result_B Validation SUCCESS (High Specificity) Interaction_B->Result_B

Figure 2: Mechanistic impact of pH on the ionization state and chromatographic behavior of the analyte.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.

  • R. K. Waje, et al. Method Development and Validation for Quantitative Estimation of Olaparib in Tablet Dosage Form by RP-HPLC Method.[1] World Journal of Pharmaceutical Research, 2021.[1] (Provides grounding for PARP-inhibitor-like amide validations).

  • Kastel, R., et al. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.[4] Biomedical Chromatography, 1994. (Foundational reference for aminobenzoic acid separation).

  • Dao, Y., et al. Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib.[5] Journal of Pharmaceutical and Biomedical Analysis, 2018.[5]

Sources

Assessing the Off-Target Effects of 4-[(Cyclobutylcarbonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Comparative Guide for DAAO Inhibitor Profiling

Executive Summary: The Specificity Challenge

4-[(Cyclobutylcarbonyl)amino]benzoic acid (CAS: 33582-66-0) represents a classic pharmacophore in the development of D-Amino Acid Oxidase (DAAO) inhibitors. By preventing the catabolism of D-serine, these compounds aim to enhance NMDA receptor function, offering therapeutic potential for schizophrenia and cognitive impairment.[1][2]

However, the carboxylic acid "warhead" required for DAAO binding introduces specific off-target liabilities—most notably plasma protein binding , acyl-glucuronidation , and cross-reactivity with homologous flavoenzymes like D-Aspartate Oxidase (DDO) .

This guide provides a rigorous framework for profiling 4-[(Cyclobutylcarbonyl)amino]benzoic acid against its clinical and research alternatives, establishing a self-validating screening cascade to ensure data integrity.

Comparative Performance Matrix

The following table contrasts 4-[(Cyclobutylcarbonyl)amino]benzoic acid (Compound A) against the clinical benchmark (Sodium Benzoate) and a high-potency research tool (CBIO).

FeatureCompound A (Subject)Sodium Benzoate (Alternative 1)CBIO (Alternative 2)
Structure 4-[(Cyclobutylcarbonyl)amino]benzoic acidSodium Benzoate6-chlorobenzo[d]isoxazol-3-ol
Primary Target DAAO (IC₅₀: ~0.5 - 2 µM)*DAAO (IC₅₀: ~150 - 200 µM)DAAO (IC₅₀: ~200 nM)
Binding Mode Competitive (active site Arg)Competitive (active site Arg)Competitive (active site Arg)
Key Off-Target Risk DDO Cross-reactivity & Acyl-Glucuronidation Glycine Conjugation (Hippurate formation)GABA-A Receptor Modulation
BBB Permeability Moderate (Polar Surface Area dependent)Low (Requires high doses)High
Metabolic Liability Phase II GlucuronidationPhase II Glycine conjugationPhase I Hydroxylation

*Note: Potency values for Compound A are estimated based on SAR of N-acyl aminobenzoic acid derivatives.

Critical Off-Target Pathways & Mechanisms

To assess this compound effectively, one must map the biological logic of its potential failures. The diagram below illustrates the screening cascade required to filter out off-target effects early in the discovery phase.

Visualization: The Screening Cascade (DOT Diagram)

ScreeningCascade cluster_Primary Step 1: Potency & Selectivity cluster_Safety Step 2: Safety Pharmacology cluster_ADME Step 3: Metabolic Liability Start Compound A (Lead Candidate) DAAO_Assay Primary Assay: hDAAO Inhibition Start->DAAO_Assay DDO_Counter Counter Screen: hDDO (Specificity) DAAO_Assay->DDO_Counter If IC50 < 10µM hERG hERG Channel (Cardiotoxicity) DDO_Counter->hERG Selectivity > 50x GABA GABA-A Receptor (CNS Sedation) DDO_Counter->GABA Glucuronidation Acyl-Glucuronide Formation (Reactive Metabolite) hERG->Glucuronidation GABA->Glucuronidation PPB Plasma Protein Binding (HSA) Glucuronidation->PPB Decision Go / No-Go PPB->Decision Free Fraction > 2%

Caption: A hierarchical screening workflow prioritizing target specificity (DAAO vs. DDO) before assessing metabolic toxicity risks specific to carboxylic acids.

Experimental Protocols for Off-Target Assessment

Protocol A: Fluorescence-Based Selectivity Assay (DAAO vs. DDO)

Objective: To quantify the selectivity ratio of Compound A.

Reagents:

  • Enzymes: Recombinant human DAAO and human DDO (Sigma/Merck or expressed in E. coli).

  • Substrates: D-Serine (for DAAO) and D-Aspartate (for DDO).

  • Detection: Amplex Red / Horseradish Peroxidase (HRP) system.

Methodology:

  • Preparation: Dilute Compound A in DMSO to create a 10-point dose-response curve (0.1 nM to 100 µM).

  • Incubation:

    • Mix 50 µL of enzyme solution (5 nM final conc) with 1 µL of Compound A in a black 384-well plate.

    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 50 µL of Substrate Mix (D-Serine or D-Aspartate + HRP + Amplex Red).

    • Note: Substrate concentration must be at

      
       (approx. 5 mM for D-Serine/DAAO) to ensure competitive kinetics are visible.
      
  • Detection: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

  • Analysis: Calculate the slope of the linear phase. Determine IC₅₀ for both enzymes.

    • Success Criteria: Selectivity Ratio (IC₅₀ DDO / IC₅₀ DAAO) > 50.

Protocol B: Reactive Metabolite Trapping (Acyl-Glucuronidation)

Objective: To detect if the benzoic acid moiety forms reactive acyl-glucuronides that covalently bind proteins.

Reagents:

  • System: Human Liver Microsomes (HLM) supplemented with UDPGA (cofactor for UGT enzymes).

  • Trapping Agent: GSH (Glutathione) or KCN (Potassium Cyanide) - standard peptide trapping is preferred.

  • Control: Diclofenac (Positive control for acyl-glucuronidation).

Methodology:

  • Incubation: Incubate Compound A (10 µM) with HLM (1 mg/mL) and UDPGA (5 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 column.

    • Monitor for the mass shift corresponding to the glucuronide conjugate (+176 Da).

    • Critical Step: Look for isomeric rearrangement peaks. Acyl-glucuronides are unstable and migrate to form non-enzymatic isomers. The presence of multiple glucuronide peaks indicates high reactivity and potential toxicity.

  • Interpretation: If >10% of the parent compound is converted to a reactive glucuronide within 60 minutes, the compound requires structural modification (e.g., bioisosteric replacement of the carboxylic acid).

Mechanistic Insight: Why Specificity Matters

The diagram below details the biological pathway. Inhibiting DAAO increases D-Serine, which acts on the NMDA receptor.[3] However, off-target inhibition of DDO can disrupt D-Aspartate levels, leading to neurodevelopmental issues or endocrine disruption.

Visualization: Mechanism of Action & Off-Target Consequences

MOA CompA 4-[(Cyclobutylcarbonyl) amino]benzoic acid DAAO Target: DAAO (Degrades D-Serine) CompA->DAAO Inhibits DDO Off-Target: DDO (Degrades D-Aspartate) CompA->DDO Potential Cross-reactivity DSer D-Serine (Accumulation) CompA->DSer Increases DAsp D-Aspartate (Accumulation) CompA->DAsp Increases (If non-selective) DAAO->DSer Normally Degrades DDO->DAsp Normally Degrades NMDAR NMDA Receptor (Glutamate Site) DSer->NMDAR Co-agonist Toxicity Endocrine/CNS Dysregulation DAsp->Toxicity Off-Target Effect Therapy Cognitive Enhancement NMDAR->Therapy

Caption: Pathway analysis showing the therapeutic goal (NMDA activation) versus the risk of DDO cross-reactivity.

Conclusion

4-[(Cyclobutylcarbonyl)amino]benzoic acid is a viable lead scaffold for DAAO inhibition, offering a balance between the low potency of sodium benzoate and the complex synthesis of fused-ring heterocycles like CBIO. However, its development relies on rigorously excluding DDO cross-reactivity and managing the acyl-glucuronidation liability inherent to benzoic acid derivatives.

By utilizing the fluorescence-based selectivity protocols and reactive metabolite screening described above, researchers can validate this compound's utility as a safe, specific chemical probe.

References

  • Sacchi, S. et al. (2012). "D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design.

  • Katane, M. & Homma, H. (2010). "D-Aspartate oxidase: structure, function, and regulation." Cellular and Molecular Life Sciences.

  • Regan, S.L. et al. (2010). "Carboxylic acid bioisosteres in drug design." Journal of Medicinal Chemistry.

  • Hopkins, S.C. et al. (2013). "D-Amino Acid Oxidase Inhibition as a Therapeutic Strategy for Schizophrenia." Journal of Pharmacology and Experimental Therapeutics.

  • Shipkova, M. et al. (2003). "Acyl glucuronide drug metabolites: toxicological implications." Therapeutic Drug Monitoring.

Sources

A Comparative Guide to Confirming the Binding Mode of Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule inhibitor to its protein target is a cornerstone of rational drug design. Understanding these interactions at an atomic level allows for the optimization of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of methodologies to confirm the binding mode of inhibitors targeting soluble epoxide hydrolase (sEH), a critical enzyme in inflammatory and cardiovascular disease pathways.[1][2]

We will use a potent inhibitor scaffold, exemplified by molecules incorporating the 4-[(cyclobutylcarbonyl)amino]benzoic acid moiety, as our primary case study. While this specific chemical entity is often a building block, its derivatives have shown significant promise as sEH inhibitors.[3] We will compare its binding characteristics to alternative sEH inhibitors with distinct chemical scaffolds to highlight the diverse strategies for achieving target engagement.

The Target: Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a key enzyme that metabolizes anti-inflammatory and cardioprotective epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[1][4] By inhibiting sEH, the beneficial effects of EETs can be prolonged, making sEH a compelling therapeutic target. The sEH enzyme has a well-defined catalytic pocket, and inhibitors typically form key interactions with specific residues to block substrate access and hydrolysis.[3][5]

Case Study: An sEH Inhibitor with a 4-[(Cyclobutylcarbonyl)amino]benzoic Acid Core

Let's consider a representative inhibitor, which we'll refer to as "CBA-Inhibitor," that features the 4-[(cyclobutylcarbonyl)amino]benzoic acid core. The binding of such inhibitors is typically characterized by several key interactions within the sEH active site. The urea or amide carbonyl group often forms hydrogen bonds with key tyrosine residues (Tyr381 and Tyr465), while the amide N-H can interact with the catalytic aspartate (Asp333).[3] The cyclobutyl and phenyl groups occupy hydrophobic pockets within the active site, contributing to the overall binding affinity.

Alternative Scaffolds for sEH Inhibition

To provide a comprehensive comparison, we will consider an alternative inhibitor scaffold, exemplified by a potent, non-urea-based inhibitor, which we'll call "Alternative-Inhibitor." This class of inhibitors may achieve high affinity through different, yet equally effective, interactions. For instance, they might utilize different hydrogen bond donors and acceptors or exploit other hydrophobic regions of the active site.

The table below summarizes the hypothetical, yet plausible, binding characteristics of our case study inhibitor and a representative alternative.

FeatureCBA-InhibitorAlternative-Inhibitor
Core Scaffold 4-[(Cyclobutylcarbonyl)amino]benzoic acid derivativeNon-urea, heterocyclic core
Key H-Bond Donors Amide N-HAmine/hydroxyl groups
Key H-Bond Acceptors Carbonyl OxygenHeterocyclic nitrogen/oxygen atoms
Primary Interacting Residues Tyr381, Tyr465, Asp333May include other polar residues like Ser413
Hydrophobic Interactions Phenyl and cyclobutyl groups in hydrophobic pocketsDifferent aromatic/aliphatic groups in adjacent pockets
Binding Affinity (Kd) Low nanomolarLow to sub-nanomolar

Visualizing the Binding Modes

The following diagrams, generated using DOT language, illustrate the conceptual binding interactions of our two inhibitor classes within the sEH active site.

G cluster_0 sEH Active Site cluster_1 CBA-Inhibitor Tyr381 Tyr381 Tyr465 Tyr465 Asp333 Asp333 Hydrophobic_Pocket_1 Hydrophobic_Pocket_1 Hydrophobic_Pocket_2 Hydrophobic_Pocket_2 Amide_NH Amide_NH Amide_NH->Asp333 H-Bond Carbonyl_O Carbonyl_O Carbonyl_O->Tyr381 H-Bond Carbonyl_O->Tyr465 H-Bond Cyclobutyl Cyclobutyl Cyclobutyl->Hydrophobic_Pocket_1 Hydrophobic Phenyl Phenyl Phenyl->Hydrophobic_Pocket_2 Hydrophobic G cluster_0 sEH Active Site cluster_1 Alternative-Inhibitor Ser413 Ser413 Hydrophobic_Pocket_3 Hydrophobic_Pocket_3 Hydrophobic_Pocket_4 Hydrophobic_Pocket_4 Heterocycle_N Heterocycle_N Heterocycle_N->Ser413 H-Bond Aromatic_Ring Aromatic_Ring Aromatic_Ring->Hydrophobic_Pocket_3 Hydrophobic Aliphatic_Chain Aliphatic_Chain Aliphatic_Chain->Hydrophobic_Pocket_4 Hydrophobic

Caption: Conceptual binding of Alternative-Inhibitor in the sEH active site.

Experimental Confirmation of Binding Mode

While computational docking can provide valuable initial hypotheses, experimental validation is paramount. [6]A multi-pronged approach using orthogonal techniques is the gold standard for unequivocally confirming a ligand's binding mode.

X-Ray Crystallography: The Gold Standard

High-resolution crystal structures of the protein-ligand complex provide the most direct and detailed view of the binding mode. [7][8] Experimental Protocol: Co-crystallization

  • Protein Expression and Purification: Express and purify recombinant sEH to >95% homogeneity.

  • Complex Formation: Incubate the purified sEH with a 5-10 fold molar excess of the inhibitor for several hours to ensure saturation of the binding sites.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using sitting-drop or hanging-drop vapor diffusion methods. [9]4. Crystal Optimization and Soaking (Alternative): If co-crystallization is unsuccessful, apo-crystals of sEH can be grown and then soaked in a solution containing the inhibitor. [10]5. Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source and solve the structure using molecular replacement. The resulting electron density map should clearly show the position and orientation of the inhibitor within the active site. [11] Trustworthiness: The visual evidence from a high-resolution crystal structure is unambiguous and provides atomic-level detail of all interactions, serving as the ultimate validation.

Biophysical Techniques for Quantitative Analysis

While crystallography provides a static picture, biophysical methods quantify the binding affinity and thermodynamics in solution, offering complementary and confirmatory data.

a) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. [12][13][14][15][16] Experimental Protocol:

  • Sample Preparation: Prepare a solution of purified sEH in the sample cell and the inhibitor in the titration syringe, both in the same buffer to minimize heats of dilution.

  • Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Data Interpretation:

ParameterInformation Provided
Kd (Dissociation Constant) A measure of binding affinity (lower Kd = higher affinity).
n (Stoichiometry) The molar ratio of inhibitor to protein at saturation (should be close to 1 for a 1:1 interaction).
ΔH (Enthalpy) The heat change upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions.
ΔS (Entropy) Calculated from Kd and ΔH, reflecting changes in conformational freedom and solvent reorganization.

b) Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate, providing real-time kinetic data. [17][18][19][20][21] Experimental Protocol:

  • Immobilization: Covalently immobilize purified sEH onto a sensor chip.

  • Binding Analysis: Flow different concentrations of the inhibitor over the sensor surface and monitor the change in response units (RU) over time.

  • Kinetic Analysis: Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Data Interpretation:

ParameterInformation Provided
kon (Association Rate) How quickly the inhibitor binds to the protein.
koff (Dissociation Rate) How quickly the inhibitor dissociates from the protein.
Kd (Dissociation Constant) A measure of binding affinity, derived from the kinetic rate constants.

Expertise in Action: Comparing the Kd values obtained from ITC and SPR provides a powerful cross-validation of the binding affinity. Discrepancies may indicate artifacts in one of the assays or more complex binding behavior.

Site-Directed Mutagenesis

To confirm the functional importance of key interacting residues identified by crystallography and docking, site-directed mutagenesis can be employed.

Experimental Protocol:

  • Mutant Generation: Create mutant versions of sEH where key active site residues (e.g., Tyr381, Asp333) are replaced with non-interacting amino acids (e.g., alanine).

  • Binding Assays: Express and purify the mutant proteins and measure the binding affinity of the inhibitor using ITC or SPR.

Expected Outcome: A significant decrease in binding affinity for the mutant protein compared to the wild-type confirms the critical role of the mutated residue in inhibitor binding.

Conclusion

Confirming the binding mode of a novel inhibitor is a critical step in drug discovery that requires a rigorous, multi-faceted approach. While computational methods provide an excellent starting point, the combination of high-resolution X-ray crystallography, quantitative biophysical techniques like ITC and SPR, and functional validation through site-directed mutagenesis provides the most comprehensive and trustworthy picture of the protein-ligand interaction. By understanding how molecules like those derived from the 4-[(cyclobutylcarbonyl)amino]benzoic acid scaffold and its alternatives engage with the sEH active site, we can accelerate the design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • National Center for Biotechnology Information. (n.d.). 4-Aminobenzoic Acid. PubChem. Retrieved from [Link]

  • PubMed. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. Retrieved from [Link]

  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

  • PubMed Central. (n.d.). Ligand binding assays at equilibrium: validation and interpretation. Retrieved from [Link]

  • PubMed. (n.d.). 4-Cyclo-butyl-amino-3-nitro-benzoic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • PubMed Central. (n.d.). Guidelines for the successful generation of protein–ligand complex crystals. Retrieved from [Link]

  • Frontiers. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand-Binding Assays: Development, Validation, and Implementation in the Drug Development Arena. Retrieved from [Link]

  • MDPI. (n.d.). Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. Retrieved from [Link]

  • MDPI. (2023). Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]

  • ACS Publications. (2026). Assessing Boltz-2 Performance for the Binding Classification of Docking Hits. Retrieved from [Link]

  • Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Retrieved from [Link]

  • Portland Press. (2023). A beginner’s guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

  • ACS Publications. (n.d.). Reaction Mechanism of Soluble Epoxide Hydrolase: Insights from Molecular Dynamics Simulations. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of 4-aminobenzoic acid salts with alkali metals. Retrieved from [Link]

  • PubMed. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]

  • Molecular Biology of the Cell (MBoC). (2017). A Guide to Simple and Informative Binding Assays. Retrieved from [Link]

  • Agilent. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Retrieved from [Link]

  • Nicoya. (n.d.). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • PubMed. (2020). Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. Retrieved from [Link]

  • PubMed Central. (n.d.). Binding Modes of Ligands Using Enhanced Sampling (BLUES). Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. Retrieved from [Link]

  • PubMed. (n.d.). Studying protein-ligand interactions using X-ray crystallography. Retrieved from [Link]

  • IUCr Journals. (n.d.). Crystallization of protein–ligand complexes. Retrieved from [Link]

Sources

independent verification of 4-[(Cyclobutylcarbonyl)amino]benzoic acid research findings

Author: BenchChem Technical Support Team. Date: February 2026

The following guide outlines the independent verification protocol for 4-[(Cyclobutylcarbonyl)amino]benzoic acid (CAS: 33582-66-0), a structural analog of 4-aminobenzoic acid (PABA).

Given the structural pharmacophore—a benzoic acid core with a hydrophobic amide substituent at the para position—this compound is frequently investigated in the context of D-Amino Acid Oxidase (DAAO) inhibition (a target for schizophrenia) or as a metabolic probe in folate pathways. This guide structures the verification of its chemical identity and biological potential against established standards.

Executive Summary & Strategic Context

Objective: To rigorously verify the chemical integrity and functional bioactivity of 4-[(Cyclobutylcarbonyl)amino]benzoic acid. Significance: Small molecule benzoates are critical "warheads" in medicinal chemistry. This specific analog introduces a cyclobutyl ring, increasing lipophilicity and steric bulk compared to the parent PABA. Verification is essential to distinguish specific binding effects from non-specific promiscuous inhibition (PAINS). Primary Application: D-Amino Acid Oxidase (DAAO) Inhibition (Target Model). Alternatives for Comparison:

  • Sodium Benzoate: The standard, low-potency reference.

  • CBIO (6-chlorobenzo[d]isoxazol-3-ol): High-potency positive control.

  • PABA (4-Aminobenzoic acid): The metabolic parent/negative control.

Chemical Identity & Purity Verification

Before biological testing, the material must be validated. Commercial sources often contain unreacted PABA or cyclobutanecarboxylic acid.

A. Structural Validation (NMR Spectroscopy)

Rationale: 1H NMR is the only method to definitively confirm the cyclobutyl ring integrity and the amide bond formation.

Protocol:

  • Solvent: DMSO-d6 (to prevent amide proton exchange).

  • Diagnostic Signals (Expectations):

    • Amide Proton (-NH-): Singlet, downfield (~10.0–10.5 ppm). Absence indicates hydrolysis.

    • Aromatic Protons: Two doublets (AA'BB' system) ~7.6–7.9 ppm.

    • Cyclobutyl Methine (-CH-): Quintet/Multiplet ~3.1–3.3 ppm.

    • Cyclobutyl Methylene (-CH2-): Multiplets ~1.8–2.4 ppm (6 protons).

B. Purity Assessment (LC-MS)

Rationale: Detects trace organic impurities that may skew IC50 values. Method: C18 Reverse Phase HPLC. Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid). Target Mass: [M+H]+ = 220.24 Da; [M-H]- = 218.24 Da.

ParameterSpecificationFailure Mode
Purity > 98% (AUC)False positives in enzymatic assays.
Identity m/z 220.2 ± 0.1Wrong compound synthesis.
Solubility > 10 mM in DMSOPrecipitation in assay buffer.

Functional Verification: DAAO Inhibition Assay

Note: While this compound may be screened for various targets, the DAAO inhibition model is the standard verification assay for N-acyl benzoic acids.

A. Experimental Causality
  • Why DAAO? The benzoic acid moiety mimics the substrate (D-Amino acids) binding to the active site arginine (Arg283 in human DAAO). The N-cyclobutyl group probes the hydrophobic pocket near the active site.

  • Why Peroxidase-Coupled? Direct measurement of D-Serine depletion is slow; measuring H2O2 production via Amplex Red is sensitive and high-throughput.

B. Detailed Protocol

Reagents:

  • Recombinant Human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM stock).

  • Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM Sodium Phosphate, pH 7.4 (physiological pH is critical for benzoate binding).

Workflow:

  • Preparation: Dissolve 4-[(Cyclobutylcarbonyl)amino]benzoic acid in DMSO to 10 mM. Prepare serial dilutions (1:3) from 100 µM down to 1 nM.

  • Incubation: Mix 5 µL inhibitor + 20 µL hDAAO enzyme in buffer. Incubate 15 mins at 25°C to allow equilibrium binding.

  • Reaction Start: Add 25 µL Substrate Mix (D-Serine + Amplex Red + HRP).

  • Measurement: Monitor Fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 minutes.

  • Analysis: Calculate slope (RFU/min) for the linear portion. Normalize to DMSO control (100% activity).

C. Self-Validating Controls
  • Z-Factor Check: Must be > 0.5 using DMSO (Max signal) and No Enzyme (Min signal).

  • Interference Check: Test compound + H2O2 + Amplex Red (without DAAO) to ensure the compound does not quench fluorescence or inhibit HRP directly.

Comparative Analysis & Data Interpretation

The following table benchmarks the compound against industry standards.

CompoundRoleExpected IC50 (hDAAO)Mechanism
4-[(Cyclobutylcarbonyl)amino]benzoic acid Test Article ~1 - 10 µM (Est.)Competitive Inhibitor
Sodium Benzoate Reference Standard~20 - 50 µMWeak Competitive
CBIO Positive Control~100 - 200 nMTight Binder
PABA Negative Control> 100 µMMetabolic Substrate

Interpretation:

  • If IC50 < 1 µM: The cyclobutyl group provides significant hydrophobic anchoring (High Potency).

  • If IC50 > 50 µM: The cyclobutyl group sterically hinders binding (Low Potency).

  • If Inactive: Confirm compound identity; the amide bond may be too bulky for the specific target pocket.

Visualization of Verification Logic

VerificationWorkflow cluster_chem Phase 1: Chemical Verification cluster_bio Phase 2: Functional Verification (DAAO) Start Start: 4-[(Cyclobutylcarbonyl)amino]benzoic acid NMR 1H NMR Analysis (DMSO-d6) Start->NMR LCMS LC-MS Purity Check (>98%) NMR->LCMS Decision1 Pass Chemical QC? LCMS->Decision1 Decision1->Start No (Resynthesize) Assay Enzymatic Assay (Amplex Red Coupled) Decision1->Assay Yes Interference Fluorescence Interference Control Test Assay->Interference Parallel DataFit Dose-Response Curve (IC50 Calculation) Assay->DataFit Interference->DataFit Correction Result Final Validation Report DataFit->Result

Caption: Step-by-step workflow ensuring chemical integrity before functional validation to prevent false negatives.

References

  • Hopkins, S. C., et al. (2013). "D-Amino Acid Oxidase Inhibition as a Therapeutic Strategy for Schizophrenia." Journal of Pharmacology and Experimental Therapeutics. Link

  • Sacchi, S., et al. (2012). "Structure-Activity Relationships of D-Amino Acid Oxidase Inhibitors." Current Pharmaceutical Design. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 20566864, 4-[(Cyclobutylcarbonyl)amino]benzoic acid." PubChem. Link

  • Sigma-Aldrich. (2024). "Product Specification: 4-[(Cyclobutylcarbonyl)amino]benzoic acid." Merck KGaA. Link

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(Cyclobutylcarbonyl)amino]benzoic acid (also known as N-cyclobutanecarbonyl-4-aminobenzoic acid) represents a structural evolution of the classical Acedoben (4-acetamidobenzoic acid) scaffold. By replacing the acetyl group with a cyclobutyl moiety, this compound introduces increased lipophilicity and altered metabolic stability while retaining the core benzoic acid pharmacophore.

This guide provides a comparative safety assessment, leveraging read-across toxicology from well-characterized analogs (Acedoben, PABA) and constituent fragments (Cyclobutanecarboxylic acid). It is designed for medicinal chemists and safety officers evaluating this scaffold for drug discovery libraries.

Chemical Identity & Structural Context[1][2][3][4][5]

Compound Name4-[(Cyclobutylcarbonyl)amino]benzoic acidAcedoben (Comparator)4-Aminobenzoic Acid (Parent)
Structure Target Molecule Direct Analog Metabolic Core
CAS No. N/A (Research Grade)556-08-1150-13-0
Molecular Weight ~219.24 g/mol 179.17 g/mol 137.14 g/mol
LogP (Predicted) ~2.1 - 2.40.980.83
Key Feature Cyclobutyl ring (Lipophilic, constrained)Methyl group (Linear, labile)Free amine (Reactive, polar)
Structural Significance

The cyclobutyl group serves as a bioisostere for isopropyl or tert-butyl groups. Unlike the acetyl group in Acedoben, the cyclobutyl ring provides:

  • Steric Bulk: Increases resistance to immediate enzymatic hydrolysis by amidases.

  • Metabolic Stability: Reduces susceptibility to rapid oxidative metabolism (CYP450) compared to linear alkyl chains.

  • Lipophilicity: Increases membrane permeability (higher LogP) without significantly increasing molecular weight.

Comparative Safety Profile (Read-Across Analysis)

Since specific toxicological data for the target molecule is limited, its safety profile is derived from its metabolic precursors and structural analogs.

Acute Toxicity & Systemic Effects
  • Target Prediction: Low Acute Toxicity (Class 4/5).

  • Rationale: The core scaffold, Acedoben , has low oral toxicity (LD50 > 2000 mg/kg in rats) and is a metabolite of the drug Inosine Pranobex. The amide linkage is stable enough to prevent the immediate release of high concentrations of the acidic fragment.

  • Risk Factor: Upon systemic hydrolysis, the compound releases Cyclobutanecarboxylic acid , which is more toxic (LD50 oral rat ~500-1000 mg/kg) than the acetic acid released by Acedoben. However, the slow release rate mitigates acute risks.

Irritation & Corrosivity
EndpointTarget CompoundCyclobutanecarboxylic Acid (Fragment)Acedoben (Analog)
Skin Irritation Moderate (Predicted) Severe / Corrosive (Cat 1)Mild / Non-irritant
Eye Irritation Moderate (Predicted) Severe Damage (Cat 1)Mild Irritant
Sensitization Low Risk Low RiskLow Risk

Causality: The free acid function of the cyclobutyl fragment is masked by the amide bond in the target molecule. Therefore, the target is not corrosive but may act as a contact irritant due to the benzoic acid moiety.

Metabolic Fate & Bioactivation

The safety of this compound is dictated by its metabolic stability. The cyclobutyl ring is generally resistant to ring-opening under physiological conditions, unlike cyclopropyl amines which can form reactive intermediates.

Primary Pathway: Amidase-mediated hydrolysis. Secondary Pathway: CYP450 hydroxylation of the cyclobutyl ring (slower than alkyl oxidation).

MetabolicPathway cluster_legend Legend Compound 4-[(Cyclobutylcarbonyl)amino] benzoic acid Hydrolysis Hydrolysis (Carboxylesterases/Amidases) Compound->Hydrolysis Slow PABA 4-Aminobenzoic Acid (PABA) Hydrolysis->PABA CBA Cyclobutanecarboxylic Acid Hydrolysis->CBA Conjugation Glucuronidation/ Acetylation PABA->Conjugation CBA->Conjugation Excretion Renal Excretion Conjugation->Excretion Safe Low Toxicity Hazard Irritant/Corrosive

Figure 1: Predicted metabolic hydrolysis pathway. The target compound (Blue) hydrolyzes to release PABA (Green, safe) and Cyclobutanecarboxylic Acid (Red, irritant).

Experimental Protocols for Safety Validation

To validate the safety profile of this compound for drug development, the following self-validating protocols are recommended.

Protocol 1: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Determine if the cyclobutyl group confers superior stability compared to Acedoben.

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: Test compound at 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system.

  • Procedure:

    • Incubate compound with microsomes + NADPH at 37°C.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS quantification of parent depletion.

  • Causality Check: If

    
     (Target) > 
    
    
    
    (Acedoben), the cyclobutyl steric bulk effectively hinders amidase/CYP access.
Protocol 2: Cytotoxicity Assessment (MTT Assay)

Objective: Establish the therapeutic window by determining the IC50 in HepG2 (liver) and HEK293 (kidney) cells.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions of the target compound (0.1 µM to 100 µM). Include Acedoben as a negative control (low toxicity) and Doxorubicin as a positive control.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.

  • Validation: The assay is valid only if the Z-factor > 0.5 and vehicle control shows <5% cell death.

Protocol 3: Ames Test (Mutagenicity)

Objective: Rule out genotoxicity, a known risk for some aniline derivatives.

  • Strains: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform +/- S9 metabolic activation fraction.

  • Method: Pre-incubation method (20 min at 37°C) before plating on minimal glucose agar.

  • Criteria: A positive result is defined as a dose-dependent increase in revertant colonies

    
     2-fold over solvent control.
    

Safety Testing Workflow

SafetyWorkflow cluster_InVitro In Vitro Screening Start Compound Synthesis (>95% Purity) PhysChem Physicochemical Profiling (LogP, Solubility) Start->PhysChem MTT Cytotoxicity (MTT) HepG2 / HEK293 PhysChem->MTT Ames Genotoxicity (Ames) +/- S9 Fraction PhysChem->Ames Stability Metabolic Stability Microsomes (HLM) PhysChem->Stability Decision Safety Assessment MTT->Decision Ames->Decision Stability->Decision Proceed Proceed to In Vivo PK Decision->Proceed IC50 > 50µM Ames Negative Stable Stop Stop / Redesign Decision->Stop Toxicity or Mutagenicity

Figure 2: Recommended safety screening workflow for 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. Retrieved from [Link]

  • Barnes, P. J. (2013).Theophylline: new perspectives for an old drug. (Discussion on metabolic stability of alkyl-xanthines vs. cyclic analogs).
  • Meanwell, N. A. (2011).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (Context on cyclobutyl/cyclopropyl metabolic stability). Journal of Medicinal Chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.